molecular formula C30H48O2 B1194484 Daturaolone CAS No. 41498-80-0

Daturaolone

Cat. No.: B1194484
CAS No.: 41498-80-0
M. Wt: 440.7 g/mol
InChI Key: YCTXVPCDHZMBHX-QCDSSADQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

pentacyclic triterpene isolated from Datura innoxia Mill. (Solanaceae);  structure

Properties

IUPAC Name

(4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-22-28(6)12-11-23(32)26(3,4)24(28)21(31)18-30(22,29)8/h9,20-22,24,31H,10-18H2,1-8H3/t20-,21+,22+,24-,27+,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTXVPCDHZMBHX-QCDSSADQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(=O)C5(C)C)C)O)C)C2C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H]1CC(CC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961770
Record name Daturaolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41498-80-0
Record name Daturaolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041498800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daturaolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of Daturaolone?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Daturaolone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, a pentacyclic triterpenoid of significant interest in pharmacological research.

Chemical Structure and Properties

This compound is a naturally occurring pentacyclic oleanane triterpenoid.[1] Its structure has been elucidated and confirmed through various spectroscopic methods, including mass spectrometry, ¹H NMR, ¹³C NMR, and X-ray crystallography.[1][2][3]

Systematic Name (IUPAC): (4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one[4][5]

Synonyms: 3-oxo-6-β-hydroxy-β-amyrin[1][3]

Chemical and Physical Properties

PropertyValueSource
CAS Number 41498-80-0[1][4][6][7]
Molecular Formula C₃₀H₄₈O₂[1][4][6]
Molecular Weight 440.71 g/mol [1][2][6]
Appearance Powder[2]
Type of Compound Triterpenoid[2]
Natural Sources Datura stramonium, Datura innoxia, Datura metel, Solanum arundo, Pistacia integerrima[1][2][5][8]

Biological and Pharmacological Activities

This compound has demonstrated a range of biological activities, making it a molecule of interest for drug development. It is reported to possess anti-inflammatory, antinociceptive (pain-relieving), anti-fungal, and anti-bacterial properties.[1][6][7]

Anti-inflammatory and Antinociceptive Potential: In vivo studies have shown that this compound can significantly reduce inflammation and pain.[6] Its mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain pathways.[7][9] Molecular docking studies have further supported the interaction between this compound and COX receptors.[6][9]

Quantitative Pharmacological Data

ActivityModelMetricValue
Anti-inflammatoryCarrageenan-induced mouse paw edemaED₅₀10.1 mg/kg
AntinociceptiveAcetic acid-induced writhing in miceED₅₀13.8 mg/kg
NF-κB InhibitionIn vitro assayIC₅₀1.2 ± 0.8 µg/mL
Nitric Oxide Production InhibitionIn vitro assayIC₅₀4.51 ± 0.92 µg/mL

Mechanism of Action: Inhibition of the COX Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[7][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade. By inhibiting COX enzymes, this compound effectively reduces the production of prostaglandins, thereby mitigating inflammation and pain.

Daturaolone_COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes Inhibits

Caption: Inhibitory action of this compound on the COX signaling pathway.

Experimental Protocols

The following section outlines the general methodologies employed in the isolation, characterization, and biological evaluation of this compound as cited in the literature.

Isolation and Purification

This compound has been isolated from various plant sources, including the herbs of Datura stramonium and the bark of Pistacia integerrima.[2][8] A typical isolation protocol involves:

  • Extraction: The dried and powdered plant material is subjected to extraction with a solvent, often methanol.

  • Fractionation: The crude methanol extract is then fractionated using solvents of increasing polarity, such as chloroform.

  • Chromatography: The active fraction (e.g., the chloroform-soluble fraction) is subjected to various chromatographic techniques, such as column chromatography over silica gel, to isolate the pure compound.

Structural Elucidation

The chemical structure of the isolated compound is confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular formula (e.g., C₃₀H₄₈O₂).[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to determine the carbon-hydrogen framework and the connectivity of atoms.[1][2]

  • X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule.[3]

In Vivo Pharmacological Assays

Anti-inflammatory Activity:

  • Model: Carrageenan-induced paw edema in mice.

  • Procedure: A solution of carrageenan is injected into the sub-plantar region of the mouse hind paw to induce inflammation. This compound is administered (e.g., intraperitoneally) at various doses (e.g., 1-30 mg/kg) prior to carrageenan injection. The volume of the paw is measured at specific time intervals to quantify the edema and the inhibitory effect of the compound. The results are often compared to a reference drug like diclofenac.

Antinociceptive (Analgesic) Activity:

  • Model: Acetic acid-induced writhing test in mice.

  • Procedure: Mice are administered this compound at various doses. After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing). The number of writhes is counted for a specified duration. A reduction in the number of writhes compared to a control group indicates an analgesic effect.

References

Daturaolone: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of Daturaolone, a pentacyclic oleanane triterpenoid with significant therapeutic potential. It covers the compound's discovery, natural occurrences, and detailed experimental protocols for its isolation and characterization. Furthermore, this document elucidates the signaling pathways modulated by this compound and presents its diverse pharmacological activities, supported by quantitative data.

Discovery and Chemical Profile

This compound, also known as 3-oxo-6-β-hydroxy-β-amyrin, was first isolated from Solanum arundo[1]. It is a pentacyclic triterpenoid belonging to the oleanane series[1]. The chemical structure of this compound was elucidated using mass spectrometry and ¹H NMR spectroscopy, revealing a molecule with five rings, a ketone group, and a hydroxyl group, which are thought to be crucial for its biological activities[1]. Its chemical formula is C₃₀H₄₈O₂ and it has a molar mass of 440.712 g·mol⁻¹[1][2].

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name(4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-Hydroxy-4,4,6a,6b,8a,14b-hexamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicen-3(2H)-one[1]
Molecular FormulaC₃₀H₄₈O₂[1][2]
Molar Mass440.712 g·mol⁻¹[1]
CAS Number41498-80-0[1]

Natural Sources

This compound has been isolated from a variety of plant species, most notably from the genus Datura. It is found in species such as Datura stramonium, Datura innoxia, and Datura metel[1]. Beyond the Datura genus, this compound has also been identified in Solanum arundo and the bark of Pistacia integerrima[1][3][4][5]. The fruits of D. innoxia collected from Islamabad, Pakistan, have been a documented source for its isolation[6].

Experimental Protocols

Isolation of this compound

A common method for the isolation of this compound involves column chromatography. The general workflow is as follows:

G PlantMaterial Plant Material (e.g., D. innoxia fruits) Extraction Methanolic Extraction PlantMaterial->Extraction Fractionation Fractionation (e.g., with Chloroform) Extraction->Fractionation ColumnChromatography Column Chromatography Fractionation->ColumnChromatography IsolatedCompound Isolated this compound ColumnChromatography->IsolatedCompound

Figure 1: General workflow for the isolation of this compound.

In a specific example, this compound was isolated from the chloroform fraction of a methanolic extract of Datura metel L. fruits[3]. The fruits of D. innoxia were authenticated, and a voucher specimen was archived before proceeding with the isolation process, which involved column chromatography[6].

Structural Elucidation

The chemical structure of the isolated this compound is typically confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques like HMBC, HSQC, and COSY, are employed to determine the connectivity of atoms[3][6].

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EIMS) is used to determine the molecular formula[4].

  • X-ray Crystallography: This technique provides definitive confirmation of the three-dimensional structure of the molecule[3][7].

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, with its anti-inflammatory properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant in vivo anti-inflammatory and antinociceptive potential[4][5][6][8]. It has been shown to reduce carrageenan-induced paw edema in mice and decrease writhing responses induced by acetic acid[4][5][8].

The anti-inflammatory mechanism of this compound involves the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX)[9][10]. This inhibition leads to the suppression of prostaglandin and leukotriene synthesis from arachidonic acid[9]. Furthermore, this compound has been shown to significantly inhibit the production of nitric oxide (NO) and the activation of nuclear factor-kappa B (NF-κB), a major regulator of inflammatory responses[6][10].

G ArachidonicAcid Arachidonic Acid COX COX-1 & COX-2 ArachidonicAcid->COX LOX LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX inhibits This compound->LOX inhibits

Figure 2: Inhibition of the Arachidonic Acid Pathway by this compound.

In silico molecular docking studies have further supported these findings, showing interactions between this compound and the binding sites of COX-1, COX-2, 5-LOX, and NF-κB[6][8].

Table 2: In Vitro and In Vivo Anti-inflammatory Activity of this compound

AssayResultSpeciesReference
NF-κB InhibitionIC₅₀: 1.2 ± 0.8 µg/mLIn vitro[6][11]
Nitric Oxide Production InhibitionIC₅₀: 4.51 ± 0.92 µg/mLIn vitro[6][11]
Carrageenan-induced Paw EdemaED₅₀: 10.1 mg/kgMouse[4][5][8]
Acetic Acid-induced WrithingED₅₀: 13.8 mg/kgMouse[4][5][8]
Inflammatory Paw Edema Reduction81.73 ± 3.16%In vivo[6][11]
Heat-induced Pain (Antinociception)89.47 ± 9.01%In vivo[6][11]
Other Pharmacological Activities

Beyond its anti-inflammatory effects, this compound has shown a spectrum of other promising biological activities:

  • Antimicrobial Activity: It has been found to possess both anti-fungal and anti-bacterial properties, inhibiting the growth of bacterial strains such as Klebsiella pneumoniae and S. aureus[1].

  • Enzyme Inhibition: this compound exhibits significant inhibitory activity against α-glucosidase and β-secretase, suggesting its potential as a therapeutic agent for diabetes and Alzheimer's disease, respectively[6][7].

  • Gastrointestinal and Muscular Effects: Studies on the chloroform extract of Datura metel and isolated this compound have shown a significant reduction in gastrointestinal motility and muscle relaxant properties[9][12].

  • Antipyretic Activity: The compound has also demonstrated significant antipyretic (fever-reducing) effects at higher doses[9][12].

Table 3: Other Biological Activities of this compound

ActivityTarget/AssayResultReference
α-Glucosidase InhibitionIC₅₀: 17.54 µM[7]
β-Secretase InhibitionIC₅₀: 17.54 µM[7]
Antipyretic ActivityMaximum effect (84.64%) at 20 mg/kg i.p.[9][12]
Cytotoxicity (Normal Lymphocytes)IC₅₀ > 20 µg/mL[6][11]
Cytotoxicity (Huh7.5 Cancer Cells)IC₅₀: 17.32 ± 1.43 µg/mL[6][11]

Conclusion

This compound is a naturally occurring pentacyclic triterpenoid with a compelling profile of biological activities, particularly its potent anti-inflammatory effects. The established protocols for its isolation and characterization, coupled with a growing understanding of its mechanisms of action, position this compound as a promising lead compound for the development of new therapeutics for a range of conditions, including inflammatory disorders, diabetes, and neurodegenerative diseases. Further detailed mechanistic and preclinical studies are warranted to fully explore its therapeutic potential.

References

The Biosynthesis of Daturaolone in Datura Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daturaolone, a pentacyclic oleanane triterpenoid identified as 3-oxo-6-β-hydroxy-β-amyrin, is a bioactive secondary metabolite found in various Datura species, including Datura stramonium, Datura innoxia, and Datura metel.[1] This compound has garnered significant interest within the scientific community due to its demonstrated anti-fungal, anti-bacterial, and anti-inflammatory properties.[1] Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, supported by available scientific evidence. It details the probable enzymatic steps, presents quantitative data on its occurrence, outlines key experimental protocols for its isolation and characterization, and provides visual representations of the metabolic pathway and experimental workflows.

Introduction to this compound

This compound is a C30 triterpenoid characterized by a pentacyclic oleanane skeleton with a ketone group at the C-3 position and a hydroxyl group at the C-6 position.[1] Its chemical structure was elucidated through mass spectroscopy and ¹H NMR spectroscopy.[1] The presence of these functional groups is believed to be essential for its biological activities.[1] Found in various tissues of Datura plants, this compound is part of a diverse array of secondary metabolites, including tropane alkaloids and withanolides, for which the genus is well-known.

The Putative Biosynthetic Pathway of this compound

While the complete enzymatic pathway for this compound biosynthesis in Datura species has not been fully elucidated, a putative pathway can be constructed based on the well-established principles of triterpenoid biosynthesis in plants. The pathway commences with the universal precursors of isoprenoids and proceeds through the formation of a β-amyrin backbone, which is subsequently modified to yield this compound.

Formation of the Triterpenoid Precursor: 2,3-Oxidosqualene

The biosynthesis of all triterpenoids originates from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. The pathway to this compound is believed to primarily utilize the cytosolic MVA pathway.

A series of enzymatic reactions leads to the formation of the C30 acyclic precursor, squalene:

  • Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase to form the C10 compound, geranyl pyrophosphate.

  • Farnesyl Pyrophosphate (FPP) Synthesis: GPP is then condensed with another molecule of IPP by farnesyl pyrophosphate synthase to yield the C15 compound, farnesyl pyrophosphate.

  • Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase to form the C30 hydrocarbon, squalene.

  • Epoxidation: Squalene is then epoxidized by squalene epoxidase to form 2,3-oxidosqualene. This crucial step introduces the oxygen atom necessary for the subsequent cyclization.

Cyclization to β-Amyrin

The cyclization of 2,3-oxidosqualene is a key branching point in triterpenoid biosynthesis. In the putative pathway for this compound, 2,3-oxidosqualene is cyclized by the enzyme β-amyrin synthase to form the pentacyclic triterpenoid, β-amyrin. This reaction is a complex process involving a series of protonations, cyclizations, and rearrangements, resulting in the characteristic oleanane skeleton.

Tailoring of the β-Amyrin Skeleton

The final steps in the biosynthesis of this compound involve the specific modification of the β-amyrin backbone. These "tailoring" reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and dehydrogenases, which introduce the characteristic functional groups of the final molecule. Two key modifications are required to convert β-amyrin to this compound: hydroxylation at the C-6 position and oxidation of the C-3 hydroxyl group to a ketone.

Two plausible routes for these final steps are proposed:

Route A: Hydroxylation followed by Oxidation

  • C-6 Hydroxylation: β-amyrin is first hydroxylated at the C-6 position by a cytochrome P450 monooxygenase (CYP) to yield daturadiol (3,6-dihydroxy-β-amyrin) . Evidence from other plant species suggests that enzymes from the CYP716 family are capable of catalyzing this reaction.

  • C-3 Oxidation: The 3-hydroxyl group of daturadiol is then oxidized to a ketone by a 3β-hydroxysteroid dehydrogenase (3β-HSD) or a similar dehydrogenase to form This compound .

Route B: Oxidation followed by Hydroxylation

  • C-3 Oxidation: The 3-hydroxyl group of β-amyrin is oxidized by a dehydrogenase to form 3-oxo-β-amyrin .

  • C-6 Hydroxylation: 3-oxo-β-amyrin is then hydroxylated at the C-6 position by a cytochrome P450 monooxygenase to yield This compound .

While both routes are chemically feasible, the identification of daturadiol in Datura species would lend strong support to Route A. Further research involving the identification and characterization of the specific CYP and dehydrogenase enzymes from Datura is necessary to definitively establish the precise sequence of these final biosynthetic steps.

Quantitative Data on this compound Content

The concentration of this compound can vary depending on the Datura species, the specific plant tissue, and environmental conditions. A study on Datura innoxia provides quantitative data on the distribution of this compound in different plant parts.

Plant PartThis compound Content (µg/mg of dry plant powder)
LeavesVariable, generally lower than fruits
StemVariable, generally lower than fruits
Fruits Up to 5.18 ± 0.45
RootVariable, generally lower than fruits
FlowersVariable, generally lower than fruits

Table 1: Quantitative distribution of this compound in different parts of Datura innoxia. The highest concentration is typically found in the fruits.

Experimental Protocols

Extraction and Isolation of this compound

Objective: To extract and isolate pure this compound from Datura plant material.

Methodology:

  • Plant Material Preparation: Dried and powdered fruit material of a Datura species (e.g., D. metel) is used as the starting material.

  • Extraction: The powdered material is subjected to extraction with a suitable solvent, such as methanol or a chloroform-methanol mixture, using methods like maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then concentrated under reduced pressure and partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. The chloroform-soluble fraction is often enriched with triterpenoids.

  • Column Chromatography: The chloroform fraction is subjected to column chromatography over silica gel.

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used, starting with a non-polar mixture and gradually increasing the polarity (e.g., from 100% n-hexane to 100% ethyl acetate).

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing the compound of interest (as identified by TLC) are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound crystals.

Structural Elucidation of this compound

Objective: To confirm the chemical structure of the isolated compound as this compound.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure and stereochemistry.

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • X-ray Crystallography:

    • Crystal Growth: Single crystals of suitable quality are grown from a solution of the purified compound.

    • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

    • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing precise information about the three-dimensional arrangement of atoms in the molecule.

Quantification of this compound by RP-HPLC

Objective: To quantify the amount of this compound in a plant extract.

Methodology:

  • Sample Preparation: A known weight of dried plant material is extracted with a suitable solvent. The extract is filtered and diluted to a known volume.

  • Chromatographic Conditions:

    • System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 210 nm).

    • Flow Rate: Typically 1.0 mL/min.

  • Quantification: A calibration curve is generated using a series of standard solutions of pure this compound of known concentrations. The concentration of this compound in the plant extract is determined by comparing its peak area to the calibration curve.

Mandatory Visualizations

Biosynthesis_of_this compound cluster_0 Isoprenoid Precursors cluster_1 Squalene Synthesis cluster_2 Triterpenoid Backbone Formation cluster_3 Putative Tailoring Steps (Route A) Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway IPP_DMAPP IPP / DMAPP MVA Pathway->IPP_DMAPP FPP Farnesyl Pyrophosphate IPP_DMAPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase beta-Amyrin β-Amyrin 2,3-Oxidosqualene->beta-Amyrin β-Amyrin Synthase Daturadiol Daturadiol (3,6-dihydroxy-β-amyrin) beta-Amyrin->Daturadiol Cytochrome P450 (C-6 Hydroxylase) This compound This compound (3-oxo-6-hydroxy-β-amyrin) Daturadiol->this compound Dehydrogenase

Caption: Putative biosynthetic pathway of this compound from Acetyl-CoA.

Experimental_Workflow cluster_extraction Extraction and Isolation cluster_analysis Analysis and Quantification plant_material Datura Plant Material (e.g., Fruits) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction fractionation Solvent Partitioning extraction->fractionation quantification Quantification by RP-HPLC extraction->quantification column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography pure_compound Pure this compound column_chromatography->pure_compound structural_elucidation Structural Elucidation pure_compound->structural_elucidation nmr NMR Spectroscopy (¹H, ¹³C, 2D) structural_elucidation->nmr xray X-ray Crystallography structural_elucidation->xray

Caption: Experimental workflow for the isolation and analysis of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in Datura species is proposed to follow the general triterpenoid pathway, originating from acetyl-CoA and proceeding through the formation of a β-amyrin scaffold. The final, critical steps involve the C-6 hydroxylation and C-3 oxidation of this precursor, likely catalyzed by cytochrome P450 monooxygenases and dehydrogenases, respectively. While this guide provides a robust, evidence-based framework for understanding this compound biosynthesis, further research is required to isolate and characterize the specific enzymes involved in Datura. Such studies will not only definitively elucidate the pathway but also provide the molecular tools necessary for the heterologous production of this compound in microbial or plant-based systems. This could enable a sustainable and scalable supply of this promising bioactive compound for further pharmacological investigation and potential drug development.

References

Physical and chemical properties of Daturaolone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Daturaolone

Introduction

This compound is a pentacyclic oleanane-type triterpenoid, chemically identified as 3-oxo-6-β-hydroxy-β-amyrin.[1] It is a naturally occurring compound isolated from various plant species, including those from the Datura genus, such as Datura innoxia and Datura metel, as well as from Pistacia integerrima.[1][2][3] This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide details its molecular characteristics, biological activities, mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

This compound is a white powder at room temperature.[4] Its structure, featuring a pentacyclic core with a ketone and a hydroxyl group, is fundamental to its bioactivity.[1] The key physical and chemical properties are summarized below.

PropertyValueSource(s)
IUPAC Name (4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one[5]
Molecular Formula C₃₀H₄₈O₂[5][6]
Molecular Weight 440.7 g/mol [5][6]
CAS Number 41498-80-0[5][6]
Appearance Powder[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4][7]
Storage Store as powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[6]

Spectral Data

The chemical structure of this compound has been elucidated and confirmed using various spectroscopic and crystallographic techniques. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR, along with 2D-NMR techniques like COSY, HMBC, and HSQC, have been crucial for determining the complex ring structure and stereochemistry.[2][7]

  • Mass Spectrometry (MS) : Mass spectral data provides confirmation of the molecular weight and fragmentation patterns consistent with the proposed structure.[2][7]

  • X-ray Crystallography : This technique has been used to definitively confirm the three-dimensional structure of the molecule.[8][9]

Pharmacokinetics and Drug-Likeness Profile (In Silico)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions provide valuable insights into the drug-like properties of this compound.

ParameterPredicted Value/OutcomeSource(s)
Lipinski's Rule Compliant (Score: 0.33)[2][10]
Gastrointestinal (GI) Absorption High (Caco-2 cells permeability = 34.6 nm/s)[2][10]
Blood-Brain Barrier (BBB) Penetration No[2][10]
Plasma Protein Binding Strong[2][10]
Metabolism Metabolized by Cytochrome P450 enzymes CYP1A2, CYP2C19, and CYP3A4. Major reaction is aliphatic hydroxylation.[2][10]
Toxicity - hERG Inhibition Low risk; no hERG inhibition predicted.[2][10]
Toxicity - Carcinogenicity Predicted to be non-carcinogenic.[2][10]

Biological and Pharmacological Activities

This compound exhibits a wide range of biological activities, making it a compound of significant interest for therapeutic applications.[6]

ActivityKey FindingsIC₅₀ / ED₅₀ ValuesSource(s)
Anti-inflammatory Significantly reduces carrageenan-induced paw edema in mice.ED₅₀ = 10.1 mg/kg[8][11][12]
Antinociceptive (Analgesic) Dose-dependent reduction of acetic acid-induced writhing in mice. Reduces heat-induced pain.ED₅₀ = 13.8 mg/kg[8][12]
Hepatoprotective Potentially reduces harmful effects in acute and chronic hepato-toxic induced liver damage in rats.-[6]
NF-κB Inhibition Significantly inhibits TNF-α activated NF-κB production.IC₅₀ = 1.2 ± 0.8 µg/mL[2][13]
Nitric Oxide (NO) Inhibition Potent inhibitor of nitric oxide production in vitro.IC₅₀ = 4.51 ± 0.92 µg/mL[2][13]
Enzyme Inhibition Shows significant α-glucosidase and β-secretase inhibitory activity.-[2]
Antimicrobial Exhibits a potent spectrum of antibacterial and antifungal activity.-[1][2]

Mechanism of Action: Anti-inflammatory Pathway

This compound exerts its anti-inflammatory effects by targeting multiple key mediators in the inflammatory cascade.[14] Molecular docking and in vitro studies have shown that it interacts with and inhibits several crucial enzymes and transcription factors, including Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Phospholipase A₂ (PLA₂), and Nuclear Factor-kappa B (NF-κB).[3][10][14] By inhibiting these targets, this compound effectively disrupts the downstream production of pro-inflammatory mediators like prostaglandins and leukotrienes and downregulates the expression of inflammatory genes.[10][14]

Daturaolone_MOA Stimuli Inflammatory Stimuli (e.g., TNF-α) PLA2 Phospholipase A₂ (PLA₂) Stimuli->PLA2 NFkB NF-κB Stimuli->NFkB ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation NFkB->COX Gene Expression iNOS iNOS NFkB->iNOS Gene Expression This compound This compound This compound->PLA2 This compound->COX This compound->LOX This compound->NFkB This compound->iNOS NO Nitric Oxide (NO) iNOS->NO NO->Inflammation

Caption: Proposed anti-inflammatory mechanism of this compound.[10]

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from the fruits of Datura innoxia via column chromatography.[2] The general workflow involves extraction, fractionation, and purification.

Isolation_Workflow start Collect and Dry Plant Material (D. innoxia fruits) powder Grind into Coarse Powder start->powder extract Methanol Extraction powder->extract filter Filter and Concentrate (Rotary Evaporator) extract->filter fractionate Fractionate with Solvents (e.g., n-hexane, chloroform, ethyl acetate) filter->fractionate column Column Chromatography of Chloroform Fraction (Silica Gel) fractionate->column elute Elute with Solvent Gradient (e.g., n-hexane:ethyl acetate) column->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc purify Combine and Purify Positive Fractions tlc->purify end Isolated this compound purify->end

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

  • Plant Material: Fruits of D. innoxia are collected, authenticated, and dried in the shade. A voucher specimen is typically archived in a herbarium.[2]

  • Extraction: The dried plant material is ground into a coarse powder. The powder is then subjected to extraction with a solvent like methanol, often using a Soxhlet apparatus or maceration.

  • Fractionation: The crude methanol extract is concentrated under reduced pressure. The resulting residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The chloroform-soluble fraction, often found to be most active, is subjected to column chromatography over a silica gel stationary phase.[9]

  • Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored using Thin Layer Chromatography (TLC). Fractions showing similar TLC profiles are combined.

  • Final Purification: The combined fractions containing this compound are further purified, often by repeated column chromatography or crystallization, to yield the pure compound. The structure is then confirmed by spectroscopic methods (NMR, MS).[2]

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This widely used model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation induced by carrageenan in a mouse paw.[11]

Methodology:

  • Animals: Healthy mice are used for the experiment. They are typically fasted overnight before the experiment but allowed access to water.

  • Grouping: Animals are divided into several groups: a vehicle control group, a positive control group (e.g., receiving ibuprofen or diclofenac), and test groups receiving different doses of this compound (e.g., 1-30 mg/kg).[8][12]

  • Administration: The test compound, positive control, or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Edema: After a set time (e.g., 30-60 minutes) post-treatment, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each mouse to induce localized inflammation.[11]

  • Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. The dose-response relationship is analyzed to determine the ED₅₀ value.[8]

In Vitro Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in activated macrophage cells.[2]

Methodology:

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: The cells are then treated with various concentrations of this compound, a positive control (e.g., curcumin), or a vehicle control.

  • Stimulation: After a pre-incubation period, the cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A set of wells is left unstimulated as a negative control.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is measured spectrophotometrically (e.g., at 540 nm).

  • Analysis: A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples. The percentage of NO inhibition by this compound is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value is then determined.[2][13] A cell viability assay (e.g., MTT) is also performed to ensure that the observed NO inhibition is not due to cytotoxicity.[13]

References

The Biological Activity of Daturaolone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daturaolone, a pentacyclic triterpenoid isolated from various species of the Datura genus, notably Datura innoxia and Datura metel, has emerged as a compound of significant interest in pharmacological research.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory, analgesic, antimicrobial, and enzyme-inhibiting properties. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Core Biological Activities of this compound

This compound exhibits a range of biological activities, with the most extensively studied being its potent anti-inflammatory effects. The compound has also demonstrated significant antinociceptive, antibacterial, antifungal, and enzyme-inhibitory activities. This guide will delve into the quantitative data and experimental methodologies associated with each of these biological functions.

Anti-inflammatory and Antinociceptive Activity

This compound has been shown to possess significant dose-dependent anti-inflammatory and antinociceptive properties in various in vivo and in vitro models.

Quantitative Data Summary: Anti-inflammatory and Antinociceptive Activities

Activity TypeAssayModel Organism/Cell LineThis compound Concentration/DoseResult (IC50/ED50/% Inhibition)Reference
Anti-inflammatoryCarrageenan-induced paw edemaMice1-30 mg/kgED50 = 10.1 mg/kg[2]
Anti-inflammatoryCarrageenan-induced paw edemaMice20 mg/kg81.73 ± 3.16% inhibition[3]
AntinociceptiveAcetic acid-induced writhingMice1-30 mg/kgED50 = 13.8 mg/kg[2]
AntinociceptiveHeat-induced pain (tail-flick)Mice20 mg/kg89.47 ± 9.01% antinociception[3]
NF-κB InhibitionTNF-α-activated NF-κB assayHEK293 cells-IC50 = 1.2 ± 0.8 µg/mL[1][3][4]
Nitric Oxide InhibitionLPS-stimulated RAW 264.7 macrophagesRAW 264.7 cells-IC50 = 4.51 ± 0.92 µg/mL[1][3][4]

Proposed Anti-inflammatory Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-target mechanism, primarily by inhibiting key mediators of the inflammatory cascade. In silico and in vitro studies have indicated that this compound interacts with and inhibits tumor necrosis factor-alpha (TNF-α), phospholipase A2, cyclooxygenase (COX-1 and COX-2), and lipoxygenase (LOX).[3][5][6] A critical aspect of its mechanism is the significant inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[1][3] Furthermore, this compound has been shown to inhibit the production of nitric oxide (NO), another important pro-inflammatory mediator.[1][3]

This compound Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 NFkB_Pathway NF-κB Signaling Pathway Inflammatory_Stimuli->NFkB_Pathway Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation iNOS Inducible Nitric Oxide Synthase (iNOS) NFkB_Pathway->iNOS NO Nitric Oxide (NO) iNOS->NO NO->Inflammation This compound This compound This compound->PLA2 This compound->COX This compound->LOX This compound->NFkB_Pathway This compound->iNOS

Proposed anti-inflammatory mechanism of this compound.
Antimicrobial Activity

This compound has demonstrated broad-spectrum activity against a variety of bacterial and fungal pathogens.

Quantitative Data Summary: Antimicrobial Activity

Activity TypeOrganismAssayResult (Zone of Inhibition in mm)Reference
AntibacterialKlebsiella pneumoniaeDisc Diffusion12 - 30[7]
AntibacterialBacillus subtilisDisc Diffusion18 - 24[7]
AntibacterialStaphylococcus epidermidisDisc Diffusion12 - 30[7]
AntibacterialStaphylococcus aureusDisc Diffusion18 - 24[7]
AntifungalTrichophyton longifusus-Significant sensitivity[7]
AntifungalCandida albicans-Significant sensitivity[7]
AntifungalAspergillus flavus-Significant sensitivity[7]
AntifungalMicrosporum canis-Significant sensitivity[7]
AntifungalFusarium solani-Significant sensitivity[7]
AntifungalCandida glabrata-Significant sensitivity[7]
Enzyme Inhibitory Activity

This compound has been identified as an inhibitor of α-glucosidase and β-secretase, suggesting its potential therapeutic application in diabetes and Alzheimer's disease, respectively.

Quantitative Data Summary: Enzyme Inhibitory Activity

Enzyme TargetAssayThis compound ConcentrationResult (IC50)Reference
α-GlucosidaseIn vitro inhibition assay-830.4 ± 2.01 µM[8]
β-Secretase (BACE1)Beta Secretase FRET Assay-260.70 ± 1.87 µM[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Extraction and Isolation of this compound

Daturaolone_Extraction_Workflow Plant_Material Dried and Powdered Datura innoxia Plant Material Methanol_Extraction Methanol Extraction (Soxhlet or Maceration) Plant_Material->Methanol_Extraction Crude_Extract Crude Methanolic Extract Methanol_Extraction->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, chloroform, ethyl acetate) Crude_Extract->Solvent_Partitioning Chloroform_Fraction Chloroform Fraction Solvent_Partitioning->Chloroform_Fraction Column_Chromatography Column Chromatography (Silica Gel) Chloroform_Fraction->Column_Chromatography Purified_this compound Purified this compound Column_Chromatography->Purified_this compound

General workflow for the extraction and isolation of this compound.

A general procedure for the isolation of this compound involves the following steps:

  • Plant Material Preparation : The plant material (e.g., aerial parts of Datura innoxia) is air-dried and ground into a coarse powder.

  • Extraction : The powdered plant material is extracted with methanol at room temperature for an extended period (e.g., 15 days) with occasional shaking. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the crude methanolic extract.

  • Fractionation : The crude extract is suspended in water and subjected to sequential solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Isolation : The chloroform fraction, which is typically enriched with this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and concentrated.

  • Purification : The isolated compound is further purified by recrystallization from a suitable solvent to obtain pure this compound.

In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)
  • Cell Culture : Human embryonic kidney (HEK293) cells stably transfected with an NF-κB luciferase reporter construct are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding : Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Treatment : Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulation : Following pre-treatment, cells are stimulated with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a defined incubation time (e.g., 6 hours).

  • Lysis and Luciferase Assay : The medium is removed, and cells are lysed using a luciferase assay lysis buffer. The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis : The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in this compound-treated cells to that in stimulated, untreated (control) cells. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

In Vitro Nitric Oxide (NO) Inhibition Assay
  • Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding : Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment : The cells are treated with various concentrations of this compound for 1 hour.

  • Stimulation : The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for another 24 hours to induce NO production.[9]

  • Griess Assay : After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[9]

  • Absorbance Measurement : The absorbance of the mixture is measured at 540 nm using a microplate reader.

  • Data Analysis : The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated, untreated cells. The IC50 value is then calculated.

Antibacterial Susceptibility Testing (Disc Diffusion Method)
  • Inoculum Preparation : A standardized inoculum of the test bacteria is prepared and uniformly spread onto the surface of Mueller-Hinton agar plates.

  • Disc Application : Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound (e.g., 30 µ g/disc ) and placed on the agar surface.

  • Incubation : The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement : The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is indicative of the antibacterial activity.

Antifungal Susceptibility Testing

Antifungal activity can be assessed using methods similar to antibacterial testing, such as the disc diffusion method with appropriate modifications for fungal growth (e.g., using Sabouraud dextrose agar and incubating at 28-30°C for 48-72 hours).

α-Glucosidase Inhibition Assay
  • Reaction Mixture Preparation : A reaction mixture is prepared containing α-glucosidase enzyme solution, phosphate buffer (pH 6.8), and various concentrations of this compound.

  • Pre-incubation : The mixture is pre-incubated at 37°C for 10 minutes.

  • Substrate Addition : The reaction is initiated by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Incubation : The reaction mixture is incubated at 37°C for 20 minutes.

  • Reaction Termination : The reaction is stopped by adding sodium carbonate solution.

  • Absorbance Measurement : The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • Data Analysis : The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.

β-Secretase (BACE1) Inhibition Assay (FRET-Based Assay)
  • Reaction Mixture : A reaction mixture is prepared in a 96-well plate containing β-secretase enzyme, assay buffer, and various concentrations of this compound.

  • Substrate Addition : A specific BACE1 substrate, which is a peptide labeled with a fluorophore and a quencher, is added to the reaction mixture.

  • Incubation : The plate is incubated at 37°C in the dark for a specified time (e.g., 60-90 minutes).

  • Fluorescence Measurement : The fluorescence intensity is measured using a fluorometer. In the absence of an inhibitor, the enzyme cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

  • Data Analysis : The percentage of BACE1 inhibition is calculated by comparing the fluorescence in the presence of this compound to the control. The IC50 value is then determined.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities, particularly in the areas of inflammation and nociception. Its multi-target mechanism of action, especially its ability to inhibit the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the development of new therapeutic agents. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule. Further studies are warranted to elucidate the detailed molecular mechanisms underlying its various biological effects and to evaluate its safety and efficacy in more complex preclinical models.

References

Daturaolone: An In-Depth Technical Guide to its Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daturaolone, a pentacyclic triterpenoid isolated from species of the Datura genus, has garnered significant scientific interest for its potential therapeutic properties, primarily as an anti-inflammatory and anticancer agent. This technical guide provides a comprehensive overview of the current hypotheses regarding this compound's mechanisms of action, supported by in silico, in vitro, and in vivo data. The information is presented to facilitate further research and drug development efforts. Key molecular targets include critical components of the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the NF-κB signaling pathway. In the context of oncology, this compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines through the modulation of key regulatory proteins. This document summarizes the available quantitative data, details the experimental protocols used in key studies, and provides visual representations of the proposed signaling pathways and experimental workflows.

Core Hypotheses on the Mechanism of Action

This compound's therapeutic potential appears to be rooted in its ability to modulate multiple cellular pathways, primarily related to inflammation and cancer progression.

1.1. Anti-Inflammatory Mechanism: The principal hypothesis for this compound's anti-inflammatory effect is its ability to inhibit key enzymes and transcription factors involved in the inflammatory response. In silico and in vitro studies suggest that this compound can interact with and suppress the activity of phospholipase A2 (PLA2), cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX)[1][2]. This inhibition consequently reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid[1]. Furthermore, this compound has been shown to significantly inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including TNF-α and iNOS[1][3]. The suppression of NF-κB signaling and nitric oxide (NO) production are central to its anti-inflammatory properties[3][4].

1.2. Anticancer Mechanism: The anticancer activity of this compound is primarily attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. Studies on various cancer cell lines, including liver, prostate, and colon cancer, have demonstrated this compound's cytotoxic effects[5]. The proposed mechanism involves the modulation of the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the tumor suppressor protein p53, and the downregulation of the anti-apoptotic protein Bcl-2[5]. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase cascades (caspase-3, -8, and -9), ultimately resulting in apoptotic cell death[5]. Additionally, ethanolic extracts of Datura innoxia, a source of this compound, have been observed to induce cell cycle arrest, particularly an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis[5].

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

AssayCell Line / TargetIC50 / InhibitionPositive ControlReference(s)
NF-κB InhibitionTNF-α activated HEK2931.2 ± 0.8 µg/mLTPCK (10.7 ± 1.6 µg/mL)[3]
Nitric Oxide ProductionLPS-stimulated RAW 264.74.51 ± 0.92 µg/mLCurcumin (2.94 ± 0.74 µg/mL)[3][4]
CytotoxicityHuh7.5 (Hepatocellular Carcinoma)17.32 ± 1.43 µg/mLCabazitaxel (4.75 ± 1.12 µg/mL)
CytotoxicityDU-145 (Prostate Cancer)18.64 ± 2.15 µg/mLVincristine (5.62 ± 0.72 µg/mL)
CytotoxicityNormal Lymphocytes>20 µg/mLVincristine[3]
α-Glucosidase Inhibition-Significant Inhibition-[6]
β-Secretase Inhibition-Significant Inhibition-[6]

Table 2: In Vivo Efficacy of this compound

ModelAnimal ModelEndpointED50 / EffectPositive ControlReference(s)
Carrageenan-Induced Paw EdemaMousePaw Edema Inhibition10.1 mg/kgDiclofenac (8.2 mg/kg)[2][7]
Acetic Acid-Induced WrithingMouseWrithing Inhibition13.8 mg/kgDiclofenac (5.0 mg/kg)[2][7]
Heat-Induced PainMouseAntinociception89.47 ± 9.01% at 20 mg/kgTramadol[3]

Table 3: Molecular Docking Binding Energies

Target ProteinBinding Energy (kcal/mol)Reference(s)
Cyclooxygenase-2 (COX-2)-9.2
5-Lipoxygenase (5-LOX)-9.5
NF-κB (p65 subunit)-8.3
Phospholipase A2-7.9
Serotonin Transporter-8.8
Dopamine Receptor D1A-8.6
5-Hydroxytryptamine Receptor-7.9
Estrogen Receptor-7.3

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

3.1. In Vitro Assays

  • 3.1.1. TNF-α Induced NF-κB Activation Assay

    • Cell Line: Human Embryonic Kidney (HEK) 293 cells.

    • Procedure:

      • Seed HEK293 cells in a 96-well plate and culture overnight.

      • Pre-treat the cells with varying concentrations of this compound or the positive control (TPCK) for 1 hour.

      • Induce NF-κB activation by adding 10 ng/mL of human TNF-α and incubate for 24 hours.

      • Lyse the cells and measure the activity of a co-transfected secreted alkaline phosphatase (SEAP) reporter gene, the expression of which is driven by an NF-κB response element.

      • Quantify SEAP activity colorimetrically at 620 nm.

      • Calculate the percentage inhibition of NF-κB activation relative to the TNF-α treated control.

  • 3.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

    • Cell Line: Murine Macrophage (RAW 264.7) cells.

    • Procedure:

      • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

      • Treat the cells with different concentrations of this compound or the positive control (Curcumin) for 1 hour.

      • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

      • Collect the cell culture supernatant.

      • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10 minutes at room temperature.

      • Measure the absorbance at 540 nm using a microplate reader.

      • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

      • Calculate the percentage inhibition of NO production.

  • 3.1.3. In Vitro Cytotoxicity Assay (MTT Assay)

    • Cell Lines: Huh7.5, DU-145, PC-3, MCF7, and normal human lymphocytes.

    • Procedure:

      • Seed cells in a 96-well plate and incubate for 24 hours.

      • Treat the cells with various concentrations of this compound, positive controls (Cabazitaxel, Vincristine), or vehicle control (DMSO) for 72 hours.

      • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

      • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm.

      • Calculate the percentage of cell viability and determine the IC50 value.

  • 3.1.4. Apoptosis Assay (Annexin V-FITC/PI Staining)

    • Cell Line: LoVo (Colon Cancer) cells.

    • Procedure:

      • Seed LoVo cells and treat with this compound at various concentrations for 48 hours.

      • Harvest the cells and wash with cold PBS.

      • Resuspend the cells in 1X Annexin V binding buffer.

      • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

      • Incubate for 15 minutes at room temperature in the dark.

      • Analyze the cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

  • 3.1.5. Cell Cycle Analysis (Propidium Iodide Staining)

    • Cell Line: LoVo (Colon Cancer) cells.

    • Procedure:

      • Treat cells with this compound for the desired time period.

      • Harvest and fix the cells in cold 70% ethanol.

      • Wash the fixed cells with PBS and treat with RNase A to remove RNA.

      • Stain the cells with Propidium Iodide (PI).

      • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis), can be quantified.

  • 3.1.6. In Vitro COX-1 and COX-2 Inhibition Assay

    • Enzymes: Ovine COX-1 and human recombinant COX-2.

    • Procedure:

      • In a reaction tube, combine the enzyme (COX-1 or COX-2), heme, and a buffer (e.g., Tris-HCl).

      • Add this compound at various concentrations or a control vehicle.

      • Pre-incubate the mixture.

      • Initiate the reaction by adding arachidonic acid.

      • After a set incubation period, stop the reaction.

      • Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit or by LC-MS/MS.

      • Calculate the percentage of inhibition and determine the IC50 values.

  • 3.1.7. In Vitro 5-LOX Inhibition Assay

    • Enzyme: Potato 5-lipoxygenase.

    • Procedure:

      • Prepare an assay mixture containing phosphate buffer and the 5-LOX enzyme solution.

      • Add this compound at various concentrations.

      • Initiate the reaction by adding the substrate, linoleic acid.

      • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxide product.

      • Calculate the percentage of inhibition and determine the IC50 value.

3.2. In Vivo Assays

  • 3.2.1. Carrageenan-Induced Paw Edema in Mice

    • Animal Model: Male BALB/c mice.

    • Procedure:

      • Administer this compound (1-30 mg/kg) or a reference drug (Diclofenac) intraperitoneally (i.p.).

      • After 30 minutes, inject 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

      • Measure the paw volume or thickness at specified time intervals (e.g., up to 4 hours) using a plethysmometer or calipers.

      • Calculate the percentage of edema inhibition compared to the control group.

  • 3.2.2. Acetic Acid-Induced Writhing Test in Mice

    • Animal Model: Male BALB/c mice.

    • Procedure:

      • Administer this compound (1-30 mg/kg) or a reference drug (Diclofenac) i.p.

      • After 30 minutes, inject 0.6% acetic acid solution i.p. to induce writhing.

      • Immediately after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes).

      • Calculate the percentage of inhibition of writhing compared to the control group.

Visualizations of Pathways and Workflows

4.1. Signaling Pathways

Daturaolone_Anti_Inflammatory_Pathway cluster_NFkB NF-κB Complex membrane Cell Membrane Phospholipids AA Arachidonic Acid membrane->AA PLA2 PGs Prostaglandins AA->PGs COX LTs Leukotrienes AA->LTs LOX PLA2 Phospholipase A2 COX COX-1 / COX-2 LOX 5-LOX Inflammation Inflammation PGs->Inflammation LTs->Inflammation This compound This compound This compound->PLA2 This compound->COX This compound->LOX NFkB NF-κB (p65/p50) This compound->NFkB Inhibits activation iNOS iNOS This compound->iNOS Stimuli Inflammatory Stimuli (e.g., LPS) TNFa_receptor TNF-α Receptor Stimuli->TNFa_receptor IKK IKK Complex TNFa_receptor->IKK TNFa TNF-α TNFa->Inflammation IkB IκB IKK->IkB phosphorylates NFkB_active Active NF-κB (Nuclear Translocation) IKK->NFkB_active releases Gene_expression Pro-inflammatory Gene Expression (TNF-α, iNOS, etc.) NFkB_active->Gene_expression Gene_expression->TNFa Gene_expression->iNOS NO Nitric Oxide (NO) NO->Inflammation iNOS->NO

Caption: Proposed anti-inflammatory mechanism of this compound.

Daturaolone_Apoptosis_Pathway This compound This compound CancerCell Cancer Cell This compound->CancerCell Bcl2 Bcl-2 This compound->Bcl2 downregulates Casp8 Caspase-8 This compound->Casp8 activates CellCycle Cell Cycle Progression This compound->CellCycle CellCycleArrest Cell Cycle Arrest (Sub-G1 phase) This compound->CellCycleArrest induces p53 p53 CancerCell->p53 activates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits CytoC Cytochrome c release Mitochondrion->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptosis and cell cycle arrest pathway induced by this compound.

4.2. Experimental Workflow

Daturaolone_Research_Workflow cluster_0 In Silico Analysis cluster_1 In Vitro Validation cluster_2 In Vivo Confirmation a Molecular Docking (COX, LOX, NF-κB, etc.) b ADMET Prediction a->b c Enzyme Inhibition Assays (COX, LOX) b->c d Cell-Based Assays (NF-κB, NO production) c->d e Cytotoxicity Assays (Cancer Cell Lines) d->e f Apoptosis & Cell Cycle Analysis (Flow Cytometry, qPCR) e->f g Anti-inflammatory Models (Carrageenan-induced edema) f->g h Analgesic Models (Acetic acid-induced writhing) g->h

Caption: General experimental workflow for elucidating this compound's mechanism of action.

Conclusion and Future Directions

The collective evidence strongly suggests that this compound exerts its anti-inflammatory and anticancer effects through a multi-targeted mechanism. Its ability to inhibit key inflammatory mediators like COX, LOX, and NF-κB, coupled with its capacity to induce apoptosis and cell cycle arrest in cancer cells, positions it as a promising lead compound for drug development.

Future research should focus on elucidating the precise molecular interactions through techniques such as X-ray crystallography of this compound bound to its target proteins. Further in-depth studies are required to explore its effects on a wider range of cancer types and to investigate potential synergistic effects when used in combination with existing chemotherapeutic agents. Comprehensive pharmacokinetic and long-term toxicity studies in relevant animal models are also crucial next steps to translate the promising preclinical findings into potential clinical applications. The detailed experimental protocols and summarized data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the scientific understanding and therapeutic potential of this compound.

References

In Silico Prediction of Daturaolone Targets: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Daturaolone, a triterpenoid natural product, has demonstrated significant therapeutic potential, particularly in the realm of anti-inflammatory and anti-cancer research.[1][2] Elucidating the molecular targets of this compound is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of in silico methodologies for predicting the biological targets of this compound, supplemented with detailed experimental protocols for target validation. It is intended for researchers, scientists, and drug development professionals engaged in natural product-based drug discovery.

Introduction to this compound

This compound is a pentacyclic triterpenoid that has been isolated from various plant species, including Datura innoxia and Pistacia integerrima.[2][3] It has been shown to possess a range of biological activities, including anti-inflammatory, antinociceptive, and cytotoxic effects.[2][4] Preclinical studies have highlighted its potential in mitigating inflammatory responses and inhibiting the growth of cancer cell lines.[2][5] The multifaceted bioactivity of this compound suggests that it may interact with multiple molecular targets, making it a compelling candidate for comprehensive target identification studies.[6][7]

In Silico Target Prediction Strategies

A variety of computational approaches can be employed to predict the molecular targets of a small molecule like this compound. These methods leverage information about the ligand's structure, the structures of known protein targets, and existing bioactivity data to generate hypotheses about potential interactions.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[8] In the context of this compound, both forward and reverse docking strategies can be informative.

  • Forward Docking: This approach is used when there is a pre-existing hypothesis about a potential target. This compound can be docked into the binding site of a specific protein to assess the potential for interaction.

  • Reverse Docking: This high-throughput method involves docking this compound against a large library of protein structures to identify potential off-targets and novel targets.[9][10]

Existing Docking Studies on this compound:

Previous in silico studies have explored the interaction of this compound with several inflammatory and cancer-related targets. These studies have primarily utilized molecular docking to predict binding energies and interaction patterns.

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (if reported)Reference
Cyclooxygenase-2 (COX-2)-9.2Not specified[2]
5-Lipoxygenase (5-LOX)-9.5Not specified[2]
Nuclear Factor-kappa B (NF-κB)-8.3Not specified[2]
Dopamine Receptor D1-8.6Not specified[2]
Phospholipase A2-7.9Not specified[2]
Estrogen Receptor-7.3Not specified[2]
5-Hydroxytryptamine Receptor-7.9Not specified[2]
Serotonin Transporter-8.8Not specified[2]
Cyclooxygenase-1 (COX-1)-7.0Not specified[11]
Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[12] A pharmacophore model for this compound can be generated based on its structure and known active analogues (ligand-based) or from the binding site of a known target (structure-based). This model can then be used to screen large compound databases for molecules with similar activity profiles, or to search for other potential targets that accommodate the pharmacophore.[13]

Chemogenomics Approaches

Chemogenomics combines chemical and genomic data to systematically study the effects of chemical compounds on biological systems.[8] For this compound, this could involve comparing its gene expression signature (if available) to those of known drugs and bioactive compounds in databases like the Connectivity Map (CMap). Similarities in expression profiles can suggest shared molecular targets or pathways.

Experimental Validation of Predicted Targets

In silico predictions must be validated through rigorous experimental testing. A variety of biophysical and cell-based assays can be employed to confirm direct binding and functional modulation of the predicted targets by this compound.

Biophysical Assays for Direct Binding

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[14][15] This allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).[16]

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein.[17] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[18][19]

Cell-Based Assays for Functional Activity

NF-κB Reporter Assays: Given that NF-κB is a predicted target and a key regulator of inflammation, a reporter gene assay can be used to measure the effect of this compound on NF-κB transcriptional activity.[1][20]

Nitric Oxide (NO) Production Assay: this compound has been shown to inhibit nitric oxide production.[2][5] An assay to quantify NO levels in stimulated macrophages can validate its functional effect on inflammatory pathways.[6]

Methodologies and Protocols

This section provides detailed protocols for key in silico and experimental techniques discussed in this guide.

In Silico Protocols
  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools (ADT).

    • Define the grid box to encompass the binding site of interest.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound (e.g., from PubChem or generated from a 2D structure).

    • Minimize the energy of the ligand using a suitable force field.

    • Assign Gasteiger charges and define the rotatable bonds using ADT.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared protein and ligand files, the grid box parameters, and the desired exhaustiveness of the search.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities.

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.

  • Feature Mapping:

    • Identify the chemical features of this compound (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings).

  • Model Generation (Ligand-Based):

    • If active analogues are known, align them to identify common features.

    • Generate a pharmacophore hypothesis based on the spatial arrangement of these common features.

  • Model Validation:

    • Validate the pharmacophore model using a test set of known active and inactive molecules. A good model should be able to distinguish between the two.

  • Database Screening:

    • Use the validated pharmacophore model as a 3D query to screen a database of compounds to identify potential new hits.

Experimental Protocols
  • Chip Preparation:

    • Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the this compound solutions over the immobilized protein surface and a reference surface.

    • Monitor the change in the SPR signal (response units) over time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Sample Preparation:

    • Prepare solutions of the purified target protein and this compound in the same buffer to minimize heat of dilution effects.

    • Load the protein into the sample cell and this compound into the injection syringe.

  • Titration:

    • Perform a series of injections of this compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) and transfect with a luciferase reporter plasmid containing NF-κB response elements.

  • Treatment:

    • Treat the cells with a pro-inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of varying concentrations of this compound.

  • Luciferase Assay:

    • After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition by this compound compared to the stimulated control.

Visualizations

In Silico Target Prediction Workflow

In_Silico_Workflow This compound This compound Structure Reverse_Docking Reverse Docking This compound->Reverse_Docking Pharmacophore_Modeling Pharmacophore Modeling This compound->Pharmacophore_Modeling Chemogenomics Chemogenomics Analysis This compound->Chemogenomics Target_Library Protein Target Library Target_Library->Reverse_Docking Hit_List Prioritized Target List Reverse_Docking->Hit_List Pharmacophore_Modeling->Hit_List Chemogenomics->Hit_List Experimental_Validation Experimental Validation Hit_List->Experimental_Validation

Caption: A logical workflow for the in silico prediction of this compound targets.

Experimental Validation Workflow

Experimental_Validation_Workflow Predicted_Target Predicted Protein Target Direct_Binding Direct Binding Assays Predicted_Target->Direct_Binding Functional_Assay Functional Assays Predicted_Target->Functional_Assay SPR Surface Plasmon Resonance (SPR) Direct_Binding->SPR ITC Isothermal Titration Calorimetry (ITC) Direct_Binding->ITC Validated_Target Validated Target SPR->Validated_Target ITC->Validated_Target Cell_Based Cell-Based Assays (e.g., NF-κB) Functional_Assay->Cell_Based Enzymatic Enzymatic Assays (if applicable) Functional_Assay->Enzymatic Cell_Based->Validated_Target Enzymatic->Validated_Target

Caption: A workflow for the experimental validation of predicted this compound targets.

This compound's Putative Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) PLA2 Phospholipase A2 Inflammatory_Stimulus->PLA2 NFkB_Pathway NF-κB Pathway Inflammatory_Stimulus->NFkB_Pathway Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammatory_Response Inflammatory Response Prostaglandins->Inflammatory_Response Leukotrienes->Inflammatory_Response NFkB_Pathway->Inflammatory_Response This compound This compound This compound->PLA2 Inhibition This compound->COX Inhibition This compound->LOX Inhibition This compound->NFkB_Pathway Inhibition

Caption: Putative anti-inflammatory mechanism of this compound targeting key signaling molecules.

Conclusion

The in silico prediction of molecular targets offers a powerful and efficient approach to unraveling the complex pharmacology of natural products like this compound. By combining computational methods such as molecular docking, pharmacophore modeling, and chemogenomics with rigorous experimental validation, researchers can accelerate the identification of novel drug targets and the development of new therapeutic strategies. This guide provides a framework for initiating and advancing such investigations, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications.

References

An In-depth Technical Guide to the ADMET Profile of Daturaolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daturaolone, a pentacyclic triterpenoid isolated from various Datura species, has garnered scientific interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2] As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount for preclinical and clinical development. This technical guide provides a comprehensive overview of the predicted and experimentally determined ADMET properties of this compound. It is designed to be a resource for researchers and drug development professionals, offering a consolidated repository of quantitative data, detailed experimental methodologies, and visual representations of key biological processes. The information presented herein is crucial for guiding future studies and assessing the therapeutic potential of this compound.

Physicochemical Properties and Drug-Likeness

The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. This compound, with a molecular formula of C₃₀H₄₈O₂ and a molar mass of 440.712 g·mol⁻¹, possesses characteristics that are generally favorable for a drug candidate.[1] In silico predictions suggest that this compound adheres to Lipinski's rule of five, a widely used guideline to assess drug-likeness.[3]

Table 1: Physicochemical and Drug-Likeness Properties of this compound

ParameterPredicted ValueMethod/ToolReference
Molecular Weight440.7 g/mol ---[3]
MLogP5.89---[4]
Number of H-bond Donors1---[4]
Number of H-bond Acceptors2---[4]
Lipinski's Rule Violations1 (MLogP > 4.15)---[3]
Bioavailability Score0.55SWISS ADME[3][5]
Drug-Likeliness Score0.33Molsoft[3][5]

Note: While this compound has a predicted MLogP slightly above the typical range for Lipinski's rule, its overall profile suggests good potential for oral bioavailability.

Absorption

The absorption of a drug following oral administration is a critical step for its therapeutic efficacy. In silico and in vitro models have been employed to predict the intestinal absorption of this compound.

Human Intestinal Absorption (HIA)

In silico models predict high human intestinal absorption for this compound, suggesting it is likely to be well-absorbed from the gastrointestinal tract.[5]

Caco-2 Permeability

The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium.[6] Predictions indicate that this compound has moderate permeability across Caco-2 cell monolayers.[5]

Table 2: Predicted Absorption Properties of this compound

ParameterPredicted ValueMethod/ToolReference
Human Intestinal AbsorptionHighPreADMET[5][7]
Caco-2 Cell Permeability34.6 nm/sPreADMET[3][8]
Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines a general procedure for assessing the permeability of a test compound like this compound using Caco-2 cells.

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9]

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.[10]

  • Permeability Assay:

    • The test compound (e.g., 10 µM this compound) is added to the apical (A) or basolateral (B) side of the monolayer.[6]

    • The appearance of the compound in the receiver compartment (basolateral for A-to-B transport, apical for B-to-A transport) is monitored over a defined period (e.g., 2 hours).[6]

    • Samples are collected from both donor and receiver compartments at specified time points.

  • Quantification: The concentration of the test compound in the samples is determined using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial concentration of the drug in the donor compartment.[9]

G cluster_workflow Experimental Workflow: Caco-2 Permeability Assay start Seed Caco-2 cells on transwell inserts culture Culture for 18-22 days (monolayer formation) start->culture integrity Assess monolayer integrity (TEER/Lucifer Yellow) culture->integrity add_compound Add this compound to apical or basolateral side integrity->add_compound incubate Incubate for 2 hours at 37°C add_compound->incubate sample Collect samples from donor and receiver compartments incubate->sample analyze Analyze compound concentration (LC-MS/MS) sample->analyze calculate Calculate Papp value analyze->calculate

Caption: Workflow for the Caco-2 permeability assay.

Distribution

Following absorption, a drug is distributed throughout the body via the circulatory system. Key parameters influencing distribution include plasma protein binding and the ability to cross the blood-brain barrier.

Plasma Protein Binding (PPB)

In silico predictions suggest that this compound has high plasma protein binding.[5][7] This can affect its free concentration in the plasma and, consequently, its pharmacological activity and clearance.

Table 3: Predicted Distribution Properties of this compound

ParameterPredicted ValueMethod/ToolReference
Plasma Protein BindingHighPreADMET[5][7]
Blood-Brain Barrier PermeationNoPreADMET[3][8]
Blood-Brain Barrier (BBB) Penetration

This compound is predicted to not penetrate the blood-brain barrier, which is a desirable characteristic for peripherally acting drugs to minimize potential central nervous system side effects.[3][8]

Experimental Protocol: In Vitro Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is a commonly used method to determine the extent of plasma protein binding.[11]

  • Preparation: A semi-permeable membrane separates a dialysis cell into two chambers. One chamber is filled with plasma (e.g., human, rat) and the other with a protein-free buffer.

  • Incubation: The test compound (this compound) is added to the plasma chamber, and the apparatus is incubated at 37°C until equilibrium is reached (typically 4-24 hours).

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the test compound in both samples is measured by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated as: % Bound = [(C_plasma - C_buffer) / C_plasma] * 100 where C_plasma is the total concentration in the plasma chamber and C_buffer is the concentration in the buffer chamber (representing the unbound fraction).

G cluster_workflow Experimental Workflow: Plasma Protein Binding (Equilibrium Dialysis) start Prepare dialysis cell with plasma and buffer add_compound Add this compound to plasma chamber start->add_compound incubate Incubate at 37°C until equilibrium is reached add_compound->incubate sample Collect samples from plasma and buffer chambers incubate->sample analyze Analyze compound concentration (LC-MS/MS) sample->analyze calculate Calculate percentage of protein binding analyze->calculate

Caption: Workflow for the plasma protein binding assay.

Metabolism

Drug metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion. This process is mainly mediated by cytochrome P450 (CYP) enzymes.

Cytochrome P450 (CYP) Inhibition and Metabolism

In silico predictions suggest that this compound is metabolized by CYP1A2, CYP2C19, and CYP3A4.[3][8] It is also predicted to be an inhibitor of CYP2C9 and CYP3A4, indicating a potential for drug-drug interactions.[7] The major metabolic reaction is predicted to be aliphatic hydroxylation.[3][8]

Table 4: Predicted Metabolic Properties of this compound

ParameterPredictionMethod/ToolReference
Metabolizing EnzymesCYP1A2, CYP2C19, CYP3A4PreADMET[3][8]
CYP InhibitionCYP2C9, CYP3A4PreADMET[7]
Major Metabolic ReactionAliphatic HydroxylationGLORY[3][8]
Proposed Metabolic Pathway

Based on the predicted aliphatic hydroxylation and common metabolic pathways for triterpenoids, a proposed metabolic pathway for this compound is presented below. Phase I metabolism likely involves hydroxylation at various positions on the steroid nucleus, followed by potential Phase II conjugation reactions (e.g., glucuronidation) to increase water solubility for excretion.

G cluster_pathway Proposed Metabolic Pathway of this compound This compound This compound phase1 Phase I Metabolism (Hydroxylation) This compound->phase1 CYP1A2, CYP2C19, CYP3A4 metabolites Hydroxylated Metabolites phase1->metabolites phase2 Phase II Metabolism (e.g., Glucuronidation) metabolites->phase2 conjugates Conjugated Metabolites phase2->conjugates excretion Excretion conjugates->excretion

Caption: Proposed metabolic pathway for this compound.

Experimental Protocol: CYP450 Inhibition Assay

This protocol describes a general method for assessing the inhibitory potential of a compound on major CYP isoforms using human liver microsomes.[8]

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest, and a range of concentrations of the test compound (this compound).

  • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Incubation: The mixture is incubated at 37°C for a specific time.

  • Termination of Reaction: The reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Quantification: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value (the concentration that causes 50% inhibition) is determined.

Excretion

Information on the excretion of this compound is limited. Following metabolism, the more polar metabolites are expected to be eliminated from the body primarily through the kidneys (urine) and/or the liver (bile).

Toxicity

The assessment of a compound's toxicity is a critical component of its preclinical evaluation. Both in silico and in vivo studies have been conducted to evaluate the toxicity profile of this compound.

In Silico Toxicity Predictions

Computational models predict that this compound is non-carcinogenic and does not inhibit the hERG channel, which is a positive safety indicator.[3][8]

Table 5: Predicted and Experimental Toxicity Profile of this compound

EndpointResultMethod/AssayReference
CarcinogenicityNon-carcinogenicPreADMET[3][8]
hERG InhibitionNoPreADMET[3][8]
Acute Oral Toxicity (in vivo)GHS Category 5OECD Guideline 420[5][12]
NOAEL (28-day, in vivo)5 mg/kgOECD Guideline 407[12][13]
Cytotoxicity (IC₅₀, Huh7.5 cells)17.32 ± 1.43 µg/mLIn vitro cytotoxicity assay[3]
Cytotoxicity (IC₅₀, DU-145 cells)18.64 ± 2.15 µg/mLIn vitro cytotoxicity assay[3]
Cytotoxicity (Normal lymphocytes)>20 µg/mLIn vitro cytotoxicity assay[3]
In Vivo Toxicity Studies

Acute oral toxicity studies in rats, following OECD guideline 420, have classified this compound as a Globally Harmonized System (GHS) category 5 compound, indicating low acute toxicity.[5][12] A 28-day repeated-dose oral toxicity study in rats (OECD guideline 407) established a No-Observable-Adverse-Effect Level (NOAEL) of 5 mg/kg.[12][13] At higher doses, dose-dependent changes in hepatic enzymes, bilirubin, creatinine, and glucose levels were observed, along with histological changes in the testes.[12][13]

In Vitro Cytotoxicity

This compound has shown selective cytotoxicity against cancer cell lines. For instance, it exhibited IC₅₀ values of 17.32 ± 1.43 µg/mL and 18.64 ± 2.15 µg/mL against Huh7.5 (hepatic) and DU-145 (prostate) cancer cells, respectively.[3] Importantly, its cytotoxicity in normal lymphocytes was low (>20 µg/mL), suggesting a degree of selectivity for cancer cells.[3]

Experimental Protocols: In Vivo Toxicity Studies
  • OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure): This guideline involves administering a single oral dose of the test substance to animals at one of the defined dose levels (5, 50, 300, 2000, or 5000 mg/kg).[14] The animals are observed for signs of toxicity and mortality for up to 14 days.[12]

  • OECD Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents): The test substance is administered orally to groups of rodents at multiple dose levels for 28 consecutive days.[15] A detailed examination of clinical observations, body weight, food and water consumption, hematology, clinical biochemistry, and histopathology is conducted to determine the NOAEL.[15]

Proposed Signaling Pathway for Hepatotoxicity

Based on the observed elevation in hepatic enzymes at high doses of this compound and the known mechanisms of drug-induced liver injury (DILI), a potential signaling pathway for its hepatotoxicity is proposed. This pathway involves the generation of reactive metabolites, induction of oxidative stress, and activation of cell death pathways.

G cluster_pathway Proposed Signaling Pathway for this compound-Induced Hepatotoxicity This compound High-dose This compound metabolism CYP450 Metabolism in Hepatocytes This compound->metabolism reactive_metabolites Reactive Metabolites metabolism->reactive_metabolites oxidative_stress Oxidative Stress (ROS Production) reactive_metabolites->oxidative_stress mitochondrial_dysfunction Mitochondrial Dysfunction oxidative_stress->mitochondrial_dysfunction jnk JNK Activation mitochondrial_dysfunction->jnk necrosis Necrosis mitochondrial_dysfunction->necrosis apoptosis Apoptosis jnk->apoptosis cell_death Hepatocyte Cell Death apoptosis->cell_death necrosis->cell_death

Caption: Proposed pathway for this compound hepatotoxicity.

Conclusion

The available in silico, in vitro, and in vivo data provide a foundational ADMET profile for this compound. The compound exhibits promising drug-like properties, including good predicted oral absorption and a favorable preliminary safety profile with low acute toxicity. However, the potential for CYP450 inhibition and the observed hepatotoxicity at higher doses warrant further investigation. The detailed experimental protocols and visualized pathways presented in this guide offer a framework for future preclinical studies aimed at further elucidating the pharmacokinetic and toxicological properties of this compound and advancing its potential as a therapeutic candidate.

References

An In-Depth Technical Guide on the Early Pharmacological Studies of Daturaolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational pharmacological research on Daturaolone, a pentacyclic oleanane triterpenoid found in plants of the Datura genus.[1] The focus is on its anti-inflammatory, antinociceptive, and antidepressant effects, with detailed experimental protocols, quantitative data, and visual representations of its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from early studies on this compound, providing insights into its potency and efficacy in various experimental models.

Table 1: In Vitro Bioactivity of this compound

ParameterTarget/Cell LineResultReference CompoundReference ResultSource
IC₅₀ NF-κB Inhibition1.2 ± 0.8 µg/mL--[2][3]
IC₅₀ Nitric Oxide (NO) Production4.51 ± 0.92 µg/mLCurcumin2.94 ± 0.74 µg/mL[2][4]
IC₅₀ Cytotoxicity (Huh7.5 Cancer Cells)17.32 ± 1.43 µg/mLCabazitaxel4.75 ± 1.12 µg/mL[4]
IC₅₀ Cytotoxicity (DU-145 Cancer Cells)18.64 ± 2.15 µg/mLVincristine5.62 ± 0.72 µg/mL[4]
IC₅₀ Cytotoxicity (Normal Lymphocytes)>20 µg/mL--[2][3]

Table 2: In Vivo Efficacy of this compound

ModelParameterDose RangeED₅₀Maximum EffectReference CompoundSource
Carrageenan-Induced Paw EdemaAnti-inflammatory1-30 mg/kg10.1 mg/kg81.73 ± 3.16% inhibitionIbuprofen/Diclofenac[2][5][6]
Acetic Acid-Induced WrithingAntinociceptive1-30 mg/kg13.8 mg/kg89.47 ± 9.01% antinociceptionDiclofenac[2][5][6]
Tail Suspension TestAntidepressant5, 10, 20 mg/kg-68 ± 9.22 s immobility timeFluoxetine[2]
Brewer's Yeast-Induced PyrexiaAntipyretic5, 10, 20 mg/kg-84.64% reduction at 20 mg/kg-[7]

Table 3: In Silico Molecular Docking Binding Energies

Target ProteinBinding Energy (kcal/mol)
5-Lipoxygenase (5-LOX)-9.5
Cyclooxygenase-2 (COX-2)-9.2
Serotonin Transporter-8.8
Dopamine Receptor 1A-8.6
Nuclear Factor-κB (NF-κB)-8.3
Phospholipase A2-7.9
5-Hydroxytryptamine-7.9
Estrogen Receptor-7.3

Source:[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

1. In Vitro NF-κB Inhibition Assay

  • Cell Line: Human embryonic kidney 293 (HEK293) cells.

  • Protocol:

    • Cells are transiently co-transfected with a plasmid containing the NF-κB-luciferase reporter gene and a Renilla luciferase-expressing plasmid (for normalization).

    • After 24 hours, cells are pre-treated with varying concentrations of this compound for 1 hour.

    • Inflammation is induced by adding tumor necrosis factor-α (TNF-α) (10 ng/mL) for 6 hours.

    • Cells are lysed, and luciferase activity is measured using a luminometer.

    • The ratio of firefly to Renilla luciferase activity is calculated to determine NF-κB transcriptional activity.

    • The IC₅₀ value is calculated from the dose-response curve.[2]

2. In Vitro Nitric Oxide (NO) Inhibition Assay

  • Cell Line: RAW 264.7 macrophage cells.

  • Protocol:

    • Macrophages are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with different concentrations of this compound for 1 hour.

    • Inflammation is stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • The IC₅₀ value is determined from the dose-response curve.[2]

3. In Vivo Carrageenan-Induced Paw Edema in Mice

  • Animal Model: Male BALB/c mice (25–30 g).[5]

  • Protocol:

    • Mice are randomly divided into groups (n=6).[5]

    • This compound (1.0–30.0 mg/kg), a reference drug (diclofenac or ibuprofen), or saline is administered intraperitoneally (i.p.).[5][8]

    • After 30 minutes, 50 µL of 1% carrageenan solution is injected subcutaneously into the plantar surface of the right hind paw.[5][8]

    • Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]

    • The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[9]

    • The ED₅₀ is calculated from the dose-response curve at the time of maximum inflammation (typically 4 hours).[9]

4. In Vivo Acetic Acid-Induced Writhing Test in Mice

  • Animal Model: Male BALB/c mice (25–30 g).[5]

  • Protocol:

    • Mice are divided into groups (n=6).[8]

    • This compound (1.0–30.0 mg/kg), a reference drug (diclofenac), or saline is administered i.p.[8]

    • After 30 minutes, 0.1 mL of 0.6% acetic acid solution is injected i.p. to induce writhing (a characteristic stretching behavior indicative of pain).[8]

    • The number of writhes is counted for a set period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

    • The percentage of antinociceptive activity is calculated by comparing the number of writhes in the treated groups to the control group.

    • The ED₅₀ is determined from the dose-response curve.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed anti-inflammatory mechanism of this compound and a typical experimental workflow for its evaluation.

Daturaolone_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Leukotrienes->Inflammation_Pain This compound This compound This compound->Phospholipase_A2 This compound->COX This compound->LOX This compound->NFkB_Activation NO_Production Nitric Oxide (NO) Production This compound->NO_Production iNOS_Expression iNOS Expression NFkB_Activation->iNOS_Expression iNOS_Expression->NO_Production NO_Production->Inflammation_Pain

Caption: Proposed anti-inflammatory mechanism of this compound.[2][10][11]

Pharmacological_Evaluation_Workflow Start Isolation of this compound from Datura sp. In_Silico In Silico Studies (Molecular Docking, ADMET) Start->In_Silico Computational Prediction In_Vitro In Vitro Assays (e.g., NF-κB, NO Inhibition) Start->In_Vitro Biological Screening In_Silico->In_Vitro Guides Target Selection In_Vivo In Vivo Models (e.g., Paw Edema, Writhing Test) In_Vitro->In_Vivo Confirms Activity Data_Analysis Data Analysis (IC₅₀, ED₅₀ Calculation) In_Vivo->Data_Analysis Conclusion Conclusion on Pharmacological Effects and Mechanism Data_Analysis->Conclusion

Caption: General workflow for the pharmacological evaluation of this compound.[2][6]

References

The Untapped Potential of Daturaolone and its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daturaolone, a pentacyclic oleanane triterpenoid found in plants of the Datura and Pistacia genera, has emerged as a promising natural product with a diverse range of biological activities.[1][2] Extensive research has highlighted its significant anti-inflammatory, antinociceptive, and cytotoxic properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its mechanism of action, quantitative biological data, and detailed experimental protocols. Furthermore, this guide explores the untapped potential of this compound derivatives by examining the structure-activity relationships of analogous synthetic oleanane triterpenoids, offering a roadmap for future drug development endeavors.

Introduction to this compound

This compound is a β-amyrin type triterpenoid, chemically identified as 3-oxo-6-β-hydroxy-β-amyrin.[3] Its molecular structure, characterized by a pentacyclic scaffold with a ketone group at C-3 and a hydroxyl group at C-6, is fundamental to its biological activities.[3] Initially isolated from Datura species, it has also been identified in other plants like Pistacia integerrima.[2][3] The therapeutic potential of this compound extends across multiple domains, with the most robust evidence supporting its role as a potent anti-inflammatory agent.[1][2]

Pharmacological Profile of this compound

Anti-inflammatory and Antinociceptive Activity

This compound has demonstrated significant anti-inflammatory and antinociceptive effects in various in vivo models.[1][2] These activities are attributed to its ability to modulate key inflammatory pathways.

  • Mechanism of Action: this compound's anti-inflammatory effects are mediated through the inhibition of several key signaling molecules and enzymes involved in the inflammatory cascade.[1][4] It has been shown to interact with and inhibit nuclear factor kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory genes.[1][5] Furthermore, this compound inhibits the activity of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation and pain.[4][5] It also downregulates the production of nitric oxide (NO), another important pro-inflammatory molecule.[1][5]

Cytotoxic Activity

In addition to its anti-inflammatory properties, this compound has exhibited selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.[1][6]

  • Mechanism of Action: The precise mechanisms underlying the cytotoxic effects of this compound are still under investigation. However, its ability to inhibit NF-κB, a pathway often dysregulated in cancer, likely contributes to its anti-tumor activity.[1][7]

Quantitative Biological Data

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

In Vitro Activity of this compound
Assay Cell Line/Target IC50 / % Inhibition
NF-κB InhibitionHEK293 (TNF-α activated)1.2 ± 0.8 µg/mL
Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages4.51 ± 0.92 µg/mL
CytotoxicityHuh7.5 (Hepatocellular Carcinoma)17.32 ± 1.43 µg/mL
CytotoxicityNormal Lymphocytes>20 µg/mL
Protein Kinase InhibitionStreptomyces sp.12.37 ± 2.41 mm (bald zone)

Data sourced from[1][6][8]

In Vivo Activity of this compound
Model Species Dose ED50 / % Effect
Carrageenan-induced Paw EdemaMouse1-30 mg/kg10.1 mg/kg
Acetic Acid-induced WrithingMouse1-30 mg/kg13.8 mg/kg
Inflammatory Paw EdemaMouse20 mg/kg81.73 ± 3.16% reduction
Heat-induced Pain (Antinociception)Mouse20 mg/kg89.47 ± 9.01%

Data sourced from[1][2][6]

Experimental Protocols

Isolation of this compound from Pistacia integerrima
  • Extraction: The powdered bark of Pistacia integerrima is extracted with methanol at room temperature. The methanol extract is then dissolved in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol.[1]

  • Chromatography: The chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity to yield purified this compound.[1]

In Vivo Anti-inflammatory Assay: Carrageenan-induced Paw Edema
  • Animals: Male BALB/c mice are used for the experiment.[1]

  • Procedure: Mice are divided into control and treatment groups. This compound (1-30 mg/kg) or a reference drug (e.g., diclofenac) is administered intraperitoneally.[1] Thirty minutes later, 50 µL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.[2] Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[2] The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[2]

In Vitro NF-κB Inhibition Assay
  • Cell Line: Human embryonic kidney (HEK) 293 cells stably transfected with an NF-κB-luciferase reporter construct are used.[5]

  • Procedure: Cells are pre-treated with various concentrations of this compound for a specified time. Subsequently, the cells are stimulated with tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.[5] After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The percentage inhibition of NF-κB activation is calculated relative to the TNF-α-stimulated control.[5]

Signaling Pathways and Experimental Workflows

G Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 IKK IKK Complex Receptor->IKK Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammatory Response (Pain, Edema) Prostaglandins->Inflammation Leukotrienes->Inflammation IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->COX induces COX-2 iNOS iNOS NFkB_nucleus->iNOS induces expression NO Nitric Oxide (NO) iNOS->NO NO->Inflammation This compound This compound This compound->PLA2 inhibits This compound->COX inhibits This compound->LOX inhibits This compound->NFkB inhibits translocation This compound->iNOS inhibits expression

Caption: Proposed anti-inflammatory mechanism of this compound.

G cluster_0 In Vivo Anti-inflammatory Study Animal_Model Male BALB/c Mice Grouping Grouping: - Control - Vehicle - this compound - Reference Drug Animal_Model->Grouping Administration Intraperitoneal Administration Grouping->Administration Induction Carrageenan Injection (Paw Edema Induction) Administration->Induction Measurement Paw Volume Measurement Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Caption: Experimental workflow for in vivo anti-inflammatory assay.

The Potential of this compound Derivatives

While research on this compound itself is promising, the exploration of its derivatives remains a largely untapped area. The synthesis of derivatives of other oleanane triterpenoids, such as oleanolic acid and β-amyrin, has yielded compounds with significantly enhanced potency and improved pharmacokinetic profiles.[1][9]

Rationale for Derivatization
  • Improved Potency: Chemical modifications of the triterpenoid scaffold can lead to derivatives with significantly higher biological activity compared to the parent compound.[9]

  • Enhanced Bioavailability: The poor water solubility of many triterpenoids, including likely this compound, can limit their bioavailability. Derivatization can improve solubility and absorption.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of derivatives are crucial for understanding the SAR, which can guide the design of more potent and selective drug candidates.[9]

Potential Synthetic Modifications

Based on studies of related triterpenoids, several positions on the this compound scaffold are amenable to chemical modification to potentially enhance its therapeutic properties:

  • C-3 Position: The ketone at the C-3 position can be modified to various oximes, hydrazones, or other nitrogen-containing heterocycles.

  • C-6 Position: The hydroxyl group at the C-6 position can be esterified or etherified to modulate lipophilicity and pharmacokinetic properties.

  • A-Ring Modifications: Introduction of electron-withdrawing or other functional groups on the A-ring has been shown to enhance the anti-inflammatory activity of other oleanane triterpenoids.

Future Directions and Conclusion

This compound stands out as a compelling lead compound for the development of novel therapeutics, particularly for inflammatory diseases and potentially for cancer. The existing body of research provides a solid foundation for its further investigation. However, the true potential of this natural product may lie in its synthetic and semi-synthetic derivatives.

Future research should focus on:

  • Synthesis of this compound Derivatives: A focused effort to synthesize a library of this compound derivatives with modifications at key positions is warranted.

  • Comprehensive Biological Evaluation: These derivatives should be screened for a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.

  • Detailed Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action for the most potent derivatives will be crucial for their clinical development.

  • Pharmacokinetic and Toxicological Profiling: In-depth ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies of lead candidates will be necessary to assess their drug-like properties and safety profiles.

References

Daturaolone's potential as an anti-inflammatory agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Anti-inflammatory Potential of Daturaolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging evidence supporting this compound, a pentacyclic oleanane triterpenoid, as a promising anti-inflammatory agent. The document synthesizes in silico, in vitro, and in vivo data to elucidate its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Executive Summary

This compound, isolated from plants such as Datura innoxia and Pistacia integerrima, has demonstrated significant anti-inflammatory properties.[1][2] Its mechanism of action involves the multifaceted disruption of key inflammatory cascades.[3][4] this compound inhibits the production of crucial mediators like nitric oxide (NO) and prostaglandins by targeting enzymes such as inducible nitric oxide synthase (iNOS), cyclooxygenase (COX), and 5-lipoxygenase (5-LOX).[3][5] Furthermore, it shows potent inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[4][6] In vivo studies corroborate these findings, showing a significant reduction in paw edema in animal models of inflammation.[2] This guide consolidates the available quantitative data, details the methodologies used to assess its activity, and visualizes the proposed molecular pathways.

Proposed Mechanism of Action

This compound exerts its anti-inflammatory effects by intervening at multiple points in the inflammatory response. Molecular docking studies, along with in vitro assays, suggest that this compound interacts with several key proteins in the inflammatory pathway.[1][6]

The primary proposed mechanisms are:

  • Inhibition of the Arachidonic Acid Pathway: this compound is believed to inhibit phospholipase A2, the enzyme that releases arachidonic acid from the cell membrane. This action reduces the substrate available for COX and LOX enzymes. By inhibiting COX-1 and COX-2, this compound suppresses the synthesis of prostaglandins (like PGE2), which are key mediators of pain and inflammation.[3][5][7] Its inhibition of 5-LOX similarly reduces the production of leukotrienes, which are involved in inflammatory cell recruitment.[6]

  • Downregulation of the NF-κB Pathway: this compound has been shown to be a potent inhibitor of TNF-α-activated NF-κB.[1][6] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[8][9] By preventing NF-κB activation, this compound can broadly suppress the inflammatory response.

  • Suppression of Nitric Oxide (NO) Production: The compound significantly inhibits the production of nitric oxide.[1][6] While NO has various physiological roles, its overproduction by iNOS in inflammatory conditions contributes to tissue damage.[10][11] this compound's ability to inhibit NO production is likely linked to its suppression of the NF-κB pathway, which regulates iNOS expression.[3][12]

The following diagram illustrates the proposed signaling pathways modulated by this compound.

This compound Anti-inflammatory Signaling Pathway Proposed Anti-inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus cluster_membrane_cytosol Cell Membrane & Cytosol cluster_nucleus Nucleus cluster_proteins Protein Synthesis & Mediators cluster_response Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 IKK IKK Stimulus->IKK ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid LOX 5-LOX ArachidonicAcid->LOX COX COX-1 / COX-2 ArachidonicAcid->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation GeneExpression Pro-inflammatory Gene Expression NFkB_translocation->GeneExpression iNOS_mRNA iNOS mRNA GeneExpression->iNOS_mRNA COX2_mRNA COX-2 mRNA GeneExpression->COX2_mRNA Cytokines_mRNA Cytokine mRNA GeneExpression->Cytokines_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein COX2_protein COX-2 Protein COX2_mRNA->COX2_protein Cytokines_protein Pro-inflammatory Cytokines Cytokines_mRNA->Cytokines_protein NO Nitric Oxide (NO) iNOS_protein->NO Cytokines_protein->Inflammation NO->Inflammation This compound This compound This compound->PLA2 This compound->LOX This compound->COX This compound->NFkB_translocation This compound->iNOS_protein NFkB_Inhibition_Workflow Workflow: NF-κB Inhibition Assay A 1. Seed HEK 293 cells (NF-κB luciferase reporter) B 2. Pre-treat with this compound or Vehicle Control A->B C 3. Stimulate with TNF-α B->C D 4. Incubate for 6-8 hours C->D E 5. Add Luciferase Assay Reagent D->E F 6. Measure Luminescence E->F G 7. Calculate % Inhibition and IC₅₀ F->G Paw_Edema_Workflow Workflow: Carrageenan-Induced Paw Edema Assay A 1. Animal Grouping (Control, Positive Control, this compound) B 2. Measure Initial Paw Volume A->B C 3. Administer Compound Orally/IP (this compound, Ibuprofen, Vehicle) B->C D 4. Wait 1 Hour C->D E 5. Inject Carrageenan into Hind Paw D->E F 6. Measure Paw Volume Hourly (for 4-5 hours) E->F G 7. Calculate Edema Inhibition (%) F->G

References

Daturaolone: A Technical Overview of Initial Analgesic & Anti-inflammatory Investigations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the initial pre-clinical findings on the analgesic and anti-inflammatory properties of Daturaolone, a pentacyclic oleanane triterpenoid. It consolidates quantitative data from foundational in vitro and in vivo studies, details the experimental protocols employed, and visualizes the proposed mechanisms and workflows.

Quantitative Data Summary

The analgesic and anti-inflammatory potential of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key efficacy and binding metrics reported in initial studies.

Table 1: In Vitro Inhibitory Concentrations of this compound[1][2]
Assay TargetIC₅₀ Value (µg/mL)Positive ControlControl IC₅₀ (µg/mL)
TNF-α activated NF-κB1.2 ± 0.8--
Nitric Oxide (NO) Production4.51 ± 0.92Curcumin2.94 ± 0.74
Table 2: In Vivo Analgesic & Anti-inflammatory Efficacy of this compound
AssaySpeciesDose (mg/kg)Efficacy MetricResultPositive ControlControl ResultCitation
Carrageenan-Induced Paw EdemaMouse20% Inhibition81.73 ± 3.16%Ibuprofen82.64 ± 9.49%[1][2]
Carrageenan-Induced Paw EdemaMouse-ED₅₀10.1 mg/kgDiclofenac8.2 mg/kg[3]
Heat-Induced Pain (Hot Plate)Mouse20% Antinociception89.47 ± 9.01%Tramadol (10 mg/kg)86.6 ± 11.5%
Acetic Acid-Induced WrithingMouse-ED₅₀13.8 mg/kg--[3]
Table 3: Molecular Docking Binding Energies of this compound with Inflammatory Targets[1]
Protein TargetBinding Energy (kcal/mol)
5-Lipoxygenase (5-LOX)-9.5
Cyclooxygenase-2 (COX-2)-9.2
Dopamine Receptor 1A-8.6
Serotonin Transporter-8.8
Nuclear Factor-κB (NF-κB)-8.3
Phospholipase A2 (PLA2)-7.9
5-Hydroxytryptamine-7.9
Estrogen Receptor-7.3

Proposed Mechanism of Action

Initial studies suggest that this compound exerts its analgesic and anti-inflammatory effects through a multi-target mechanism, primarily by inhibiting the arachidonic acid cascade and the NF-κB signaling pathway.[4][5] this compound is proposed to interact with and inhibit key inflammatory mediators including Phospholipase A2 (PLA2), Cyclooxygenase (COX), and 5-Lipoxygenase (LOX).[1][4] This action disrupts the downstream production of prostaglandins and leukotrienes, which are critical mediators of pain and inflammation.[5] Furthermore, this compound has been shown to be a potent inhibitor of TNF-α activated NF-κB, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes and cytokines.[1][2]

Daturaolone_Signaling_Pathway Proposed Anti-inflammatory and Analgesic Mechanism of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Membrane_Phospholipids Membrane Phospholipids Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Activation Stimulus->IKK PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) COX Cyclooxygenase (COX-1/COX-2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Leukotrienes->Pain_Inflammation This compound This compound This compound->COX Inhibits This compound->LOX Inhibits NFkB_translocation Nuclear Translocation This compound->NFkB_translocation Inhibits IkB IkB Phosphorylation & Degradation IKK->IkB NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active NFkB_complex NF-κB / IκB (Inactive Complex) NFkB_complex->IkB NFkB_active->NFkB_translocation Gene_Transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NFkB_translocation->Gene_Transcription Gene_Transcription->Pain_Inflammation Cytokines, NO

Proposed Anti-inflammatory and Analgesic Mechanism of this compound.

Experimental Protocols

The following sections detail the methodologies for key in vitro and in vivo experiments used to characterize the analgesic and anti-inflammatory properties of this compound.

In Vitro Assays

This assay quantifies the ability of a test compound to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor in response to an inflammatory stimulus.

Protocol:

  • Cell Culture: A suitable cell line (e.g., C2C12 muscle cells stably expressing an NF-κB luciferase reporter gene) is cultured to confluence in appropriate media.[6]

  • Compound Treatment: Cells are pre-treated with varying concentrations of this compound or vehicle control for a specified period.

  • Stimulation: NF-κB activation is induced by adding an inflammatory stimulus, typically Tumor Necrosis Factor-alpha (TNF-α).[6]

  • Lysis and Reporter Gene Assay: After incubation, cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The reduction in reporter gene activity in this compound-treated cells compared to vehicle-treated cells indicates the percentage of NF-κB inhibition. The IC₅₀ value is calculated from the dose-response curve.[6]

This assay measures the inhibition of nitric oxide, a key inflammatory mediator produced by macrophages upon activation.

Protocol:

  • Cell Culture: Macrophage cell lines (e.g., J774A.1) are seeded in 96-well plates and allowed to adhere.[7]

  • Treatment and Stimulation: Cells are co-incubated with various concentrations of this compound and a stimulating agent, such as Lipopolysaccharide (LPS), to induce NO production via inducible nitric oxide synthase (iNOS).[7]

  • Griess Reaction: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is quantified using the Griess reagent.

  • Quantification: The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined by comparison with a sodium nitrite standard curve.

  • Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value is determined from the resulting dose-response curve.[1]

In Vivo Assays

The workflow for a typical in vivo anti-inflammatory study is outlined below.

Experimental_Workflow General Workflow for In Vivo Carrageenan-Induced Paw Edema Assay Start Start: Acclimatize Animals (e.g., Swiss Albino Mice) Grouping Divide into Groups (n=6) - Vehicle Control (e.g., CMC) - Positive Control (e.g., Ibuprofen) - this compound (e.g., 5, 10, 20 mg/kg) Start->Grouping Measure_Baseline Measure Baseline Paw Volume (t=0) using a Plethysmometer Grouping->Measure_Baseline Administer_Compound Administer Test Compounds (e.g., Intraperitoneal or Oral) Measure_Baseline->Administer_Compound Wait Wait for Absorption Period (e.g., 30-60 minutes) Administer_Compound->Wait Induce_Inflammation Induce Inflammation: Subplantar injection of 1% Carrageenan into right hind paw Wait->Induce_Inflammation Measure_Edema Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4, 5 hours) using a Plethysmometer Induce_Inflammation->Measure_Edema Calculate Calculate % Inhibition of Edema: [(Vc - Vt) / Vc] * 100 Vc = Avg. edema in control Vt = Avg. edema in treated Measure_Edema->Calculate End End: Statistical Analysis (e.g., ANOVA) Calculate->End

General Workflow for In Vivo Carrageenan-Induced Paw Edema Assay.

This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[3][8]

Protocol:

  • Animals: Wistar rats or Swiss albino mice are used.[9][10]

  • Grouping and Dosing: Animals are divided into control (vehicle), positive control (e.g., Indomethacin, Ibuprofen), and test groups treated with this compound at various doses (e.g., 5, 10, 20 mg/kg).[2] Compounds are typically administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[9][11]

  • Inflammation Induction: Acute inflammation is induced by a subplantar injection of a 1% carrageenan solution into the right hind paw of each animal.[10]

  • Measurement: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., every hour for up to 5 hours).[10]

  • Data Analysis: The degree of swelling is calculated as the increase in paw volume from baseline. The percentage inhibition of edema by the test compound is calculated by comparing the mean increase in paw volume of the treated group with that of the control group.[9]

This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[12] It is particularly sensitive to centrally acting analgesics.[12]

Protocol:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[13][14]

  • Animals: Mice are typically used for this assay.[15]

  • Procedure: Animals are treated with the vehicle, a positive control (e.g., Tramadol, Pentazocine), or this compound.[2][13] After a set period (e.g., 60 minutes), each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[12][14]

  • Cut-off Time: A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.[16]

  • Data Analysis: The increase in reaction latency compared to the vehicle control group indicates analgesic activity. The results are often expressed as percent antinociception.[1]

This is a chemical-based visceral pain model used to screen for peripheral and central analgesic activity.[3]

Protocol:

  • Animals: Mice are used for this model.[13]

  • Dosing: Animals are pre-treated with the vehicle, a positive control (e.g., Aspirin), or this compound.[13]

  • Pain Induction: After a 30-60 minute absorption period, a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).[13]

  • Observation: Immediately after the injection, the number of writhes is counted for a specific period (e.g., 20-30 minutes).

  • Data Analysis: The analgesic effect is quantified as the percentage reduction in the number of writhes in the treated groups compared to the vehicle control group.[13] The ED₅₀ can be calculated from these data.[3]

References

Methodological & Application

Application Note: Quantification of Daturaolone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Daturaolone is a pentacyclic triterpenoid with significant pharmacological interest, particularly for its anti-inflammatory properties.[1] Found in various plants of the Datura genus, this compound has been shown to modulate key signaling pathways involved in inflammation, such as those involving cyclooxygenase (COX), lipoxygenase (LOX), and nuclear factor-kappa B (NF-κB).[1][2] As research into the therapeutic potential of this compound expands, the need for a robust and reliable analytical method for its quantification in various matrices, including plant extracts and biological samples, is critical. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise quantification of this compound.

Principle of the Method

This method utilizes RP-HPLC with a C18 column to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) is employed to achieve optimal separation and peak shape. Detection and quantification are performed using a UV-Vis detector, set at a wavelength determined to be optimal for this compound. The concentration of this compound in a sample is determined by comparing its peak area to a standard curve generated from known concentrations of a purified this compound standard.

Experimental Protocols

Sample Preparation

a. Plant Material (e.g., Datura innoxia leaves):

  • Collect and wash fresh plant material with deionized water to remove any debris.

  • Dry the plant material in a hot air oven at 40-50°C for 48 hours or until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical flask.

  • Add 20 mL of methanol to the flask.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Allow the mixture to stand for 24 hours at room temperature for complete extraction.

  • Filter the extract through Whatman No. 1 filter paper.

  • Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in 1.0 mL of methanol and filter through a 0.45 µm syringe filter into an HPLC vial.

b. Biological Samples (e.g., Plasma):

  • To 200 µL of plasma, add 600 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an HPLC vial with a micro-insert.

HPLC Instrumentation and Conditions
  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0.0 40 60
    20.0 10 90
    25.0 10 90
    25.1 40 60

    | 30.0 | 40 | 60 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Standard Solution Preparation
  • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.

  • Inject the standard solutions into the HPLC system to generate a calibration curve.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD%)
- Intra-day< 1.5%
- Inter-day< 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL

Data Presentation

Table 1: Quantification of this compound in Datura innoxia Extracts

Plant PartExtraction SolventThis compound Concentration (mg/g of dry weight) ± SD
LeafMethanol2.15 ± 0.12
StemMethanol0.89 ± 0.07
RootMethanol0.42 ± 0.04
LeafEthanol1.98 ± 0.15

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant Plant Material (e.g., Datura leaves) dry Drying plant->dry grind Grinding dry->grind extract Solvent Extraction (Methanol) grind->extract filter Filtration extract->filter concentrate Evaporation & Reconstitution filter->concentrate hplc_vial Filtered Sample in HPLC Vial concentrate->hplc_vial injection Autosampler Injection (10 µL) hplc_vial->injection separation C18 Reverse-Phase Column Separation injection->separation detection UV Detection at 210 nm separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration quantification This compound Quantification peak_integration->quantification calibration Standard Calibration Curve calibration->quantification

Caption: Experimental workflow for the quantification of this compound using HPLC.

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) tnfa TNF-α stimulus->tnfa pla2 Phospholipase A2 stimulus->pla2 nfkb_path IKK Activation stimulus->nfkb_path tnfa->nfkb_path aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation nfkb NF-κB Activation nfkb_path->nfkb gene_expression Pro-inflammatory Gene Expression nfkb->gene_expression gene_expression->inflammation This compound This compound This compound->tnfa This compound->pla2 This compound->cox This compound->lox This compound->nfkb

Caption: Proposed anti-inflammatory mechanism of action of this compound.

Conclusion

The RP-HPLC method described in this application note is simple, accurate, precise, and sensitive for the quantification of this compound in various samples. The method has been successfully validated and can be effectively used for the quality control of herbal medicines containing Datura species, as well as for pharmacokinetic and metabolic studies of this compound in drug development.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Daturaolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anti-inflammatory properties of Daturaolone, a natural compound with demonstrated potential for mitigating inflammatory responses. This document outlines the key inhibitory activities of this compound against major inflammatory mediators and pathways, presents relevant quantitative data, and offers detailed protocols for the described assays. The information is intended to guide researchers in the further investigation and development of this compound as a potential anti-inflammatory agent.

Summary of Quantitative Anti-inflammatory Activity

This compound has been shown to exhibit significant inhibitory effects on key markers of inflammation. The following table summarizes the available quantitative data on its in vitro anti-inflammatory activity.

TargetAssay TypeCell LineIC50 Value (µg/mL)Reference Compound
NF-κB Luciferase Reporter Assay-1.2 ± 0.8[1][2]-
Nitric Oxide (NO) Griess Reagent Assay-4.51 ± 0.92[1][2]Curcumin (IC50: 2.94 ± 0.74 µg/mL)[1]
TNF-α ELISA-Data not available-
IL-6 ELISA-Data not available-
COX-2 Enzymatic Assay-Data not available-

Note: While direct IC50 values for TNF-α, IL-6, and COX-2 inhibition by this compound are not currently available in the cited literature, in silico molecular docking studies and in vivo experiments suggest that this compound interacts with and inhibits these inflammatory mediators.[1][2]

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to evaluate the anti-inflammatory activity of this compound. These are generalized methods based on standard laboratory procedures.

Nitric Oxide (NO) Production Inhibition Assay

Principle: This assay measures the production of nitric oxide (NO) by macrophages, a key inflammatory mediator. The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for an additional 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

Principle: This assay quantifies the activity of the transcription factor NF-κB, a central regulator of the inflammatory response. A reporter gene (luciferase) is placed under the control of an NF-κB response element. Inhibition of NF-κB activation results in a decrease in luciferase expression, which is measured as a reduction in luminescence.

Materials:

  • This compound

  • HEK293T cells stably transfected with an NF-κB luciferase reporter construct

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

  • Luciferase assay reagent

  • 96-well cell culture plates (white, opaque)

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter HEK293T cells in a 96-well white, opaque plate at an appropriate density and incubate overnight.

  • Treatment: Treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α to activate the NF-κB pathway and incubate for 6-8 hours.

  • Cell Lysis: Lyse the cells using the luciferase assay reagent buffer.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

  • Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the luminescence of this compound-treated cells to that of TNF-α-stimulated control cells.

TNF-α and IL-6 Secretion Assay (ELISA)

Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of pro-inflammatory cytokines, TNF-α and IL-6, secreted by immune cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cells or other appropriate immune cells

  • DMEM, FBS, Penicillin-Streptomycin

  • LPS

  • Human/Murine TNF-α and IL-6 ELISA kits

  • 96-well ELISA plates

  • Wash buffer

  • Detection antibody (conjugated to an enzyme)

  • Substrate solution

  • Stop solution

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with this compound and LPS as described in the nitric oxide assay protocol.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat the ELISA plate with the capture antibody for either TNF-α or IL-6.

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and standards to the wells.

    • Wash the plate.

    • Add the detection antibody.

    • Wash the plate.

    • Add the enzyme-linked secondary antibody.

    • Wash the plate.

    • Add the substrate and incubate until color develops.

    • Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Quantification: Calculate the concentration of TNF-α or IL-6 in the samples based on the standard curve.

COX-2 Inhibition Assay (Enzymatic Assay)

Principle: This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Materials:

  • This compound

  • Recombinant human or ovine COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Colorimetric or fluorometric detection reagent

  • COX-2 specific inhibitor (e.g., Celecoxib) as a positive control

  • 96-well plate

  • Microplate reader

Protocol:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and different concentrations of this compound or the positive control.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: After a specific incubation time, add the detection reagent. The product of the COX-2 reaction is measured either colorimetrically or fluorometrically.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition by comparing the activity in the presence of this compound to the activity of the enzyme alone.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound on key inflammatory signaling pathways and the general workflow for the in vitro assays.

experimental_workflow cluster_assays In Vitro Anti-inflammatory Assays cluster_endpoints Endpoints cell_culture Cell Culture (e.g., RAW 264.7, HEK293T) treatment Treatment with this compound cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS, TNF-α) treatment->stimulation data_collection Data Collection & Analysis stimulation->data_collection no_assay NO Production (Griess Assay) data_collection->no_assay nfkb_assay NF-κB Activity (Luciferase Assay) data_collection->nfkb_assay cytokine_assay Cytokine Secretion (ELISA) data_collection->cytokine_assay cox2_assay COX-2 Activity (Enzymatic Assay) data_collection->cox2_assay

Caption: General experimental workflow for in vitro anti-inflammatory assays.

nf_kb_pathway cluster_pathway NF-κB Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) nucleus->gene_expression activates This compound This compound This compound->ikk Inhibits This compound->nfkb Inhibits translocation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_pathway MAPK Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 jnk JNK tak1->jnk p38 p38 tak1->p38 erk ERK tak1->erk ap1 AP-1 jnk->ap1 p38->ap1 erk->ap1 gene_expression Pro-inflammatory Gene Expression ap1->gene_expression This compound This compound This compound->tak1 Potential Inhibition

Caption: Potential modulation of the MAPK signaling pathway by this compound.

References

Application Note: Nitric Oxide Production Inhibition Assay Using Daturaolone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daturaolone, a pentacyclic oleanane triterpenoid, has been identified as a compound with significant anti-inflammatory potential.[1] Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Nitric oxide (NO) is a key signaling molecule in the inflammatory process, produced by inducible nitric oxide synthase (iNOS) in response to pro-inflammatory stimuli like lipopolysaccharide (LPS).[2] Overproduction of NO is associated with various inflammatory conditions.[2] Therefore, inhibiting NO production is a key therapeutic strategy. This document provides a detailed protocol for assessing the inhibitory effect of this compound on NO production in LPS-stimulated murine macrophage cells (RAW 264.7).

Principle of the Assay

This assay quantifies the inhibitory potential of this compound on NO synthesis in a cellular model. The murine macrophage cell line, RAW 264.7, is stimulated with LPS to induce the expression of iNOS, leading to the production of NO.[3][4] Since NO is a highly reactive and short-lived molecule, its concentration is determined by measuring its stable, oxidized metabolite, nitrite (NO₂⁻), which accumulates in the cell culture medium.[3][5] The colorimetric Griess assay is employed for this quantification, where the Griess reagent reacts with nitrite to form a colored azo dye, the absorbance of which is measured at 540 nm.[6][7] A decrease in nitrite concentration in the presence of this compound indicates inhibition of NO production.

Proposed Mechanism of Action

This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways. In response to inflammatory stimuli (like LPS or TNF-α), the transcription factor Nuclear Factor-kappa B (NF-κB) is activated.[1][8] Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including iNOS. This compound has been shown to significantly inhibit NF-κB activation.[1][9] By suppressing the NF-κB pathway, this compound reduces the expression of iNOS, thereby decreasing the synthesis of nitric oxide. It may also inhibit NO generation through direct or indirect interaction with iNOS or other inflammatory proteins.[1][8]

G cluster_cell Macrophage LPS Inflammatory Stimulus (e.g., LPS, TNF-α) NFkB NF-κB Activation LPS->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO L_Arg L-Arginine L_Arg->NO Inflammation Inflammation NO->Inflammation This compound This compound This compound->NFkB Inhibition

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of this compound. The data highlights its potency in inhibiting both NF-κB and nitric oxide production, with minimal cytotoxicity in normal cells.

ParameterCompoundIC₅₀ ValueCell Type / AssayReference
NO Production Inhibition This compound 4.51 ± 0.92 µg/mL LPS-stimulated Macrophages[1][9]
Curcumin (Positive Control)2.94 ± 0.74 µg/mLLPS-stimulated Macrophages[1]
NF-κB Inhibition This compound 1.2 ± 0.8 µg/mL TNF-α activated NF-κB assay[1][9]
Cytotoxicity This compound >20 µg/mLNormal Lymphocytes[1][9]
This compound 17.32 ± 1.43 µg/mLHuh7.5 Cancer Cells[1][9]

Detailed Experimental Protocol

This protocol outlines the necessary steps to measure the inhibition of NO production by this compound in RAW 264.7 cells.

  • Cell Line: Murine Macrophage cell line RAW 264.7 (ATCC® TIB-71™)

  • Reagents:

    • This compound (prepare stock solution in DMSO)

    • Lipopolysaccharide (LPS) from E. coli

    • Dulbecco's Modified Eagle's Medium (DMEM), phenol red-free recommended for better results[10]

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Griess Reagent Kit[10]:

      • Reagent A: Sulfanilamide in phosphoric acid (e.g., 1% (w/v) sulfanilamide in 2.5% H₃PO₄)[3]

      • Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid (e.g., 0.1% (w/v) in 2.5% H₃PO₄)[3]

    • Sodium Nitrite (NaNO₂) for standard curve

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for viability assay

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Microplate reader (absorbance at 540 nm and 570 nm)

    • 96-well flat-bottom cell culture plates

    • Centrifuge

    • Multichannel pipettor

The overall workflow involves cell seeding, treatment with the test compound, stimulation to produce NO, collection of the supernatant, and quantification of nitrite using the Griess assay.

G A 1. Seed RAW 264.7 Cells (e.g., 5 x 10⁵ cells/well in 24-well plate) B 2. Incubate for 12-24h (Allow cells to adhere) A->B C 3. Pre-treat with this compound (Various concentrations, 1-2h) B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) C->D E 5. Incubate for 24h D->E F 6. Collect Cell Supernatant E->F G 7. Perform Griess Assay (Add Griess Reagents A & B to supernatant) F->G H 8. Incubate at Room Temp (5-15 minutes) G->H I 9. Measure Absorbance (540 nm) H->I J 10. Analyze Data (Calculate % Inhibition and IC₅₀) I->J

Caption: Workflow for the nitric oxide inhibition assay.

Day 1: Cell Seeding

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Harvest cells and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well.[4]

  • Incubate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell adherence.[4]

Day 2: Treatment and Stimulation

  • Prepare serial dilutions of this compound in serum-free DMEM. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).

  • Remove the old medium from the wells.

  • Add 100 µL of the this compound dilutions to the respective wells. Include wells for:

    • Negative Control: Cells with medium only (no LPS, no this compound).

    • Positive Control (LPS only): Cells with medium and LPS.

    • Vehicle Control: Cells with medium, LPS, and the highest concentration of DMSO used for this compound.

  • Incubate for 1-2 hours.[4][11]

  • Add 10 µL of LPS solution to all wells except the negative control to achieve a final concentration of 1 µg/mL.

  • Incubate the plate for another 18-24 hours.[4][7]

Day 3: Nitrite Quantification (Griess Assay)

  • Prepare Nitrite Standard Curve:

    • Prepare a 100 µM stock solution of sodium nitrite (NaNO₂) in culture medium.

    • Perform serial dilutions to create standards ranging from approximately 1.5 µM to 100 µM.[10]

  • Griess Reaction:

    • Carefully transfer 50-100 µL of supernatant from each well of the cell plate to a new 96-well plate.[7]

    • Add an equal volume of Griess Reagent A (Sulfanilamide solution) to each well.[7]

    • Incubate for 5-10 minutes at room temperature, protected from light.[12]

    • Add an equal volume of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.[12]

  • Measure Absorbance:

    • Measure the absorbance at 540 nm using a microplate reader. The color is stable for about 30 minutes.

It is crucial to confirm that the observed reduction in NO is not due to cytotoxicity of this compound. This should be run in parallel on a separate plate prepared under identical conditions.

  • After the 24-hour incubation with this compound and LPS, remove the supernatant.

  • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Incubate for 4 hours at 37°C.[13]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Shake the plate for 10 minutes and measure the absorbance at 550-570 nm.[13]

  • Calculate cell viability relative to the control (untreated) cells.

  • Standard Curve: Plot the absorbance of the nitrite standards against their known concentrations. Determine the linear regression equation.

  • Nitrite Concentration: Use the regression equation to calculate the nitrite concentration in each experimental sample from its absorbance value.

  • Percentage Inhibition: Calculate the percentage inhibition of NO production for each this compound concentration using the following formula:

    • % Inhibition = [1 - (Nitrite_sample / Nitrite_LPS_control)] x 100

  • IC₅₀ Value: Plot the % inhibition against the log of this compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition).

Conclusion

This protocol provides a robust and reproducible method for evaluating the inhibitory effect of this compound on nitric oxide production in vitro. The assay is a critical tool for characterizing the anti-inflammatory properties of this compound and similar natural products, providing valuable data for researchers in pharmacology and drug development. Combining this assay with a cytotoxicity test ensures that the observed effects are specific to the inhibition of the NO synthesis pathway and not a result of cell death.

References

Application Notes and Protocols for Daturaolone as an NF-κB Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daturaolone, a triterpenoid found in plants of the Datura genus, has demonstrated significant anti-inflammatory properties.[1][2][3][4][5] This document provides a detailed protocol for assessing the inhibitory effect of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. The provided methodologies are based on established in vitro assays and are intended to guide researchers in the evaluation of this compound's potential as a therapeutic agent.

Introduction

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses.[6][7][8] Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers.[6][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7][9] Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[6][7] This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[7][8][10]

This compound has been identified as a potent inhibitor of NF-κB, suggesting its therapeutic potential in managing inflammatory disorders.[1] This document outlines a detailed protocol for an in vitro NF-κB inhibition assay using a macrophage cell line, a common model for studying inflammation.

Data Presentation

The inhibitory activity of this compound on NF-κB and other inflammatory markers has been quantified in previous studies. A summary of these findings is presented below for easy comparison.

ParameterCell Line/ModelInducerIC₅₀ / EffectReference
NF-κB Inhibition --1.2 ± 0.8 µg/mL[1]
Nitric Oxide (NO) Production Inhibition --4.51 ± 0.92 µg/mL[1]
Anti-inflammatory (Carrageenan-induced paw edema) MouseCarrageenanED₅₀ = 10.1 mg/kg[4][5]
Antinociceptive (Acetic acid-induced writhing) MouseAcetic AcidED₅₀ = 13.8 mg/kg[4][5]
Cytotoxicity (Normal lymphocytes) Normal lymphocytes->20 µg/mL[1]
Cytotoxicity (Huh7.5 cancer cells) Huh7.5-17.32 ± 1.43 µg/mL[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of NF-κB activation and the workflow for its inhibition assay, the following diagrams are provided.

NF_kappa_B_Signaling_Pathway NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Induces This compound This compound This compound->IKK Inhibits

Caption: NF-κB Signaling Pathway and Point of Inhibition by this compound.

NF_kappa_B_Inhibition_Assay_Workflow NF-κB Inhibition Assay Workflow start Start cell_culture Seed RAW 264.7 Macrophages in 96-well plates start->cell_culture pretreatment Pre-treat cells with This compound (various concentrations) cell_culture->pretreatment stimulation Stimulate with LPS (1 µg/mL) for 30 minutes pretreatment->stimulation fixation Fix and permeabilize cells stimulation->fixation primary_ab Incubate with anti-NF-κB p65 primary antibody fixation->primary_ab secondary_ab Incubate with fluorescently-labeled secondary antibody and DAPI primary_ab->secondary_ab imaging Acquire images using a high-content imaging system secondary_ab->imaging analysis Analyze nuclear translocation of NF-κB p65 imaging->analysis end End analysis->end

Caption: Experimental Workflow for NF-κB Nuclear Translocation Assay.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

NF-κB (p65) Nuclear Translocation Assay

This protocol is based on immunofluorescence staining to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well black, clear-bottom imaging plates

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody: Rabbit anti-NF-κB p65

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well imaging plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions.

    • Include a vehicle control (medium with DMSO) and a positive control (no compound).

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the negative control wells).

    • Incubate for 30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Gently aspirate the medium and wash the cells twice with PBS.

    • Fix the cells by adding 100 µL of 4% PFA and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 and incubating for 10 minutes.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific binding by adding 100 µL of Blocking Buffer and incubating for 1 hour at room temperature.

    • Aspirate the blocking buffer and add 50 µL of the primary antibody diluted in Blocking Buffer. Incubate overnight at 4°C.

    • Wash the cells three times with PBS.

    • Add 50 µL of the fluorescently labeled secondary antibody and DAPI diluted in Blocking Buffer. Incubate for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Add 100 µL of PBS to each well.

    • Acquire images using a high-content imaging system or a fluorescence microscope. Capture images for both the DAPI (blue) and Alexa Fluor 488 (green) channels.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of the green channel within the nuclear area defined by the DAPI stain.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the LPS-stimulated control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well clear plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the nuclear translocation assay protocol, but use a standard 96-well plate and incubate the cells with LPS for 24 hours.

  • Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification:

    • Generate a standard curve using the sodium nitrite standard solution.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production by this compound.

Conclusion

The protocols outlined in this document provide a framework for the in vitro evaluation of this compound as an NF-κB inhibitor. The significant inhibitory activity of this compound on the NF-κB pathway, coupled with its anti-inflammatory effects, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further mechanistic studies are warranted to fully elucidate its mode of action.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Daturaolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and proposed in vivo models for evaluating the therapeutic efficacy of Daturaolone, a triterpenoid with demonstrated anti-inflammatory, analgesic, and potential anti-cancer properties. Detailed protocols for key experiments are provided to facilitate study design and execution.

Anti-inflammatory Efficacy of this compound

This compound has shown significant anti-inflammatory activity in vivo, primarily evaluated through the carrageenan-induced paw edema model.[1][2] The mechanism of action involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced prostaglandin synthesis.[1][3] Furthermore, this compound has been shown to interact with and inhibit TNF-α, phospholipase-A2, and NF-κB, disrupting the downstream inflammatory cascade.[3]

Quantitative Data Summary: Anti-inflammatory and Analgesic Efficacy
ModelSpeciesThis compound Dose (mg/kg)Efficacy EndpointResultReference
Carrageenan-Induced Paw EdemaMouse20% Inhibition of Edema81.73 ± 3.16[2][4]
Acetic Acid-Induced WrithingMouse10% Inhibition of WrithingNot Specified (ED50 = 13.8 mg/kg)Not Specified
Hot Plate TestMouse20% Antinociception89.47 ± 9.01[2]
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol outlines the procedure for inducing acute inflammation in the mouse paw using carrageenan and assessing the anti-inflammatory effect of this compound.

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Male Swiss albino mice (20-25 g)

  • Plethysmometer or digital calipers

  • Syringes and needles (26G)

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Indomethacin)

    • Group III-V: this compound (e.g., 5, 10, and 20 mg/kg, p.o.)

  • Drug Administration: Administer this compound, vehicle, or positive control orally (p.o.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or the paw thickness using digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathway of this compound in Inflammation

G Proposed Anti-inflammatory Mechanism of this compound Inflammatory_Stimulus Inflammatory Stimulus Membrane_Phospholipids Membrane Phospholipids Inflammatory_Stimulus->Membrane_Phospholipids TNFa TNF-α Inflammatory_Stimulus->TNFa Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LOX PLA2 Phospholipase A2 (PLA2) COX Cyclooxygenase (COX) LOX Lipoxygenase (LOX) Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Leukotrienes->Inflammation NFkB NF-κB TNFa->NFkB NFkB->COX NFkB->LOX This compound This compound This compound->PLA2 This compound->COX This compound->LOX This compound->TNFa This compound->NFkB

Caption: this compound inhibits multiple key targets in the inflammatory cascade.

Analgesic Efficacy of this compound

This compound exhibits significant analgesic properties, likely linked to its anti-inflammatory action by inhibiting prostaglandin synthesis.[1] The acetic acid-induced writhing test is a standard model to evaluate peripheral analgesic activity.

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

This protocol describes the induction of visceral pain in mice using acetic acid to assess the analgesic potential of this compound.

Materials:

  • This compound

  • Acetic acid (0.6% v/v in distilled water)

  • Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose)

  • Positive control (e.g., Aspirin, 100 mg/kg)

  • Male Swiss albino mice (20-25 g)

  • Observation chambers

  • Syringes and needles (26G)

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Aspirin)

    • Group III-V: this compound (e.g., 5, 10, and 20 mg/kg, p.o.)

  • Drug Administration: Administer this compound, vehicle, or positive control orally (p.o.) 30 minutes before acetic acid injection.

  • Induction of Writhing: Inject 0.1 mL/10 g of body weight of 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (stretching of the abdomen and/or hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Experimental Workflow: Analgesic Efficacy Testing

G Workflow for Acetic Acid-Induced Writhing Test Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Random Grouping (n=6 per group) Acclimatization->Grouping Drug_Admin Drug Administration (this compound, Vehicle, or Positive Control) Grouping->Drug_Admin Wait Wait 30 minutes Drug_Admin->Wait Acetic_Acid Intraperitoneal Injection of Acetic Acid Wait->Acetic_Acid Observation Observe and Count Writhes (20 minutes) Acetic_Acid->Observation Data_Analysis Data Analysis (% Inhibition) Observation->Data_Analysis End End Data_Analysis->End G Logical Progression for In Vivo Anti-Cancer Evaluation of this compound In_Vitro In Vitro Cytotoxicity Data (Liver, Prostate, Leukemia) Model_Selection Selection of Relevant In Vivo Models In_Vitro->Model_Selection Xenograft Subcutaneous Xenograft Model (Solid Tumors) Model_Selection->Xenograft Leukemia Systemic Leukemia Model Model_Selection->Leukemia Protocol_Dev Protocol Development and Optimization Xenograft->Protocol_Dev Leukemia->Protocol_Dev Efficacy_Study In Vivo Efficacy Study Protocol_Dev->Efficacy_Study Data_Collection Data Collection (Tumor Volume, Survival) Efficacy_Study->Data_Collection Analysis Statistical Analysis and Interpretation Data_Collection->Analysis Conclusion Conclusion on Anti-Cancer Potential Analysis->Conclusion

References

Daturaolone: Application Notes and Protocols for the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the carrageenan-induced paw edema model to evaluate the anti-inflammatory properties of Daturaolone, a pentacyclic triterpenoid with demonstrated anti-inflammatory potential.

Introduction

Carrageenan-induced paw edema is a classical and highly reproducible in vivo model of acute inflammation, widely employed in the screening and evaluation of potential anti-inflammatory drug candidates. The inflammatory response induced by the subcutaneous injection of carrageenan, a sulfated polysaccharide, is characterized by a biphasic development of edema. The early phase (0-2.5 hours) is primarily mediated by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability. The later phase (3-6 hours) involves the infiltration of neutrophils and the production of pro-inflammatory mediators, including prostaglandins (PGs), nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2]

This compound has been identified as a potent anti-inflammatory agent.[3] Studies have shown that it can significantly reduce inflammatory paw edema.[3][4] Its mechanism of action is attributed to the inhibition of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling pathway and the production of nitric oxide.[3][5]

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in the carrageenan-induced paw edema model.

Table 1: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Time Point (hours)% Inhibition of Paw EdemaReference
This compound54Not specified[4]
This compound104Not specified[4]
This compound20481.73 ± 3.16[3][6]
Ibuprofen (Positive Control)Not specified482.64 ± 9.49[3]
Diclofenac (Positive Control)104Not specified[7]
Diclofenac (Positive Control)304Not specified[7]

Table 2: In Vitro Anti-inflammatory Activity of this compound

AssayIC50 Value (µg/mL)% InhibitionReference
NF-κB Inhibition1.2 ± 0.892.17 ± 5.1[3][8]
Nitric Oxide (NO) Production Inhibition4.51 ± 0.9284 ± 2.87[3][8]
Curcumin (Positive Control for NO Inhibition)2.94 ± 0.74Not specified[3]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for inducing acute inflammation in the rat paw using carrageenan and assessing the anti-inflammatory effect of this compound.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Carrageenan (Lambda, Type IV)

  • Positive control drug (e.g., Ibuprofen, Diclofenac sodium)

  • Vehicle (e.g., 5% Tween 80 in saline)

  • Plethysmometer or digital calipers

  • 27-gauge needles and syringes

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment, with free access to food and water.

  • Grouping of Animals: Divide the animals into the following groups (n=6 per group):

    • Group I (Control): Administer the vehicle orally.

    • Group II (Positive Control): Administer the standard anti-inflammatory drug (e.g., Ibuprofen or Diclofenac) orally.

    • Group III, IV, V (Test Groups): Administer this compound at different doses (e.g., 5, 10, and 20 mg/kg) orally.

  • Drug Administration: Administer the respective treatments (vehicle, positive control, or this compound) to the animals 30 minutes to 1 hour before the carrageenan injection.[9][10]

  • Induction of Paw Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume (V0).

    • Inject 0.1 mL of a 1% (w/v) carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each rat.[2][11]

  • Measurement of Paw Edema: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.[11]

  • Calculation of Edema and Inhibition:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V0.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Visualizations

Experimental Workflow

G cluster_pre Pre-treatment Phase cluster_induction Inflammation Induction Phase cluster_post Post-treatment Phase acclimatization Animal Acclimatization grouping Grouping of Animals (Control, Positive Control, this compound) acclimatization->grouping drug_admin Drug/Vehicle Administration grouping->drug_admin initial_measurement Initial Paw Volume Measurement (V0) carrageenan_injection Sub-plantar Injection of 1% Carrageenan initial_measurement->carrageenan_injection hourly_measurement Hourly Paw Volume Measurement (Vt) (1, 2, 3, 4 hours) carrageenan_injection->hourly_measurement data_analysis Data Analysis: - Calculate Edema (Vt - V0) - Calculate % Inhibition hourly_measurement->data_analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Signaling Pathway of Carrageenan-Induced Inflammation and this compound's Mechanism of Action

G cluster_cell Macrophage cluster_nucleus Nucleus Carrageenan Carrageenan TLR4 TLR4 Carrageenan->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates NFkB_p65_p50_IkB NF-κB (p65/p50) - IκBα IKK->NFkB_p65_p50_IkB Phosphorylates IκBα NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_IkB->NFkB_p65_p50 IκBα degradation NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2, iNOS) NFkB_p65_p50_n->Pro_inflammatory_genes Transcription TNFa_IL1b TNF-α, IL-1β Pro_inflammatory_genes->TNFa_IL1b COX2 COX-2 Pro_inflammatory_genes->COX2 iNOS iNOS Pro_inflammatory_genes->iNOS Inflammation Inflammation (Edema, Pain) TNFa_IL1b->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins Arachidonic Acid NO Nitric Oxide (NO) iNOS->NO L-arginine Prostaglandins->Inflammation NO->Inflammation This compound This compound This compound->NFkB_p65_p50 Inhibits translocation This compound->COX2 Inhibits expression This compound->iNOS Inhibits expression

Caption: this compound's Inhibition of Inflammatory Pathways.

References

Application Notes and Protocols for Acetic Acid-Induced Writhing Test for Daturaolone Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the acetic acid-induced writhing test to evaluate the analgesic properties of Daturaolone, a pentacyclic oleanane triterpenoid with known anti-inflammatory and antinociceptive potential.[1]

Introduction

The acetic acid-induced writhing test is a widely used and reliable method for screening potential analgesic agents.[2] Intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, characterized by abdominal constrictions and stretching of the hind limbs.[2] This response is a result of the irritation of the peritoneal lining, which triggers the release of inflammatory mediators such as prostaglandins and bradykinin, leading to the stimulation of nociceptors.[2] The frequency of these writhes is a quantifiable measure of visceral pain, and a reduction in the number of writhes by a test compound is indicative of its analgesic activity.

This compound, isolated from plants of the Datura genus, has demonstrated significant anti-inflammatory and analgesic effects.[1][3] Its mechanism of action is believed to involve the inhibition of key inflammatory pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as well as the downregulation of nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α).[4][5] This document outlines the protocol for assessing the analgesic efficacy of this compound using the acetic acid-induced writhing test and provides a summary of its known mechanistic targets.

Experimental Protocols

Materials and Reagents
  • Test Compound: this compound (of high purity)

  • Vehicle: Appropriate solvent for this compound (e.g., 0.5% carboxymethylcellulose, normal saline with a small percentage of DMSO and/or Tween 80)

  • Positive Control: A standard non-steroidal anti-inflammatory drug (NSAID) such as Diclofenac sodium or Indomethacin.

  • Negative Control: Vehicle solution.

  • Acetic Acid Solution: 0.6% (v/v) in distilled water.

  • Experimental Animals: Male Swiss albino mice (or other suitable rodent strain) weighing 20-30g.

  • Equipment:

    • Animal balance

    • Syringes and needles for oral gavage and intraperitoneal injection

    • Observation chambers (transparent)

    • Stopwatch

Animal Handling and Acclimatization
  • House the animals in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%).

  • Provide standard pellet diet and water ad libitum.

  • Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Fast the animals for 12-18 hours before the experiment, with free access to water.

Experimental Design and Procedure
  • Grouping of Animals: Randomly divide the animals into the following groups (n=6-8 animals per group):

    • Group I (Negative Control): Receives the vehicle.

    • Group II (Positive Control): Receives the standard analgesic drug (e.g., Diclofenac sodium at 10 mg/kg).

    • Group III-V (Test Groups): Receive this compound at different doses (e.g., 5, 10, and 20 mg/kg).

  • Administration of Test Substances:

    • Administer the vehicle, standard drug, or this compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing. The volume of administration should be consistent across all groups (e.g., 10 ml/kg body weight).

  • Induction of Writhing:

    • Inject 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally to each animal.

  • Observation:

    • Immediately after the acetic acid injection, place each animal individually in a transparent observation chamber.

    • After a latency period of 5 minutes, start recording the number of writhes for a continuous period of 20-30 minutes. A writhe is characterized by a constriction of the abdominal muscles accompanied by a stretching of the hind limbs.

Data Collection and Analysis
  • Quantification: Count the total number of writhes for each animal during the observation period.

  • Calculation of Percentage Inhibition: Calculate the percentage inhibition of writhing for each group using the following formula:

    % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

  • Statistical Analysis: Analyze the data using an appropriate statistical test, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine the statistical significance of the results. A p-value of less than 0.05 is generally considered statistically significant.

Data Presentation

The following table summarizes the expected analgesic effect of this compound in the acetic acid-induced writhing test based on available literature.

Treatment GroupDose (mg/kg)Mean Number of Writhes (± SEM)Percentage Inhibition (%)
Vehicle Control -[Insert Experimental Data]0
This compound 5[Insert Experimental Data][Calculate]
This compound 10[Insert Experimental Data][Calculate]
This compound 20[Insert Experimental Data][Calculate]
Diclofenac Sodium 10[Insert Experimental Data][Calculate]

Note: The methanolic extract of Pistacia integerrima, from which this compound was isolated, showed a dose-dependent anti-inflammatory effect on acetic acid-induced writhing responses in mice with an ED50 value of 13.8 mg/kg.[6] This suggests that a dose-dependent inhibition of writhing is expected with purified this compound.

Mandatory Visualizations

Experimental Workflow

G cluster_pre Pre-treatment Phase cluster_exp Experimental Phase cluster_post Data Analysis Phase acclimatization Animal Acclimatization (1 week) fasting Fasting (12-18 hours) acclimatization->fasting grouping Random Grouping (n=6-8 per group) fasting->grouping administration Administration of Vehicle, Standard, or this compound grouping->administration acetic_acid Intraperitoneal Injection of 0.6% Acetic Acid administration->acetic_acid observation Observation Period (Record Writhes for 20-30 min) acetic_acid->observation data_collection Data Collection (Total Writhes) observation->data_collection calculation Calculate % Inhibition data_collection->calculation statistics Statistical Analysis (ANOVA) calculation->statistics

Caption: Experimental workflow for the acetic acid-induced writhing test.

Proposed Signaling Pathway for this compound Analgesia

G stimulus Inflammatory Stimulus (Acetic Acid) membrane Cell Membrane Phospholipids stimulus->membrane tnfa TNF-α stimulus->tnfa pla2 Phospholipase A2 (PLA2) membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX-1 & COX-2) arachidonic_acid->cox lox Lipoxygenase (LOX) arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes pain Pain & Inflammation prostaglandins->pain leukotrienes->pain This compound This compound This compound->pla2 Inhibits This compound->cox Inhibits This compound->lox Inhibits This compound->tnfa Inhibits nfkb NF-κB This compound->nfkb Inhibits tnfa->nfkb nfkb->cox Upregulates nfkb->pain

Caption: Proposed mechanism of this compound's analgesic and anti-inflammatory action.

References

Application Notes and Protocols for Cell Culture Preparation in Daturaolone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of cell cultures to investigate the effects of Daturaolone, a pentacyclic triterpenoid with demonstrated anti-inflammatory and cytotoxic properties.[1][2] The following sections detail the necessary materials, step-by-step procedures, and data analysis for key experiments to assess the biological activity of this compound.

Overview of this compound's Biological Activity

This compound, isolated from Datura species, has been shown to exhibit a range of biological effects, primarily centered around its anti-inflammatory and anti-cancer potential.[1][2] Mechanistically, this compound interacts with key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), phospholipase-A2, cyclooxygenases (COX), lipoxygenases (LOX), and Nuclear Factor-kappa B (NF-κB).[2][3] Its cytotoxic effects have been observed in various cancer cell lines, where it can induce apoptosis and cause cell cycle arrest.[2]

Quantitative Data Summary

The following tables summarize the reported quantitative data on the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µg/mL)Exposure Time (h)Reference
Huh7.5Hepatocellular Carcinoma17.32 ± 1.4372[2]
DU-145Prostate Cancer18.64 ± 2.1572[2]
LoVoColon Cancer10Not Specified
Normal LymphocytesNon-cancerous>2024[2]

Table 2: Inhibitory Activity of this compound

TargetAssayIC50 (µg/mL)Reference
NF-κBTNF-α activated NF-κB inhibition1.2 ± 0.8[2]
Nitric Oxide (NO)NO production inhibition4.51 ± 0.92[2]

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining and subculturing adherent cancer cell lines for use in this compound experiments.

Materials:

  • Selected cancer cell line (e.g., Huh7.5, DU-145, LoVo)

  • Complete growth medium (specific to the cell line, e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell confluence daily. When cells reach 80-90% confluence, subculture them.

  • To subculture, aspirate the old medium and wash the cells once with sterile PBS.

  • Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

  • Collect the cell suspension and centrifuge at 1000 rpm for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Determine the cell concentration using a hemocytometer or automated cell counter.

  • Seed cells into new flasks or plates at the desired density for subsequent experiments.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution (dissolved in DMSO)

  • Complete growth medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells seeded in a 6-well plate

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 1500 rpm for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.

Materials:

  • Cells seeded in a 6-well plate

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of PBS and fix by adding the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection of changes in the expression of apoptosis-related proteins (e.g., p53, Bax, Bcl-2, caspases) in response to this compound treatment.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

Daturaolone_Signaling_Pathway cluster_inflammation Inflammatory Cascade cluster_nfkb NF-κB Signaling cluster_apoptosis Apoptosis Pathway This compound This compound PLA2 Phospholipase A2 This compound->PLA2 Inhibits COX COX-1/2 This compound->COX Inhibits LOX LOX This compound->LOX Inhibits TNFa TNF-α This compound->TNFa Interacts with NFkB NF-κB (p65/p50) This compound->NFkB Inhibits p53 p53 This compound->p53 Upregulates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Arachidonic_Acid->COX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_Response Inflammation Prostaglandins->Inflammation_Response Leukotrienes->Inflammation_Response IKK IKK TNFa->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's proposed signaling pathways in inflammation and apoptosis.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells daturaolone_treatment Treat with this compound (various concentrations and times) seed_cells->daturaolone_treatment viability Cell Viability (MTT Assay) daturaolone_treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) daturaolone_treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) daturaolone_treatment->cell_cycle western_blot Western Blot (Protein Expression) daturaolone_treatment->western_blot analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases, Protein Levels) viability->analysis apoptosis->analysis cell_cycle->analysis western_blot->analysis end End: Conclusion on This compound's Effects analysis->end

Caption: General experimental workflow for investigating this compound's effects.

References

Determining the In Vitro IC50 Value of Daturaolone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daturaolone, a pentacyclic triterpenoid found in plants of the Datura genus, has garnered significant interest for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-inflammatory and anticancer agent.[2][3] The mechanism of action for its anti-inflammatory effects is believed to involve the inhibition of key signaling pathways, including the downregulation of nuclear factor-κB (NF-κB) and the modulation of inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX).[4][5] In the context of oncology, this compound has exhibited cytotoxic effects against various cancer cell lines.[2]

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.[6] Determining the IC50 value of this compound is a fundamental step in its preclinical evaluation, providing a quantitative measure of its efficacy and enabling comparative analysis with other potential therapeutic agents.

This application note provides a detailed protocol for determining the IC50 value of this compound in vitro using a colorimetric cell viability assay, such as the MTT assay. The protocol is designed to be adaptable for various adherent cancer cell lines.

Data Presentation

The following table summarizes the reported in vitro IC50 values for this compound from published studies.

Target/Cell LineAssayIC50 Value (µg/mL)Reference
Hepatocellular Carcinoma (Huh7.5)Cytotoxicity Assay17.32 ± 1.43[2]
Prostate Cancer (DU-145)Cytotoxicity Assay18.64 ± 2.15[2]
NF-κB InhibitionTNF-α activated NF-κB Assay1.2 ± 0.8[2]
Nitric Oxide (NO) ProductionGriess Assay4.51 ± 0.92[2][7]
Normal LymphocytesCytotoxicity Assay>20[2][7]

Experimental Protocols

This section outlines a detailed methodology for determining the IC50 value of this compound against a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials and Reagents:

  • This compound (of high purity)

  • Selected cancer cell line (e.g., Huh7.5, DU-145, or other relevant line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Cell Culture and Seeding treat_cells Treat Cells with this compound prep_cells->treat_cells prep_compound Prepare this compound Serial Dilutions prep_compound->treat_cells incubate_24h Incubate for 24-72 hours treat_cells->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate Percent Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 value of this compound.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µg/mL).

    • Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

    • Add 100 µL of the vehicle control medium to the control wells.

    • Add 100 µL of fresh medium to the untreated control wells.

    • Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate Percent Cell Viability:

    • Average the absorbance readings for the triplicate wells for each concentration.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Determine IC50 Value:

    • Plot the percent cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism, R) to fit a dose-response curve.

    • The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability.

Signaling Pathway

This compound's anti-inflammatory effects are attributed to its ability to modulate key signaling pathways. The diagram below illustrates the proposed mechanism of action.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response stimulus e.g., TNF-α, LPS PLA2 Phospholipase A2 stimulus->PLA2 IKK IKK stimulus->IKK AA Arachidonic Acid PLA2->AA COX COX AA->COX LOX LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes inflammation Inflammation Prostaglandins->inflammation Leukotrienes->inflammation IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB/IκB Complex NFkB NF-κB NFkB_complex->NFkB releases iNOS iNOS NFkB->iNOS activates transcription NFkB->inflammation pro-inflammatory genes NO Nitric Oxide iNOS->NO NO->inflammation This compound This compound This compound->PLA2 This compound->COX This compound->LOX This compound->NFkB This compound->iNOS

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Application Note: Screening Daturaolone for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Daturaolone is a pentacyclic oleanane triterpenoid found in plants of the Datura genus, such as Datura metel and Datura innoxia[1]. As a member of the triterpenoid class of compounds, this compound is of significant interest for its bioactive properties. Research has indicated that this compound exhibits a promising spectrum of antibacterial and antifungal activities, making it a candidate for further investigation in the development of new antimicrobial agents[2][3]. The general mechanism for antimicrobial triterpenoids is believed to involve the disruption of microbial cell membrane integrity due to their lipophilic nature, leading to increased permeability and leakage of essential cellular components[4][5].

This document provides detailed protocols for the preliminary screening and quantitative evaluation of this compound's antimicrobial efficacy using standard laboratory methods: the Agar Well Diffusion assay for initial screening and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary: Antimicrobial Activity of this compound

The following table summarizes the reported antimicrobial activity of isolated this compound. It is important to note that comprehensive MIC data is not yet widely available, and initial screenings have primarily utilized zone of inhibition assays.

Test OrganismTypeMethodResultReference
Klebsiella pneumoniaeGram-negative BacteriaAgar DiffusionZone of Inhibition: 12-30 mm[2]
Bacillus subtilisGram-positive BacteriaAgar DiffusionZone of Inhibition: 12-30 mm[2]
Staphylococcus epidermidisGram-positive BacteriaAgar DiffusionZone of Inhibition: 12-30 mm[2]
Staphylococcus aureusGram-positive BacteriaAgar DiffusionZone of Inhibition: 12-30 mm[2]
Trichophyton longifususFungiAgar DiffusionSignificant Activity[2]
Candida albicansFungi (Yeast)Agar DiffusionSignificant Activity[2]
Aspergillus flavusFungi (Mold)Agar DiffusionSignificant Activity[2]
Microsporum canisFungi (Dermatophyte)Agar DiffusionSignificant Activity[2]
Fusarium solaniFungi (Mold)Agar DiffusionSignificant Activity[2]
Candida glabrataFungi (Yeast)Agar DiffusionSignificant Activity[2]

Experimental Protocols

Protocol 1: Preliminary Screening via Agar Well Diffusion

This method is a widely used qualitative or semi-quantitative technique to screen for the antimicrobial activity of a test compound. It relies on the diffusion of the compound from a well through a solidified agar medium, resulting in a zone of growth inhibition if the microorganism is susceptible.

AgarWellWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Incubation & Analysis A Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) B Prepare molten Mueller-Hinton Agar (MHA) and pour into sterile Petri dishes A->B C Inoculate MHA surface evenly with a sterile swab to create a lawn B->C D Aseptically create wells (6-8 mm) in the agar using a sterile borer C->D E Add a defined volume (e.g., 50-100 µL) of this compound solution to wells. Include positive (antibiotic) and negative (solvent) controls. D->E F Incubate plates at 37°C for 18-24 hours (or appropriate conditions for fungi) E->F G Measure the diameter (mm) of the zone of inhibition around each well F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Methodology:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound at twice the highest desired final concentration in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x this compound stock solution to the wells in the first column.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, then transferring 100 µL from the second to the third, and so on. Discard the final 100 µL from the last column of the dilution series.

    • Leave one column for a growth control (broth only, no drug) and one well for a sterility control (broth only, no inoculum).

  • Inoculum Preparation and Addition:

    • Prepare a microbial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after the inoculum is added.

    • Add 100 µL of the standardized, diluted inoculum to each well (except the sterility control). This will bring the total volume in each well to 200 µL and dilute the this compound concentrations to their final test concentrations.

  • Incubation:

    • Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation and contamination.

    • Incubate the plate at 37°C for 16-20 hours in an aerobic incubator.

  • MIC Determination:

    • After incubation, place the plate on a dark background and visually inspect for turbidity (cloudiness) or a pellet of cells at the bottom of the wells.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.

References

Application Notes & Protocols: Antipyretic Effect of Daturaolone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daturaolone is an amyrin-type triterpenoid that has been isolated from plants of the Datura genus, such as Datura metel and Datura innoxia.[1][2] Traditionally, these plants have been used for various medicinal purposes, including the relief of fever.[1][3][4] Recent preclinical studies in animal models have begun to scientifically validate these traditional uses, demonstrating that this compound possesses significant antipyretic (fever-reducing) properties.[1][3][5] These application notes provide a summary of the quantitative data, a detailed experimental protocol for evaluating its antipyretic effects, and an overview of its proposed mechanism of action.

Quantitative Data Summary: Antipyretic Activity

The antipyretic efficacy of this compound has been quantified in a yeast-induced pyrexia model in mice. The compound, administered intraperitoneally (i.p.), demonstrated a dose-dependent reduction in fever. The maximum effect was observed at a dose of 20 mg/kg.[1][3]

Table 1: Summary of Antipyretic Effect of this compound in Yeast-Induced Febrile Mice

Compound Dose (mg/kg) Route of Administration Maximum Antipyretic Effect (%) Time of Maximum Effect Reference
This compound 5 i.p. Data not specified - [1]
This compound 10 i.p. Data not specified - [1]
This compound 20 i.p. 78.98% 3 hours post-administration [3]

| this compound | 20 | i.p. | 84.64% | Not specified |[1][3][5] |

Note: The studies also confirmed that this compound was safe in acute toxicity screenings at doses up to 50 mg/kg.[1][3][4]

Proposed Mechanism of Action

Fever, or pyrexia, is a complex physiological response primarily triggered by an increase in the concentration of prostaglandin E2 (PGE2) in the hypothalamus, which alters the body's thermoregulatory set point.[6][7] The production of PGE2 is a downstream effect of an inflammatory cascade initiated by pyrogenic stimuli.

This compound is thought to exert its antipyretic effect by intervening in this inflammatory cascade.[3] The proposed mechanism involves the inhibition of key pro-inflammatory mediators and enzymes. Studies suggest that this compound can interact with and inhibit Tumor Necrosis Factor-alpha (TNF-α), cyclooxygenase (COX), and lipoxygenase (LOX).[8][9] By inhibiting COX enzymes, this compound effectively blocks the synthesis of prostaglandins, thereby reducing PGE2 levels in the brain and allowing the thermoregulatory center to return to its normal set point.[3][9] This mechanism is similar to that of conventional non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

G cluster_0 Inflammatory Cascade cluster_1 Physiological Response Stimulus Pyrogenic Stimulus (e.g., Brewer's Yeast) Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Stimulus->Cytokines Arachidonic_Acid Arachidonic Acid Pathway Cytokines->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Hypothalamus Hypothalamus (Thermoregulatory Set-Point Increase) Prostaglandins->Hypothalamus Fever Fever Hypothalamus->Fever This compound This compound This compound->Cytokines This compound->COX

Caption: Proposed antipyretic mechanism of this compound.

Experimental Protocols

This section details the methodology for assessing the antipyretic potential of this compound using the Brewer's Yeast-induced pyrexia model in mice, based on protocols described in the literature.[3][10]

Objective: To determine the fever-reducing activity of this compound in an established animal model of pyrexia.

1. Animals

  • Species: Swiss albino mice (or other appropriate rodent strain).

  • Weight: 20-25 g.

  • Housing: Standard laboratory conditions (22-25°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.

2. Materials and Reagents

  • This compound (test compound).

  • Brewer's Yeast suspension (15-20% in sterile 0.9% saline).

  • Paracetamol or Aspirin (standard reference drug).

  • Vehicle (e.g., 10% DMSO in saline or appropriate solvent).

  • Digital rectal thermometer (calibrated for rodents).

  • Sterile syringes and needles (26G or similar).

  • Animal weighing scale.

3. Experimental Procedure

Step 1: Baseline Temperature Measurement

  • Gently restrain each mouse and record its basal rectal temperature using the digital thermometer. The probe should be lubricated and inserted to a consistent depth (approx. 2 cm).

  • Only mice with a stable baseline temperature within the normal range (e.g., 36.5-37.5°C) should be included in the study.

Step 2: Induction of Pyrexia

  • Administer a 15-20% suspension of Brewer's Yeast subcutaneously (s.c.) into the scruff of the neck. A typical volume is 10 mL/kg.

  • Withhold food but maintain free access to water after yeast injection.

  • Allow 18-24 hours for fever to develop.

Step 3: Post-Induction Temperature Measurement and Grouping

  • After 18-24 hours, measure the rectal temperature of all animals again.

  • Select only the animals that show a significant increase in body temperature (at least 0.5-1°C above baseline) for the next stage.

  • Randomly assign the febrile animals into the following groups (n=5-6 per group):

    • Group I (Vehicle Control): Receives only the vehicle.

    • Group II (Standard Drug): Receives Paracetamol (e.g., 150 mg/kg, i.p.).

    • Group III (this compound Low Dose): Receives this compound (e.g., 5 mg/kg, i.p.).

    • Group IV (this compound Mid Dose): Receives this compound (e.g., 10 mg/kg, i.p.).

    • Group V (this compound High Dose): Receives this compound (e.g., 20 mg/kg, i.p.).

Step 4: Drug Administration and Monitoring

  • Administer the respective treatments (vehicle, standard, or this compound) via the intraperitoneal (i.p.) route.

  • Measure the rectal temperature of each mouse at regular intervals post-treatment, for instance, at 1, 2, 3, 4, and 5 hours.

4. Data Analysis

  • Calculate the mean rectal temperature for each group at each time point.

  • The percentage reduction in pyrexia can be calculated using a relevant formula, often comparing the temperature drop in the treated group to the temperature change in the control group.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for evaluating the antipyretic effect of this compound.

G arrow arrow Start Start: Select Healthy Mice Acclimatize 1. Acclimatization (1 Week) Start->Acclimatize Baseline_Temp 2. Record Baseline Rectal Temperature Acclimatize->Baseline_Temp Induce_Fever 3. Induce Pyrexia (Subcutaneous Brewer's Yeast Injection) Baseline_Temp->Induce_Fever Wait 4. Wait 18-24 Hours (Fever Development) Induce_Fever->Wait Check_Fever 5. Confirm Fever (Rectal Temp ≥ 0.5°C Increase) Wait->Check_Fever Group_Animals 6. Group Febrile Animals (Control, Standard, this compound Doses) Check_Fever->Group_Animals Yes End End Check_Fever->End No (Exclude) Administer 7. Administer Treatments (Intraperitoneal Injection) Group_Animals->Administer Monitor 8. Monitor Rectal Temperature (Hourly for 5 Hours) Administer->Monitor Analyze 9. Data Analysis (Calculate % Reduction in Pyrexia) Monitor->Analyze Analyze->End

Caption: Workflow for yeast-induced pyrexia assay.

References

Application Notes and Protocols for Molecular Docking Studies of Daturaolone

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Daturaolone, a pentacyclic oleanane triterpenoid, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, anticancer, and analgesic effects.[1][2][3][4][5] This compound, isolated from plants of the Datura genus, exerts its biological activity by interacting with various molecular targets.[1][6] Molecular docking is a powerful computational technique that plays a crucial role in understanding these interactions at a molecular level, predicting the binding affinity and orientation of a ligand (in this case, this compound) to a target protein.[7][8] These insights are invaluable for drug discovery and development, aiding in the identification of lead compounds and the optimization of their therapeutic efficacy.

These application notes provide a comprehensive guide for researchers on utilizing molecular docking to investigate the interaction of this compound with its putative protein targets. The protocols outlined below are based on established methodologies and findings from published studies.

Biological Activity and Molecular Targets of this compound

This compound has been reported to exhibit a range of biological activities. Its anti-inflammatory potential is particularly well-documented, with studies showing its ability to inhibit key mediators of the inflammatory cascade.[1][2][3] Furthermore, this compound has demonstrated cytotoxic effects against various cancer cell lines.[1][9][10][11]

Molecular docking studies have identified several potential protein targets for this compound, primarily centered around its anti-inflammatory and anticancer activities. These include:

  • Nuclear Factor-kappa B (NF-κB): A key transcription factor that regulates genes involved in inflammation and immunity.[1][4]

  • Cyclooxygenase (COX-1 and COX-2): Enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][3][4]

  • 5-Lipoxygenase (5-LOX): An enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.[1][4]

  • Phospholipase A2 (PLA2): An enzyme that releases arachidonic acid, the precursor for both prostaglandins and leukotrienes.[1][4]

  • Other targets: Including serotonin transporter, dopamine receptor D1, and 5-hydroxytryptamine, suggesting a broader pharmacological profile.[1][12]

Quantitative Data Summary

The following tables summarize the reported quantitative data from in silico and in vitro studies on this compound.

Table 1: Molecular Docking Binding Energies of this compound with Various Protein Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Reference
5-Lipoxygenase (5-LOX)3V99-9.5[1]
Cyclooxygenase-2 (COX-2)3LN1-9.2[1]
Serotonin Transporter5I6X-8.8[1]
Dopamine Receptor D17JOZ-8.6[1]
Nuclear Factor-kappa B (NF-κB)4G3E-8.3[1]
Phospholipase A23ELO-7.9[1]
5-Hydroxytryptamine6A93-7.9[1]
Estrogen Receptor5FQS-7.3[1]

Table 2: In Vitro Biological Activity of this compound

AssayCell Line/ModelIC50 / ActivityReference
NF-κB InhibitionHEK 2931.2 ± 0.8 µg/mL[1][12]
Nitric Oxide (NO) Production Inhibition4.51 ± 0.92 µg/mL[1][12]
CytotoxicityHuh7.5 (Hepatocellular Carcinoma)17.32 ± 1.43 µg/mL[1]
CytotoxicityDU-145 (Prostate Cancer)18.64 ± 2.15 µg/mL[1]
CytotoxicityNormal Lymphocytes>20 µg/mL[1]
Anti-inflammatory (Carrageenan-induced paw edema)In vivo (mouse)81.73 ± 3.16% inhibition[1][12]
Antinociceptive (Heat-induced pain)In vivo (mouse)89.47 ± 9.01% antinociception[1][12]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound against a protein target. This protocol is a generalized workflow and may require optimization based on the specific software used (e.g., AutoDock, Glide, FlexX).[7][8][13]

Protocol 1: Molecular Docking of this compound

Objective: To predict the binding mode and affinity of this compound to a specific protein target.

Materials:

  • A computer with molecular modeling software installed (e.g., AutoDock Tools, PyMOL, Discovery Studio).[13]

  • The 3D structure of the target protein in PDB format (downloadable from the RCSB Protein Data Bank).

  • The 3D structure of this compound in a suitable format (e.g., MOL2, SDF). This can be obtained from databases like PubChem or generated using chemical drawing software.

Methodology:

  • Protein Preparation:

    • Load the downloaded PDB file of the target protein into the molecular modeling software.[14][15]

    • Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.[7][14]

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[7][14]

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges).[14]

    • Save the prepared protein in the appropriate format for the docking software (e.g., PDBQT for AutoDock).[14]

  • Ligand Preparation:

    • Load the 3D structure of this compound.

    • Add hydrogen atoms and assign partial charges.[7]

    • Define the rotatable bonds in the this compound molecule to allow for conformational flexibility during docking.[8]

    • Save the prepared ligand in the required format (e.g., PDBQT).

  • Grid Box Generation:

    • Define the active site of the protein where this compound is expected to bind. This can be based on the location of the co-crystallized ligand in the original PDB file or predicted using active site prediction tools.

    • Generate a grid box that encompasses the entire active site. This grid defines the search space for the docking simulation.[7][14]

  • Docking Simulation:

    • Set the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) and the number of docking runs.[14][15]

    • Initiate the docking simulation. The software will explore different conformations and orientations of this compound within the defined grid box and calculate the binding energy for each pose.[14]

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy.[14]

    • Visualize the docked complex to examine the interactions between this compound and the amino acid residues of the protein's active site.[7]

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[7]

Visualizations

This compound Anti-Inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism of action for the anti-inflammatory effects of this compound, highlighting its interaction with key signaling molecules.[2]

Daturaolone_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 TNFa TNF-α Inflammatory_Stimuli->TNFa Cell_Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation NFkB NF-κB TNFa->NFkB NFkB->COX iNOS iNOS NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO NO->Inflammation This compound This compound This compound->PLA2 This compound->COX This compound->LOX This compound->NFkB This compound->iNOS

Caption: Proposed anti-inflammatory mechanism of this compound.

Molecular Docking Experimental Workflow

The diagram below outlines the key steps involved in a typical molecular docking experiment.

Molecular_Docking_Workflow start Start prep_protein Protein Preparation (Remove water, add hydrogens, assign charges) start->prep_protein prep_ligand Ligand Preparation (Add hydrogens, assign charges, define rotatable bonds) start->prep_ligand grid_gen Grid Box Generation (Define active site) prep_protein->grid_gen prep_ligand->grid_gen docking Molecular Docking Simulation grid_gen->docking analysis Analysis of Results (Binding energy, binding pose) docking->analysis visualization Visualization (Protein-ligand interactions) analysis->visualization end End visualization->end

References

Daturaolone: A Promising Lead Compound for Drug Design in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Daturaolone, a pentacyclic oleanane triterpenoid found in plants of the Datura genus, has emerged as a compelling lead compound for the development of novel therapeutics, particularly in the areas of inflammation and cancer.[1][2] This molecule exhibits a range of biological activities, including anti-inflammatory, cytotoxic, analgesic, and antidepressant effects.[1][3][4] Its drug-like properties, as predicted by Lipinski's rule of five, further enhance its potential as a scaffold for drug design.[1][4] this compound's mechanism of action appears to be multi-targeted, primarily involving the inhibition of key inflammatory mediators such as nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) enzymes.[1][5][6][7] These application notes provide a summary of the quantitative biological data for this compound and detailed protocols for key in vitro assays to facilitate further research and development.

Biological Activity Data

The following tables summarize the reported in vitro and in vivo biological activities of this compound, providing key quantitative metrics for its potential therapeutic applications.

In Vitro Activity of this compound
AssayCell Line/TargetIC50 / ED50Positive ControlControl IC50 / ED50Reference
Anti-inflammatory Activity
NF-κB Inhibition (TNF-α activated)HEK 2931.2 ± 0.8 µg/mLNα-tosyl-L-phenylalanine chloromethyl ketone (TPCK)Not Reported[1]
Nitric Oxide (NO) Production Inhibition4.51 ± 0.92 µg/mLCurcumin2.94 ± 0.74 µg/mL[1]
Cytotoxic Activity
Hepatocellular CarcinomaHuh7.517.32 ± 1.43 µg/mLVincristine5.62 ± 0.72 µg/mL[1]
Prostate CancerDU-14518.64 ± 2.15 µg/mLCabazitaxel4.75 ± 1.12 µg/mL[1]
Normal Lymphocytes>20 µg/mLVincristineNot Reported[1]
In Vivo Activity of this compound
AssayAnimal ModelDose% Inhibition / EffectPositive ControlControl EffectReference
Anti-inflammatory Activity
Carrageenan-induced Paw EdemaMouse10.1 mg/kg (ED50)Not ApplicableDiclofenac8.2 mg/kg (ED50)[8]
Carrageenan-induced Paw EdemaMouseNot Reported81.73 ± 3.16%Ibuprofen82.64 ± 9.49%[1]
Analgesic Activity
Acetic acid-induced writhingMouse13.8 mg/kg (ED50)Not ApplicableDiclofenac5.0 mg/kg (ED50)[7][8]
Heat-induced PainMouseNot Reported89.47 ± 9.01% antinociceptionTramadolNot Reported[1][3]
Antidepressant Activity
Tail Suspension TestMouse20 mg/kg68 ± 9.22 s immobility timeFluoxetineNot Reported[1]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anti-inflammatory and cytotoxic activities of this compound and its analogs.

Protocol 1: In Vitro NF-κB Inhibition Assay

Objective: To determine the inhibitory effect of this compound on TNF-α-induced NF-κB activation in Human Embryonic Kidney (HEK) 293 cells.

Materials:

  • HEK 293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Recombinant human Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Culture: Culture HEK 293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Incubate for 1 hour.

  • Induction: Add 10 ng/mL of TNF-α to each well (except for the negative control) to induce NF-κB activation.

  • Incubation: Incubate the plate for 6 hours at 37°C.

  • Lysis: Wash the cells with PBS and then add 20 µL of lysis buffer to each well.

  • Luminescence Measurement: Add 100 µL of luciferase substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the TNF-α-treated control. Determine the IC50 value.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.[9]

Materials:

  • Cancer cell lines (e.g., Huh7.5, DU-145)

  • Complete culture medium (specific to the cell line)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[10]

  • Compound Treatment: Add various concentrations of this compound to the wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Vincristine).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value.[10]

Protocol 3: In Vitro Nitric Oxide (NO) Production Inhibition Assay

Objective: To measure the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Reaction: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Data Analysis: Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO production inhibition by this compound and calculate the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its evaluation as a drug lead.

G Proposed Anti-inflammatory Mechanism of this compound cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 IKK IKK Inflammatory_Stimuli->IKK Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX-1/COX-2) Arachidonic_Acid->COX LOX Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB->Gene_Expression activates Gene_Expression->COX iNOS iNOS Gene_Expression->iNOS This compound This compound This compound->PLA2 This compound->COX This compound->LOX This compound->NFkB inhibits activation This compound->iNOS NO Nitric Oxide (NO) NO->Inflammation iNOS->NO

Caption: Proposed anti-inflammatory mechanism of this compound.

G Drug Discovery Workflow for this compound Analogs Start Lead Compound: This compound SAR Structure-Activity Relationship (SAR) Studies Start->SAR Synthesis Analog Synthesis SAR->Synthesis In_Vitro In Vitro Screening (Cytotoxicity, Anti-inflammatory) Synthesis->In_Vitro In_Vitro->SAR Feedback Hit_to_Lead Hit-to-Lead Optimization In_Vitro->Hit_to_Lead Active Hits Hit_to_Lead->Synthesis In_Vivo In Vivo Efficacy (Animal Models) Hit_to_Lead->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET ADMET->Hit_to_Lead Feedback Preclinical Preclinical Development ADMET->Preclinical Candidate Selection

Caption: General workflow for this compound-based drug discovery.

Conclusion

This compound represents a valuable natural product scaffold for the development of new anti-inflammatory and anticancer agents. The provided data and protocols offer a foundation for researchers to explore the therapeutic potential of this compound and its derivatives. Further investigation into its detailed molecular mechanisms and structure-activity relationships will be crucial for its successful translation into clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Daturaolone Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of daturaolone in Dimethyl Sulfoxide (DMSO) versus Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO vs. PBS?

A1: While specific quantitative solubility data for this compound is not widely published, based on its chemical structure (a large, steroid-like terpenoid), a significant difference in solubility between DMSO and PBS is expected.[1]

  • In DMSO: this compound is expected to have high solubility. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, including many complex natural products that are poorly soluble in water.[2][3] A product sheet for this compound suggests a stock solution can be prepared in DMSO at a concentration as high as 40 mg/mL.[4]

  • In PBS (Aqueous Buffer): this compound is expected to have very low solubility. Its hydrophobic structure makes it poorly soluble in aqueous solutions like PBS (pH 7.2-7.4).[5] Direct dissolution in PBS is generally not feasible for experimental concentrations.

Q2: Why is my this compound precipitating when I dilute my DMSO stock into PBS or cell culture media?

A2: This is a common issue known as "crashing out" or precipitation.[6][7] It occurs because you are moving the highly dissolved this compound from a solvent it loves (DMSO) into one where it is poorly soluble (aqueous buffer). Even though the final DMSO concentration might be low (e.g., <0.5%), the local concentration of the compound at the point of dilution can exceed its solubility limit in the aqueous environment, causing it to solidify.

Q3: What is the recommended procedure for preparing a working solution of this compound for an in vitro experiment?

A3: The standard method is to prepare a high-concentration stock solution in 100% DMSO and then perform a serial or stepwise dilution into your final aqueous buffer (PBS, media, etc.). This minimizes the risk of precipitation.[8] See the detailed protocol below.

Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?

A4: To avoid solvent-induced toxicity, the final concentration of DMSO in cell culture experiments should generally be kept below 0.5%.[8] Many cell lines can tolerate up to 1%, but it is crucial to run a vehicle control (media + same final concentration of DMSO) to ensure the observed effects are from the compound and not the solvent.

Data & Solvent Property Summary

While exact mg/mL values are not available from broad literature, the properties and typical usage of each solvent provide clear guidance.

PropertyDimethyl Sulfoxide (DMSO)Phosphate-Buffered Saline (PBS)
Solvent Type Polar AproticAqueous Buffer (pH ~7.4)
Primary Use Creating high-concentration stock solutions of hydrophobic compounds.[2]Diluting stock solutions to create final, physiologically compatible working solutions.
Expected this compound Solubility High . A supplier notes a 40 mg/mL stock can be made.[4]Very Low . Considered sparingly soluble or insoluble in aqueous buffers.[9]
Key Consideration High boiling point (189 °C) makes it difficult to remove by evaporation.[3]Can cause precipitation of hydrophobic compounds when DMSO stocks are added too quickly or at too high a concentration.[6]

Experimental Protocols & Troubleshooting

Protocol: Preparing a this compound Working Solution

This protocol is designed to minimize precipitation when diluting a DMSO stock solution into an aqueous buffer like PBS or cell culture medium.

  • Prepare a High-Concentration Stock Solution:

    • Weigh the desired amount of solid this compound powder.

    • Dissolve it in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-40 mg/mL or 10-50 mM). Ensure it is fully dissolved. Gentle vortexing or sonication may assist.

    • Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

  • Perform Serial Dilutions (Recommended):

    • Do not dilute the stock directly into the final large volume of PBS. Instead, perform one or more intermediate dilution steps.

    • Example: To get a 10 µM final solution from a 10 mM stock (a 1:1000 dilution):

      • Step A (Intermediate Dilution): Pipette 2 µL of the 10 mM DMSO stock into 198 µL of your aqueous buffer (e.g., PBS) in a microfuge tube. This creates a 100 µM intermediate solution with 1% DMSO. Vortex immediately but gently.

      • Step B (Final Dilution): Add the required volume of this 100 µM intermediate solution to your final experimental volume. For instance, add 100 µL of the intermediate solution to 900 µL of cell culture medium to get your final 10 µM concentration with a final DMSO concentration of 0.1%.

  • Vortex During Dilution: When adding the DMSO stock to the aqueous buffer, vortex the buffer gently to ensure rapid mixing. This helps prevent the compound from locally exceeding its solubility limit.[6]

Visual Workflow and Troubleshooting Guides

Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation S1 Weigh this compound Powder S2 Dissolve in 100% DMSO (e.g., 10-40 mg/mL) S1->S2 S3 Vortex/Sonicate until Clear S2->S3 S4 Aliquot and Store at -80°C S3->S4 W1 Thaw one Aliquot of Stock S4->W1 Begin Experiment W2 Prepare Intermediate Dilution in PBS/Media (e.g., 1:100) W1->W2 W3 Vortex Gently During Addition W2->W3 W4 Add Intermediate Solution to Final Experimental Volume W3->W4 W5 Final DMSO Conc. < 0.5% W4->W5

Caption: Standard workflow for preparing this compound solutions.

Troubleshooting Precipitation Issues

G start Precipitate Observed After Diluting DMSO Stock into PBS? sol_1 Increase Final DMSO % (if cells tolerate, max ~1%) start->sol_1 sol_2 Lower Final Compound Conc. start->sol_2 sol_3 Use a Co-Solvent or Surfactant (e.g., Tween 80, PEG300) if experiment allows start->sol_3 sol_4 Perform Stepwise Dilution start->sol_4 sol_5 Heat Gently & Vortex/Sonicate to attempt redissolution start->sol_5 end_node Proceed with Experiment sol_1->end_node sol_2->end_node sol_3->end_node sol_4->end_node sol_5->end_node

Caption: Troubleshooting guide for compound precipitation.

References

Technical Support Center: Overcoming Daturaolone Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with daturaolone. The information aims to address common challenges related to its solubility and prevent precipitation in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to work with in aqueous solutions?

This compound is a pentacyclic oleanane triterpenoid with promising anti-inflammatory and other biological activities. Structurally, it is a hydrophobic molecule, making it poorly soluble in water. This low aqueous solubility often leads to precipitation when preparing solutions for in vitro and in vivo experiments, which can affect the accuracy and reproducibility of results. Its high predicted LogP value of approximately 6.931 underscores its lipophilic nature.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound. For in vitro studies, a stock solution can be prepared by dissolving this compound in sterile DMSO.

Q3: How can I prepare a this compound solution for in vivo animal studies?

For in vivo experiments, a multi-component vehicle is often necessary to maintain this compound in solution upon administration. A commonly used formulation involves a mixture of DMSO, a co-solvent like polyethylene glycol 300 (PEG300), and a surfactant such as Tween 80, all diluted in a saline or phosphate-buffered saline (PBS) solution.

Q4: My this compound solution precipitates when I dilute it in my aqueous cell culture medium. What can I do to prevent this?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of your aqueous medium. Instead, perform serial dilutions, gradually introducing the aqueous phase to the stock solution.

  • Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in your final aqueous solution can help to maintain this compound's solubility.

  • Protein in Media: If using a cell culture medium containing serum, the albumin and other proteins can help to solubilize hydrophobic compounds. Pre-mixing the this compound stock with a small volume of serum before adding it to the rest of the medium can sometimes prevent precipitation.

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically well below 1%) to minimize solvent-induced toxicity and precipitation.

Q5: What is the known mechanism of action for this compound's anti-inflammatory effects?

This compound exerts its anti-inflammatory effects through multiple pathways. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. Additionally, it can suppress the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This compound also inhibits the production of nitric oxide (NO), another important inflammatory molecule.[1][2]

Troubleshooting Guide: this compound Precipitation

IssuePotential CauseTroubleshooting Steps
Precipitation upon initial dissolution in DMSO. Poor quality of DMSO (contains water).Use anhydrous, high-purity DMSO. Warm the solution gently (to 37°C) to aid dissolution.
This compound concentration is too high.Consult the solubility data table below. Do not exceed the known solubility limit.
Precipitation immediately after dilution into aqueous buffer or media. Rapid change in solvent polarity.Perform a stepwise dilution. Add the aqueous buffer to the DMSO stock slowly while vortexing.
Insufficient solubilizing agents in the final solution.Add a biocompatible surfactant (e.g., 0.1% Tween 80) to the final aqueous solution.
Cloudiness or precipitation develops over time in the final aqueous solution. Compound is coming out of solution at room temperature or 37°C.Prepare fresh dilutions for each experiment. If storage is necessary, store at 4°C, but check for precipitation before use and gently warm if needed.
Interaction with components in the media (e.g., salts).Prepare a simplified buffer to test for compatibility before using complex cell culture media.
Inconsistent experimental results. Variable amounts of this compound in solution due to precipitation.Visually inspect all solutions for any signs of precipitation before use. If observed, do not use and prepare a fresh solution.
Degradation of this compound.Store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₀H₄₈O₂PubChem
Molar Mass440.7 g/mol PubChem
Predicted LogP6.931Chemicalize
Predicted Water Solubility0.0002 mg/LChemicalize

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for stock solutions.
Dimethylformamide (DMF)Soluble
EthanolSlightly SolubleMay require heating to fully dissolve.
MethanolSlightly Soluble
AcetoneSlightly Soluble
ChloroformSoluble
WaterInsoluble
Phosphate-Buffered Saline (PBS)Insoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Calculate the mass of this compound required to make a 10 mM solution. (Mass = 10 mmol/L * 0.001 L * 440.7 g/mol = 4.407 mg for 1 mL).

    • Weigh out the calculated amount of this compound using an analytical balance and place it into a sterile vial.

    • Add the desired volume of anhydrous DMSO to the vial.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell-Based Assays
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile cell culture medium (with or without serum)

    • Sterile microcentrifuge tubes

  • Procedure (for a final concentration of 10 µM):

    • Perform a serial dilution of the 10 mM stock solution in the cell culture medium.

    • To minimize precipitation, first, add the required volume of the 10 mM stock solution (e.g., 1 µL for 1 mL of final solution) to a microcentrifuge tube.

    • Slowly add a small volume of the cell culture medium (e.g., 100 µL) to the DMSO stock and mix gently by pipetting.

    • Add the remaining volume of the cell culture medium to reach the final desired volume and concentration.

    • Visually inspect the solution for any signs of precipitation before adding it to the cells. The final DMSO concentration should be kept low (e.g., ≤ 0.1%).

Protocol 3: Preparation of a this compound Formulation for In Vivo Studies
  • Materials:

    • This compound (solid)

    • DMSO

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Sterile saline or PBS

    • Sterile vials

  • Procedure (Example for a 10 mg/mL solution):

    • Dissolve the desired amount of this compound in DMSO to create a concentrated stock (e.g., 100 mg/mL).

    • In a separate sterile vial, prepare the vehicle by mixing DMSO, PEG300, Tween 80, and saline in a specific ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

    • Slowly add the this compound-DMSO stock solution to the vehicle while vortexing to achieve the final desired concentration.

    • Ensure the final solution is clear before administration.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C/-80°C dissolve->store dilute_stepwise Stepwise Dilution in Aqueous Medium store->dilute_stepwise mix_solution Mix this compound Stock with Vehicle store->mix_solution check_precipitate_vitro Check for Precipitation dilute_stepwise->check_precipitate_vitro add_to_cells Add to Cells check_precipitate_vitro->add_to_cells prepare_vehicle Prepare Vehicle (DMSO, PEG300, Tween 80, Saline) prepare_vehicle->mix_solution check_precipitate_vivo Check for Clarity mix_solution->check_precipitate_vivo administer Administer to Animal Model check_precipitate_vivo->administer

Caption: Workflow for preparing this compound solutions.

signaling_pathway This compound's Anti-Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound nfkb_ikb NF-κB/IκB Complex This compound->nfkb_ikb inhibits cox2 COX-2 This compound->cox2 inhibits lox5 5-LOX This compound->lox5 inhibits inos iNOS This compound->inos inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK inflammatory_stimuli->ikk pla2 PLA2 inflammatory_stimuli->pla2 nfkb NF-κB nfkb_ikb->nfkb releases ikk->nfkb_ikb phosphorylates IκB nfkb_n NF-κB nfkb->nfkb_n translocates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid arachidonic_acid->cox2 arachidonic_acid->lox5 prostaglandins Prostaglandins cox2->prostaglandins leukotrienes Leukotrienes lox5->leukotrienes no Nitric Oxide (NO) inos->no gene_expression Pro-inflammatory Gene Expression nfkb_n->gene_expression activates gene_expression->inos inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation no->inflammation

References

Technical Support Center: Optimizing Daturaolone for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Daturaolone in your research. This resource provides troubleshooting guidance and frequently asked questions to help you optimize your cell-based assays and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural compound isolated from Datura innoxia Mill.[1] Its primary mechanism of action is anti-inflammatory, largely attributed to its ability to significantly inhibit Nuclear Factor-Kappa B (NF-κB) and nitric oxide (NO) production.[1][2][3][4] It also shows potential as an anticancer agent by inducing cytotoxicity in various cancer cell lines.[1]

Q2: What is the recommended solvent for dissolving this compound?

For cell-based assays, this compound should be dissolved in Dimethyl Sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid precipitation, the final concentration of DMSO in the culture medium should typically be kept at 0.1-0.5% or a level that is non-toxic to the specific cell line being used.[5]

Q3: What is a good starting concentration for a new experiment?

A good starting point for a new experiment is to perform a dose-response curve. Based on published data, concentrations ranging from 2.5 µg/mL to 20 µg/mL have been used to determine IC50 values in various cancer cell lines.[1] For assays investigating NF-κB inhibition, concentrations as low as 1.2 µg/mL have shown significant effects.[1][2][3][4]

Q4: Is this compound toxic to normal, non-cancerous cells?

This compound has demonstrated selective toxicity. It shows low cytotoxicity in normal lymphocytes, with over 70% viability even at the highest tested concentrations (20 µg/mL), whereas it induces significant cytotoxicity in various cancer cell lines at similar concentrations.[1] The IC50 value in normal lymphocytes was found to be greater than 20 µg/mL.[2][3][4]

Q5: Which signaling pathways are known to be affected by this compound?

The most well-documented pathway affected by this compound is the NF-κB signaling cascade, which is a key regulator of inflammation.[1][6][7] this compound has been shown to inhibit TNF-α activated NF-κB.[1] By inhibiting NF-κB, it can downregulate the expression of various pro-inflammatory genes and proteins.[1][6] It is also predicted to interact with other inflammatory mediators like TNF-α, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (LOX).[2][8]

Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines
Cell LineCell TypeIC50 Value (µg/mL)Incubation TimeCitation
Huh 7.5Hepatocellular Carcinoma17.32 ± 1.4372 h[1]
DU-145Prostate Cancer18.64 ± 2.1572 h[1]
Normal LymphocytesNon-cancerous>2024 h[1][2]
HEK 293 (NF-κB)TNF-α activated1.2 ± 0.8N/A[1][2]
Murine Macrophages (NO)N/A4.51 ± 0.92N/A[1][2]

Troubleshooting Guides

Problem: Low or No Observable Effect

Q: I am not observing the expected biological effect of this compound in my assay. What are the possible reasons?

A: This issue can arise from several factors:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or assay. We recommend performing a dose-response experiment with a broad range of concentrations (e.g., 1 µg/mL to 50 µg/mL) to determine the optimal working concentration.

  • Insufficient Incubation Time: The duration of treatment may not be long enough for the compound to elicit a measurable response. For cytotoxicity assays, incubation times of 48 to 72 hours are common.[1][9] For signaling pathway studies, shorter time points (e.g., 1, 6, 12, 24 hours) may be necessary to capture transient effects.

  • Solubility Issues: this compound may have precipitated out of the culture medium. Ensure the final DMSO concentration is within a safe and effective range for your cells (typically ≤0.1%) and that the stock solution is properly diluted.[5]

  • Cell Density: The number of cells seeded can significantly impact the outcome. High cell density can reduce the effective concentration of the compound per cell. Standardize your cell seeding protocol for consistency.[10][11]

Problem: High Cell Death, Even at Low Concentrations

Q: My cells are showing excessive death, even with low concentrations of this compound and in my DMSO control. What should I do?

A: Unusually high cytotoxicity can be due to:

  • DMSO Toxicity: Some cell lines are highly sensitive to DMSO. It is critical to run a vehicle control with the highest concentration of DMSO used in your experiment to ensure it is not the source of toxicity.[12] If it is, lower the final DMSO concentration by making a more concentrated primary stock.

  • High Cell Line Sensitivity: The cell line you are using might be exceptionally sensitive to this compound. Test a lower range of concentrations (e.g., 0.1 µg/mL to 10 µg/mL).

  • Contamination: Rule out bacterial, fungal, or mycoplasma contamination, which can cause cell stress and death, exacerbating the effects of any treatment.[13]

Problem: Compound Precipitation in Media

Q: I can see precipitate in my wells after adding this compound to the cell culture medium. How can I prevent this?

A: Precipitation is a common problem with hydrophobic compounds.[14]

  • Optimize Dilution Method: Instead of adding a small volume of highly concentrated DMSO stock directly to a large volume of media in the well, perform a serial dilution. First, dilute the DMSO stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the wells containing cells and media.[5]

  • Reduce Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your culture medium. Try working with lower final concentrations.

  • Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds. Try pre-diluting the this compound stock in serum-free media before adding it to the complete media in the wells.

Problem: Inconsistent Results Between Experiments

Q: I am getting significant variability in my results from one experiment to the next. How can I improve reproducibility?

A: Lack of reproducibility is a common challenge in cell-based assays.[10][11] To improve consistency:

  • Standardize Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.[10][11]

  • Control Cell Seeding Density: Ensure you are seeding the same number of viable cells for each experiment. Use a cell counter and a viability stain (e.g., trypan blue) for accuracy.

  • Prepare Fresh Reagents: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Consistent Incubation Times: Use a precise timer for all incubation steps, as even small variations can affect results, especially in time-sensitive signaling studies.

Experimental Protocols & Visualizations

Protocol 1: Determining Optimal Concentration via Cell Viability Assay

This protocol outlines the use of a Resazurin-based assay to determine the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[9]

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a high-concentration stock. Also prepare a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions and controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[9]

  • Resazurin Addition: Add 10 µL of Resazurin solution (final concentration 0.02 mg/mL) to each well and incubate for 2-4 hours, or until a color change is observed.[9]

  • Data Acquisition: Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the log of the this compound concentration to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 prep_d Prepare serial dilutions of this compound incubate1->prep_d treat Treat cells with This compound dilutions prep_d->treat incubate2 Incubate 48-72h treat->incubate2 add_r Add Resazurin reagent incubate2->add_r incubate3 Incubate 2-4h add_r->incubate3 read Read plate (Fluorescence) incubate3->read calc Calculate % Viability read->calc plot Plot Dose-Response Curve & Determine IC50 calc->plot

Caption: Workflow for determining the IC50 of this compound.
Protocol 2: Assessing this compound-Induced Apoptosis

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the predetermined IC50 concentration (and a non-toxic control concentration) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

G start Start: Inconsistent Results or High Cytotoxicity check_dmso Is DMSO control showing toxicity? start->check_dmso check_precip Is compound precipitating in media? check_dmso->check_precip No sol_dmso Lower final DMSO concentration. Prepare more concentrated stock. check_dmso->sol_dmso Yes check_repro Are results reproducible? check_precip->check_repro No sol_precip Optimize dilution method. Use serum-free media for initial dilution. check_precip->sol_precip Yes sol_repro Standardize cell passage, seeding density, and reagent preparation. check_repro->sol_repro No end Proceed with Optimized Assay check_repro->end Yes sol_dmso->end sol_precip->end sol_repro->end

Caption: Troubleshooting flowchart for common this compound assay issues.
Protocol 3: Analyzing NF-κB Pathway Activation

This protocol describes using Western Blot to measure the levels of key NF-κB pathway proteins.

  • Cell Treatment and Lysis: Treat cells with this compound for various time points (e.g., 0, 1, 6, 24 hours) with or without a stimulant like TNF-α. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α receptor TNF Receptor tnfa->receptor ikk IKK receptor->ikk This compound This compound This compound->ikk Inhibits ikb IκBα ikk->ikb P nfkb p65/p50 (Inactive) ikb->nfkb ikb_p P-IκBα nfkb_active p65/p50 (Active) nfkb->nfkb_active proteasome Proteasome Degradation ikb_p->proteasome nfkb_nuc p65/p50 nfkb_active->nfkb_nuc Translocation dna DNA nfkb_nuc->dna genes Inflammatory Gene Transcription dna->genes

Caption: this compound's inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Daturaolone in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of daturaolone in cell culture experiments, with a specific focus on its stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pentacyclic triterpenoid compound isolated from plants of the Datura genus.[1] It has demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1][2] The primary proposed anti-inflammatory mechanism of action involves the inhibition of key inflammatory mediators and signaling pathways.[2][3] this compound has been shown to interact with and inhibit TNF-α, phospholipase-A2, cyclooxygenases (COX-1 and COX-2), lipoxygenase (LOX), and the NF-κB signaling pathway.[2][3] By targeting these pathways, this compound can reduce the production of prostaglandins and nitric oxide (NO), which are key mediators of inflammation.[2][3]

Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its stability?

Q3: How can I assess the stability of this compound in my cell culture medium?

To assess the stability of this compound in your specific cell culture medium, you can perform a time-course experiment where the concentration of the compound is measured at different time points. A general workflow for this assessment is outlined below and a detailed protocol is provided in the "Experimental Protocols" section. The primary analytical method for this would be High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Decreased or no biological effect of this compound Degradation of this compound: The compound may be unstable in the cell culture medium over the duration of the experiment.1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium at 37°C. A detailed protocol is provided below. 2. Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute to the final working concentration immediately before each experiment. 3. Minimize Exposure: Protect stock solutions and treated media from light and store at the recommended temperature.
High variability between experimental replicates Inconsistent compound concentration: This could be due to degradation or precipitation of this compound.1. Check Solubility: Ensure that the final concentration of this compound in the cell culture medium does not exceed its solubility limit. 2. Consistent Handling: Standardize the preparation and addition of this compound to the cell cultures to ensure uniformity across all samples. 3. Regular Stability Checks: Periodically re-evaluate the stability of your this compound stock solution.
Unexpected cytotoxicity Formation of toxic degradation products: The breakdown products of this compound may be more toxic to the cells than the parent compound.1. Characterize Degradants: If stability issues are identified, consider using LC-MS to identify potential degradation products. 2. Reduce Incubation Time: If possible, shorten the incubation time of the cells with this compound to minimize degradation.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over a defined period.

1. Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your cell line (e.g., with FBS, antibiotics)

  • Sterile, incubator-safe containers (e.g., 6-well plates or T-25 flasks)

  • Incubator set to 37°C and 5% CO2

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

  • Appropriate HPLC column (e.g., C18)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable modifier (HPLC grade)

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Spike the cell culture medium with the this compound stock solution to the final desired experimental concentration. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Aliquot the this compound-containing medium into the sterile containers.

  • Place the containers in the incubator at 37°C and 5% CO2.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The 0-hour time point represents the initial concentration.

  • Store the collected samples at -80°C until analysis to prevent further degradation.

  • Analyze the samples by HPLC or LC-MS to quantify the remaining concentration of this compound at each time point.

  • Plot the concentration of this compound versus time to determine its stability profile.

Table 1: Example HPLC Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-15 min: 60% B; 15-20 min: 85% B; 20-25 min: 60% B[9]
Flow Rate 0.7 mL/min[9]
Injection Volume 10 µL
Detection Wavelength To be determined based on the UV-Vis spectrum of this compound
Column Temperature 40°C[9]

Note: These are example parameters and should be optimized for your specific system and compound.

Visualizations

Signaling Pathways Modulated by this compound and Other Withanolides

This compound and other withanolides are known to modulate several interconnected signaling pathways involved in inflammation and cell survival.[10]

G This compound This compound TNFa TNF-α This compound->TNFa inhibits PLA2 Phospholipase A2 This compound->PLA2 inhibits COX COX-1/2 This compound->COX inhibits LOX 5-LOX This compound->LOX inhibits NFkB_pathway IKK This compound->NFkB_pathway inhibits TNFa->NFkB_pathway ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes ArachidonicAcid->COX ArachidonicAcid->LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation IkB IκB NFkB_pathway->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to GeneExpression Inflammatory Gene Expression NFkB->GeneExpression GeneExpression->Inflammation

Caption: Proposed anti-inflammatory mechanism of action of this compound.

Experimental Workflow for Assessing Compound Stability

A systematic workflow is essential for accurately determining the stability of a compound in cell culture media.

G Start Start PrepStock Prepare this compound Stock Solution Start->PrepStock SpikeMedium Spike Cell Culture Medium PrepStock->SpikeMedium Incubate Incubate at 37°C SpikeMedium->Incubate Sample Sample at Time Points (0, 2, 4, 8...) Incubate->Sample Store Store Samples at -80°C Sample->Store Analyze Analyze by HPLC/LC-MS Store->Analyze DataAnalysis Plot Concentration vs. Time Analyze->DataAnalysis End End DataAnalysis->End

Caption: Workflow for assessing the stability of this compound in cell culture media.

References

Daturaolone Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Daturaolone in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

This compound is a pentacyclic oleanane triterpenoid with demonstrated anti-inflammatory, antinociceptive, and antidepressant properties.[1] Its primary mechanism of action is attributed to the inhibition of the nuclear factor-κB (NF-κB) signaling pathway and the reduction of nitric oxide (NO) production.[1][2]

Q2: My cells are showing unexpected morphological changes after this compound treatment. What could be the cause?

Unexpected changes in cell morphology can arise from various factors. While this compound has shown selective cytotoxicity towards certain cancer cell lines, high concentrations or prolonged exposure might induce stress responses leading to morphological alterations even in non-cancerous cells.[3] Additionally, pentacyclic triterpenoids can interact with cellular membranes, which might contribute to changes in cell shape and adhesion.

Another possibility is the engagement of off-target kinases that regulate cytoskeletal dynamics. Although not experimentally confirmed for this compound, many small molecule inhibitors exhibit off-target kinase activity. We recommend performing a cell viability assay to rule out general toxicity and consider immunofluorescence staining for key cytoskeletal components like actin and tubulin to better characterize the morphological changes.

Q3: I'm observing a decrease in cell proliferation, but it doesn't seem to be related to the NF-κB pathway in my cell line. What other pathways might be involved?

While NF-κB is a key regulator of proliferation, this compound may be affecting other signaling pathways. In silico molecular docking studies have predicted that this compound can interact with several other proteins, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), dopamine receptor D1, phospholipase A2, estrogen receptor, 5-hydroxytryptamine (serotonin) receptor, and the serotonin transporter.[2][3] Inhibition of COX-2 or 5-LOX, for instance, can impact prostaglandin and leukotriene synthesis, which are involved in cell growth and proliferation.

Q4: My fluorescence-based assay is giving inconsistent or noisy results in the presence of this compound. Is this a known issue?

Natural products, including triterpenoids, can interfere with fluorescence-based assays. This can be due to the compound's intrinsic fluorescence (autofluorescence) or its ability to quench the fluorescent signal of the reporter molecule. We advise running a control experiment with this compound and the assay components in the absence of the biological target to check for assay interference. If interference is detected, consider using an alternative, non-fluorescence-based detection method, such as a luminescence or absorbance-based assay, if available.

Q5: Are there any known off-target liabilities for the pentacyclic triterpenoid class of compounds that I should be aware of?

Yes, pentacyclic triterpenoids are known to be somewhat promiscuous in their bioactivity. This means they can interact with multiple cellular targets. Some have been reported to interact with various enzymes, G-protein coupled receptors (GPCRs), and ion channels. This polypharmacology can be beneficial in some therapeutic contexts but can also lead to unexpected off-target effects in specific experimental systems. Therefore, it is crucial to carefully interpret data and consider the possibility of off-target engagement.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's biological activities.

Table 1: In Vitro Inhibitory and Cytotoxic Activities of this compound

AssayCell Line/SystemIC50 (µg/mL)IC50 (µM)¹Reference
NF-κB InhibitionTNF-α activated1.2 ± 0.8~2.72[1]
Nitric Oxide (NO) Production Inhibition4.51 ± 0.92~10.23[1]
CytotoxicityHuh7.5 (Hepatocellular Carcinoma)17.32 ± 1.43~39.30[3]
CytotoxicityDU-145 (Prostate Cancer)18.64 ± 2.15~42.30[3]
CytotoxicityNormal Lymphocytes>20>45.38[3]

¹ Molar mass of this compound is approximately 440.7 g/mol .

Table 2: Predicted Binding Energies of this compound to Potential Off-Targets (from in silico docking studies)

Potential Off-TargetPredicted Binding Energy (kcal/mol)Reference
5-Lipoxygenase (5-LOX)-9.5[3]
Cyclooxygenase-2 (COX-2)-9.2[3]
Serotonin Transporter-8.8[3]
Dopamine Receptor D1A-8.6[3]
NF-κB-8.3[3]
Phospholipase A2-7.9[3]
5-Hydroxytryptamine (Serotonin) Receptor-7.9[3]
Estrogen Receptor-7.3[3]

Note: The binding energies are predictions from computational models and have not been experimentally validated. They suggest potential interactions but do not confirm them or their biological relevance.

Signaling Pathways and Experimental Workflows

This compound's Proposed Anti-Inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of inflammation, highlighting its primary targets.

Daturaolone_Signaling cluster_nucleus Cell Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 NFkB_Pathway IKK -> IκBα -> NF-κB Inflammatory_Stimuli->NFkB_Pathway Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenases (COX) Arachidonic_Acid->COX LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation NFkB_active Active NF-κB (p65/p50) NFkB_Pathway->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, iNOS, etc.) NFkB_active->Gene_Expression Gene_Expression->Inflammation This compound This compound This compound->PLA2 Predicted This compound->COX Predicted This compound->LOX Predicted This compound->NFkB_Pathway Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Workflow for Investigating Potential Off-Target Effects

This workflow outlines a general approach for researchers to identify and validate potential off-target effects of this compound.

Off_Target_Workflow Start Unexpected Experimental Result with this compound Hypothesis Hypothesize Potential Off-Target Classes (e.g., Kinases, GPCRs) Start->Hypothesis In_Silico In Silico Analysis (Target Prediction, Docking) Hypothesis->In_Silico Computational Approach Broad_Screening Broad Panel Screening (e.g., KinomeScan®, GPCR panel) Hypothesis->Broad_Screening Experimental Approach Identify_Hits Identify Potential Off-Target Hits In_Silico->Identify_Hits Broad_Screening->Identify_Hits Cell_Based Cell-Based Target Engagement (e.g., CETSA, NanoBRET) Phenotype_Rescue Phenotype Rescue/ Knockdown Experiments Cell_Based->Phenotype_Rescue Identify_Hits->Start No Hits Validate_Hits Validate Hits with Orthogonal Assays (e.g., enzymatic assays, binding assays) Identify_Hits->Validate_Hits Hit(s) Found Validate_Hits->Cell_Based Conclusion Confirm Off-Target and Re-interpret Data Phenotype_Rescue->Conclusion

Caption: Workflow for identifying off-target effects.

Detailed Experimental Protocols

Protocol 1: Kinase Inhibitor Profiling (e.g., KinomeScan®)

Objective: To identify potential kinase off-targets of this compound.

Methodology:

  • Compound Submission: Submit a sample of this compound at a specified concentration (typically 1-10 µM) to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology).

  • Assay Principle: These services typically utilize a competition binding assay. This compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured. Inhibition is detected as a decrease in the amount of kinase captured.

  • Data Analysis: The results are usually provided as a percentage of control or percent inhibition for a large panel of kinases (often >400). A "hit" is typically defined as a kinase showing significant inhibition (e.g., >65% or >90% inhibition).

  • Follow-up: For any identified hits, determine the dissociation constant (Kd) or IC50 value through dose-response experiments to quantify the potency of the interaction.

Protocol 2: GPCR Off-Target Screening (e.g., PRESTO-Tango Assay)

Objective: To screen for potential interactions between this compound and a broad panel of G-protein coupled receptors.

Methodology:

  • Cell Lines: Utilize a panel of cell lines, each expressing a specific GPCR fused to a TEV (Tobacco Etch Virus) protease cleavage site and a transcription factor. A separate construct contains a β-arrestin protein fused to the TEV protease.

  • Compound Treatment: Treat the cells with this compound at various concentrations.

  • Assay Principle: If this compound binds to and activates the GPCR, it will recruit β-arrestin. This brings the TEV protease into proximity with its cleavage site, releasing the transcription factor. The transcription factor then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

  • Data Analysis: Measure the reporter gene activity (e.g., luminescence). An increase in signal indicates agonistic activity at the specific GPCR. To test for antagonistic activity, co-treat cells with a known agonist for the GPCR and this compound, looking for a decrease in the agonist-induced signal.

  • Follow-up: Confirm any hits with secondary assays, such as cAMP or calcium flux assays, depending on the G-protein coupling of the identified GPCR.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm the direct binding of this compound to a suspected off-target protein in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the suspected target protein remaining in the soluble fraction using a specific antibody (e.g., by Western blot or ELISA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the target protein. A dose-response CETSA can be performed at a fixed temperature to determine the cellular EC50 of binding.

References

Troubleshooting inconsistent results in Daturaolone assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Daturaolone assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing high variability or inconsistent results in my in vitro anti-inflammatory assays (e.g., COX, LOX, NF-κB)?

A1: Inconsistent results in in vitro assays with this compound can stem from several factors related to the compound's properties and general assay conditions.

  • Compound Solubility and Stability: this compound, a triterpenoid, may have limited solubility in aqueous assay buffers.

    • Problem: Precipitation of the compound can lead to inaccurate concentrations and high variability between wells.

    • Solution:

      • Prepare stock solutions in an appropriate organic solvent like DMSO.

      • When diluting into aqueous buffer, ensure the final solvent concentration is low (typically ≤1%) and consistent across all wells, including controls.

      • Visually inspect for any precipitation after dilution. If observed, consider using a mild vortex or sonication, or optimizing the solvent system.

  • Assay Interference: Natural compounds like triterpenoids can sometimes interfere with assay components.

    • Problem: this compound might interact with detection reagents, leading to false positive or negative results.

    • Solution:

      • Run a compound-only control (this compound without the enzyme or cells) to check for direct effects on the assay's detection system.

      • If interference is suspected, consider alternative assay formats or detection methods.

  • General Assay Issues:

    • Inconsistent Pipetting: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant error.

    • Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate reagents and affect results. To mitigate this, avoid using the outer wells or ensure proper plate sealing.

    • Cell-Based Assay Variability: Factors such as cell passage number, confluency, and health can impact results. Maintain consistent cell culture practices.[1]

Q2: My nitric oxide (NO) production assay using Griess reagent is giving inconsistent readings. What could be the cause?

A2: The Griess assay for nitric oxide is sensitive to various factors that can lead to variability.

  • Interference with Griess Reagent:

    • Problem: Components in your sample or the this compound itself might interfere with the Griess reaction. Phenolic compounds, for example, can interfere with this assay.

    • Solution:

      • Include a control with this compound in cell-free media to see if it directly reacts with the Griess reagent.

      • Ensure your cell culture medium does not contain components that interfere with the assay. Phenol red in some media can be a source of interference.

  • Sample Handling:

    • Problem: Nitrite, the stable end-product of NO measured by the Griess assay, can be further oxidized to nitrate, leading to an underestimation of NO production.

    • Solution:

      • Analyze samples promptly after collection or store them at -80°C.

      • Avoid repeated freeze-thaw cycles.

  • Standard Curve Issues:

    • Problem: An inaccurate standard curve will lead to incorrect quantification of nitrite.

    • Solution:

      • Prepare fresh sodium nitrite standards for each experiment.

      • Use the same cell culture medium to prepare the standards as was used for the experimental samples to account for matrix effects.

Q3: I'm seeing unexpected cytotoxicity in my cell-based assays with this compound. How can I troubleshoot this?

A3: Unforeseen cytotoxicity can confound the results of functional assays.

  • Solvent Toxicity:

    • Problem: High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells.

    • Solution:

      • Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for most cells).

      • Include a vehicle control (solvent without this compound) to assess the effect of the solvent alone.

  • Compound's Intrinsic Cytotoxicity:

    • Problem: this compound itself exhibits cytotoxic effects, particularly at higher concentrations and on certain cell lines.[2][3][4]

    • Solution:

      • Perform a dose-response cytotoxicity assay (e.g., MTT, XTT) on your specific cell line to determine the non-toxic concentration range of this compound.

      • Conduct your functional assays at concentrations well below the cytotoxic threshold.

Q4: The results of my in vivo carrageenan-induced paw edema assay are highly variable. How can I improve consistency?

A4: The carrageenan-induced paw edema model can be prone to variability if not performed with care.

  • Injection Technique:

    • Problem: Inconsistent volume or location of the carrageenan injection can lead to variable inflammatory responses.

    • Solution:

      • Ensure a consistent, subcutaneous injection into the plantar surface of the hind paw.

      • Use a consistent volume of carrageenan for all animals.

  • Measurement Technique:

    • Problem: Inconsistent measurement of paw volume can introduce significant error.

    • Solution:

      • Use a plethysmometer for accurate and reproducible volume measurements.

      • Ensure the paw is immersed to the same anatomical mark each time.

      • Have the same person perform all measurements to reduce inter-operator variability.

  • Animal-to-Animal Variation:

    • Problem: Biological variation between animals is a natural source of variability.

    • Solution:

      • Use a sufficient number of animals per group to achieve statistical power.

      • Randomize animals into treatment groups.

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize the reported quantitative data for this compound's biological activities.

Table 1: In Vitro Inhibitory and Cytotoxic Concentrations of this compound

AssayTarget/Cell LineIC50 (µg/mL)Reference
NF-κB InhibitionTNF-α activated1.2 ± 0.8[2][5]
Nitric Oxide Production InhibitionLPS-stimulated macrophages4.51 ± 0.92[2][5]
CytotoxicityHuh7.5 (Hepatocellular Carcinoma)17.32 ± 1.43[2]
CytotoxicityDU-145 (Prostate Cancer)18.64 ± 2.15[2]
CytotoxicityNormal Lymphocytes>20[2][5]
CytotoxicityMCF-7 (Breast Cancer) - 48h28[4]
CytotoxicityMCF-7 (Breast Cancer) - 72h<5[4]

Table 2: In Vivo Efficacy of this compound

AssayModelED50 (mg/kg)Reference
Anti-inflammatory ActivityCarrageenan-induced paw edema10.1[6][7][8]
Analgesic ActivityAcetic acid-induced writhing13.8[6][7][8]

Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments involving this compound.

Protocol 1: In Vitro Nitric Oxide Production Assay (Griess Reagent)

Objective: To measure the inhibitory effect of this compound on nitric oxide production in LPS-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[9]

  • Prepare serial dilutions of this compound in cell culture medium. Also prepare a vehicle control (e.g., DMSO).

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in the cell culture medium.

  • Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard, followed by 50 µL of Component B.

  • Incubate for 10-15 minutes at room temperature, protected from light.[10]

  • Measure the absorbance at 540 nm using a microplate reader.[9][10]

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the anti-inflammatory activity of this compound in an acute inflammation model.

Materials:

  • Male Wistar rats or BALB/c mice[6]

  • This compound

  • Carrageenan (1% w/v in saline)

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Administer this compound (e.g., 1-30 mg/kg) or the vehicle intraperitoneally or orally 30-60 minutes before carrageenan injection.[11][12]

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[12]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12]

  • Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental design.

Daturaolone_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX-1/COX-2) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation TNF_alpha TNF-α NFkB_Activation->TNF_alpha iNOS iNOS NFkB_Activation->iNOS TNF_alpha->Inflammation NO Nitric Oxide (NO) iNOS->NO NO->Inflammation This compound This compound This compound->PLA2 This compound->COX This compound->LOX This compound->NFkB_Activation This compound->TNF_alpha This compound->iNOS

Caption: Proposed anti-inflammatory mechanism of this compound.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Assay Results Check_Compound Step 1: Verify Compound Preparation Inconsistent_Results->Check_Compound Check_Solubility Is this compound fully dissolved? (No precipitation) Check_Compound->Check_Solubility Optimize_Solvent Optimize solvent system (e.g., co-solvents, sonication) Check_Solubility->Optimize_Solvent No Check_Controls Step 2: Evaluate Assay Controls Check_Solubility->Check_Controls Yes Optimize_Solvent->Check_Compound Vehicle_Control_OK Is the vehicle control negative? Check_Controls->Vehicle_Control_OK Solvent_Toxicity Potential solvent toxicity. Reduce final concentration. Vehicle_Control_OK->Solvent_Toxicity No Positive_Control_OK Does the positive control work? Vehicle_Control_OK->Positive_Control_OK Yes Reagent_Issue Reagent or assay procedure issue. Check reagent stability and protocol. Positive_Control_OK->Reagent_Issue No Check_Technique Step 3: Review Experimental Technique Positive_Control_OK->Check_Technique Yes Consistent_Pipetting Consistent pipetting? Mitigate edge effects? Check_Technique->Consistent_Pipetting Refine_Technique Refine pipetting technique. Use plate sealers. Consistent_Pipetting->Refine_Technique No Consistent_Results Consistent Results Consistent_Pipetting->Consistent_Results Yes Refine_Technique->Check_Technique

Caption: A logical workflow for troubleshooting inconsistent results.

References

Cell line specific responses to Daturaolone treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers using Daturaolone in cell culture experiments. Given that "this compound" appears to be a novel or less-studied compound with limited publicly available data, this guide presents a hypothetical scenario based on typical experimental outcomes for a novel anti-cancer agent. The data, protocols, and troubleshooting advice are based on established methodologies and are intended to serve as a template for your own research.

Frequently Asked Questions (FAQs)

Q1: We are observing different responses to this compound in our panel of cell lines. Is this expected?

A1: Yes, cell line-specific responses to a novel compound like this compound are common. This variability can be due to a number of factors, including differences in genetic background, protein expression levels (e.g., drug targets, metabolic enzymes, or efflux pumps), and the status of key signaling pathways (e.g., p53, MAPK). It is crucial to characterize these differential effects to understand the compound's mechanism of action and identify potential biomarkers for sensitivity.

Q2: What is the proposed mechanism of action for this compound?

A2: Based on preliminary hypothetical studies, this compound is believed to induce apoptosis through the intrinsic (mitochondrial) pathway. This is thought to occur by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. Further investigation into specific protein targets is ongoing.

Q3: How can we determine the IC50 value of this compound for our cell line?

A3: The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT or MTS assay. This involves treating your cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours). The viability data is then plotted against the log of the drug concentration, and a non-linear regression analysis is used to calculate the IC50 value. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: Our cells are showing morphological changes consistent with apoptosis, but our Annexin V/PI assay is not showing a significant increase in apoptotic cells. What could be the issue?

A4: This discrepancy could be due to several factors. Refer to the "Troubleshooting Guides" section below for a detailed breakdown of potential issues with apoptosis assays. Common culprits include incorrect timing of the assay, loss of apoptotic cells during harvesting, or the induction of a different cell death modality like necroptosis or autophagy.

Troubleshooting Guides

Poor/Inconsistent Results in Cell Viability Assays (e.g., MTT)
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding; Edge effects in the plate; Pipetting errors.Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Use a multichannel pipette and ensure it is calibrated correctly.
Low signal-to-noise ratio Suboptimal cell number; Incorrect incubation time with the reagent.Optimize cell seeding density for your specific cell line; Perform a time-course experiment to determine the optimal incubation time for the MTT reagent.
IC50 values are not reproducible Inconsistent cell passage number or confluency; Degradation of this compound stock solution.Use cells within a consistent range of passage numbers; Prepare fresh dilutions of this compound from a frozen stock for each experiment.
Annexin V/PI Staining Issues
Observed Problem Potential Cause Recommended Solution
Low percentage of Annexin V-positive cells despite morphological changes Assay performed too late (cells are already in late apoptosis/necrosis); Apoptotic cells detached and were lost during washing steps.Perform a time-course experiment to identify the optimal time point for apoptosis detection; Collect the supernatant containing detached cells and pool it with the adherent cells before staining.
High percentage of PI-positive cells in the untreated control Harsh trypsinization or cell scraping; Cells were not healthy at the start of the experiment.Use a gentle cell detachment method (e.g., Accutase); Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.

Quantitative Data Summary

The following tables represent hypothetical data from experiments comparing the effects of this compound on two representative cancer cell lines: a sensitive line (e.g., MCF-7) and a resistant line (e.g., MDA-MB-231).

Table 1: Cell Viability (IC50) after 48h this compound Treatment

Cell LineIC50 (µM)95% Confidence Interval
MCF-712.510.2 - 15.3
MDA-MB-23185.278.9 - 92.1

Table 2: Apoptosis Induction after 24h Treatment with 2x IC50 this compound

Cell Line% Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-735.8 ± 4.215.1 ± 2.8
MDA-MB-2318.2 ± 2.15.5 ± 1.9

Experimental Protocols

Protocol 1: Cell Viability Determination using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the log of this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50.

Protocol 2: Western Blotting for Cleaved Caspase-3
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and load onto a polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

experimental_workflow start Start: Hypothesis This compound has anti-cancer activity cell_lines Select Cell Lines (e.g., MCF-7, MDA-MB-231) start->cell_lines dose_response Dose-Response & IC50 Determination (MTT Assay) cell_lines->dose_response mechanism Mechanism of Action Studies dose_response->mechanism apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis western Western Blotting (e.g., Caspases, Bcl-2 family) mechanism->western data_analysis Data Analysis & Interpretation apoptosis->data_analysis western->data_analysis conclusion Conclusion: Cell line-specific apoptotic response data_analysis->conclusion

Caption: General experimental workflow for characterizing this compound's effects.

apoptosis_pathway This compound This compound bax_bak Bax / Bak (Pro-apoptotic) This compound->bax_bak activates bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->bcl2 inhibits mito Mitochondrion bax_bak->mito permeabilizes bcl2->bax_bak cyto_c Cytochrome c (release) mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 cleaves casp9 Pro-Caspase-9 casp9->apoptosome active_casp3 Active Caspase-3 (Cleaved) active_casp9->active_casp3 cleaves casp3 Pro-Caspase-3 casp3->active_casp3 apoptosis Apoptosis active_casp3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Technical Support Center: Enhancing Daturaolone Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of daturaolone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a pentacyclic triterpenoid with demonstrated anti-inflammatory properties.[1] Like many natural products, this compound is poorly soluble in water, which can significantly limit its absorption from the gastrointestinal tract after oral administration, leading to low and variable bioavailability.[2] An in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction for this compound suggests high gastrointestinal absorption but also high plasma protein binding, which can affect its free drug concentration.[1][3][4]

Q2: What are the common initial approaches to administer this compound in vivo?

For preclinical studies in rodents, oral gavage is a common administration route.[1] Given this compound's hydrophobic nature, it needs to be dissolved or suspended in a suitable vehicle. Common vehicles for administering poorly soluble compounds to mice via oral gavage include:

  • Aqueous solutions with solubilizing agents like carboxymethyl cellulose (CMC), dimethyl sulfoxide (DMSO), or polysorbate 80 (Tween 80).[5][6]

  • Edible oils such as corn oil or peanut oil.[5][6]

It is crucial to select a vehicle that not only solubilizes or suspends this compound effectively but also has minimal physiological effects on the animal model to avoid confounding experimental results.[5][6]

Q3: What advanced formulation strategies can be employed to enhance the oral bioavailability of this compound?

Several advanced formulation techniques can significantly improve the oral bioavailability of poorly soluble compounds like this compound. These include:

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can lead to improved absorption.[7]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a solid state can enhance its dissolution rate.[8][9]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, keeping the drug in a dissolved state.[10][11]

Troubleshooting Guides

Issue 1: this compound precipitates out of the vehicle during preparation or administration.

Possible Cause & Solution:

  • Low Solubility in the Chosen Vehicle:

    • Troubleshooting Step 1: Increase the concentration of the co-solvent (e.g., DMSO) or surfactant (e.g., Tween 80) in your aqueous vehicle. A common starting point is a vehicle containing 5-10% DMSO and/or 5% Tween 80 in saline or water.[12] However, be mindful of potential toxicity associated with higher concentrations of these excipients.

    • Troubleshooting Step 2: Consider switching to an oil-based vehicle like corn oil if this compound's lipophilicity is high.

    • Troubleshooting Step 3: For aqueous suspensions, ensure the particle size of this compound is minimized through techniques like micronization to improve stability.

Issue 2: Inconsistent or low bioavailability observed in in vivo studies despite successful administration.

Possible Cause & Solution:

  • Poor Dissolution and/or Permeability in the GI Tract:

    • Troubleshooting Step 1: Implement Advanced Formulation Strategies. If simple suspensions or solutions are proving ineffective, it is recommended to explore more advanced formulations. The choice of strategy will depend on the specific physicochemical properties of this compound and available laboratory capabilities.

      • Nanosuspension: This is a good option if dissolution rate is the primary limiting factor.

      • Solid Dispersion: This can be effective in converting the drug to an amorphous state, which has higher solubility.

      • SEDDS: This is particularly useful for highly lipophilic compounds.

    • Troubleshooting Step 2: Evaluate Drug-Excipient Interactions. Ensure that the chosen excipients in your formulation do not negatively impact the absorption or metabolism of this compound.

    • Troubleshooting Step 3: Assess Pre-systemic Metabolism. this compound is predicted to be metabolized by CYP1A2, CYP2C19, and CYP3A4.[1][3] If first-pass metabolism is suspected to be high, co-administration with a known inhibitor of these enzymes could be explored in preliminary studies to confirm this.

Quantitative Data Summary

The following tables summarize key data relevant to the properties of this compound and formulation components.

Table 1: Physicochemical and Predicted ADMET Properties of this compound

PropertyValueReference
Molecular FormulaC₃₀H₄₈O₂[13][14]
Molar Mass440.7 g/mol [13][14]
Predicted LogP5.89[1]
Predicted Water SolubilityLow[1]
Predicted Caco-2 Permeability34.6 nm/s (Moderate)[1][3]
Predicted GI AbsorptionHigh (96.6%)[1]
Predicted Plasma Protein BindingHigh (100%)[1]
Bioavailability Score0.55[1]

Table 2: Common Excipients for Formulating Poorly Soluble Drugs for Oral Gavage in Mice

ExcipientTypical Concentration RangePurpose
Carboxymethyl Cellulose (CMC)0.5 - 2% (w/v)Suspending agent
Tween 80 (Polysorbate 80)0.1 - 5% (v/v)Surfactant, wetting agent
Dimethyl Sulfoxide (DMSO)< 10% (v/v)Co-solvent
Polyethylene Glycol (PEG) 300/40010 - 50% (v/v)Co-solvent
Corn OilUp to 100%Lipid vehicle

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling

This protocol describes the preparation of a this compound nanosuspension for oral administration.

  • Preparation of the Stabilizer Solution:

    • Prepare a 1% (w/v) solution of hydroxypropyl methylcellulose (HPMC) and a 0.5% (w/v) solution of Tween 80 in deionized water.

    • Mix equal volumes of the HPMC and Tween 80 solutions to obtain a final stabilizer solution containing 0.5% HPMC and 0.25% Tween 80.

  • Milling Process:

    • Add 100 mg of this compound to 10 mL of the stabilizer solution in a milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).

    • Mill the suspension at a high speed (e.g., 2000 rpm) for 4-6 hours. Monitor the temperature to prevent overheating.

    • Periodically take samples to measure the particle size using a particle size analyzer. The target is a mean particle size of less than 500 nm with a narrow polydispersity index (PDI < 0.3).

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling beads by decantation or sieving.

    • The nanosuspension can be used directly for oral gavage or can be lyophilized for long-term storage. For lyophilization, a cryoprotectant (e.g., trehalose at 5% w/v) should be added.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This protocol details the preparation of a this compound solid dispersion to enhance its dissolution.

  • Solubilization:

    • Dissolve 100 mg of this compound and 500 mg of polyvinylpyrrolidone K30 (PVP K30) (1:5 ratio) in a suitable organic solvent (e.g., 20 mL of a 1:1 mixture of dichloromethane and ethanol).[8] Ensure complete dissolution of both components.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.

    • Continue the evaporation until a thin, solid film is formed on the inner surface of the flask.

  • Final Processing:

    • Dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

    • The resulting powder can be suspended in an aqueous vehicle (e.g., 0.5% CMC) for oral administration.

Protocol 3: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the development of a SEDDS formulation for this compound.

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Labrafac PG, Maisine® CC), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

    • Select an oil that shows good solubilizing capacity for this compound.

    • Select a surfactant and co-solvent that are miscible with the chosen oil.

  • Formulation Preparation:

    • Based on the solubility studies, prepare various formulations with different ratios of oil, surfactant, and co-solvent. A common starting point is a ratio of 40:40:20 (oil:surfactant:co-solvent).

    • Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-solvent to the oil phase and mix until a clear, isotropic mixture is obtained.

  • Characterization and Administration:

    • Evaluate the self-emulsification properties of the formulation by adding a small amount (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation.

    • The formulation should form a clear or slightly bluish-white emulsion.

    • The droplet size of the resulting emulsion should be in the nanometer range.

    • The final SEDDS formulation can be administered directly via oral gavage.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_outcome Outcome This compound This compound Powder vehicle Vehicle Selection (e.g., Oil, CMC) This compound->vehicle Simple Suspension formulation Formulation Strategy (Nanosuspension, Solid Dispersion, SEDDS) This compound->formulation Advanced Formulation administration Oral Administration (Gavage) vehicle->administration formulation->administration sampling Blood Sampling administration->sampling analysis Pharmacokinetic Analysis sampling->analysis bioavailability Bioavailability Assessment analysis->bioavailability

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol inflammatory_stimuli Inflammatory Stimuli pla2 PLA2 inflammatory_stimuli->pla2 nf_kb_activation NF-κB Activation inflammatory_stimuli->nf_kb_activation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX arachidonic_acid->cox lox LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammatory_cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb_activation->inflammatory_cytokines This compound This compound This compound->pla2 Inhibits This compound->cox Inhibits This compound->lox Inhibits This compound->nf_kb_activation Inhibits

References

Technical Support Center: Mitigating Daturaolone-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with daturaolone. The information aims to address specific issues related to its cytotoxicity in normal cells during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxic profile of this compound on normal versus cancerous cells?

A1: this compound has demonstrated a degree of selective cytotoxicity. Studies have shown that while it is cytotoxic to several cancer cell lines, its toxicity towards normal cells, such as human lymphocytes, is significantly lower. For instance, the IC50 value of this compound in normal lymphocytes has been reported to be greater than 20 µg/mL, whereas it shows significant cytotoxicity in cancer cell lines like Huh7.5 (hepatocellular carcinoma) with an IC50 of 17.32 ± 1.43 µg/mL.[1][2] This suggests a therapeutic window for its potential use.

Q2: What is the primary mechanism of action of this compound that leads to cytotoxicity?

A2: this compound's cytotoxic and anti-inflammatory effects are primarily attributed to its ability to inhibit key signaling pathways. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is crucial for cell survival and inflammation.[1][2] Additionally, it targets enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes that can be linked to cell death.

Q3: We are observing higher-than-expected cytotoxicity in our normal cell line controls when treated with this compound. What could be the cause?

A3: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different normal cell lines can have varying sensitivities to cytotoxic agents. The published data on low toxicity in lymphocytes may not be directly transferable to other normal cell types.

  • Compound Purity and Solvent Effects: Ensure the purity of your this compound sample. Impurities could contribute to unexpected toxicity. Also, verify that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your specific cell line.

  • Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to treatment. Inconsistent experimental conditions can lead to variable results.

Q4: Are there any general strategies to protect normal cells from drug-induced cytotoxicity that might be applicable to this compound?

A4: Yes, several general strategies for cytoprotection exist, though they require experimental validation for this compound:

  • Co-treatment with Antioxidants: Since some drug-induced cytotoxicity is mediated by oxidative stress, co-administration of antioxidants like N-acetylcysteine (NAC) or Vitamin E could potentially mitigate these effects.[3][4] However, this approach should be used with caution as antioxidants can sometimes interfere with the efficacy of cytotoxic agents.[4][5]

  • Induction of Cell Cycle Arrest: A strategy known as "cyclotherapy" involves pre-treating normal cells with an agent that induces a temporary cell cycle arrest.[6][7] This makes them less susceptible to cytotoxic drugs that target proliferating cells. This is a more complex approach and would require significant preliminary research to establish a suitable protocol for this compound.

  • Inhibition of Pro-apoptotic Pathways: While this compound inhibits the pro-survival NF-κB pathway, exploring the inhibition of specific downstream pro-apoptotic pathways in normal cells could be a potential, albeit complex, mitigation strategy.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding groups of wells.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the wells after adding this compound to ensure it is fully dissolved at the tested concentrations. If precipitation is observed, consider using a different solvent or adjusting the final concentration.
Pipetting Errors Calibrate pipettes regularly. When performing serial dilutions, ensure thorough mixing at each step.
Issue 2: Discrepancy Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)
Possible Cause Troubleshooting Step
Different Cellular Mechanisms Measured The MTT assay measures metabolic activity, which can be affected by factors other than cell death.[8][9] The LDH assay measures membrane integrity, a more direct marker of cell death.[10][11] Consider the mechanism of this compound. If it primarily induces metabolic arrest without immediate cell lysis, this could explain the discrepancy.
Timing of the Assay The kinetics of cell death can vary. An early time point might show reduced metabolic activity (MTT) before significant membrane damage (LDH) occurs. Perform a time-course experiment to determine the optimal endpoint for each assay.
Interference with Assay Components This compound, being a colored compound, could potentially interfere with the colorimetric readout of the MTT assay. Run proper controls, including this compound in cell-free media, to check for any direct reaction with the assay reagents.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCell TypeIC50 (µg/mL)Exposure TimeReference
Normal LymphocytesNormal> 2024 h[1][2]
Huh7.5Hepatocellular Carcinoma17.32 ± 1.4372 h[1]
DU-145Prostate Cancer18.64 ± 2.1572 h[1]

Experimental Protocols

Protocol 1: MTT Assay for Assessing this compound Cytotoxicity

This protocol is adapted from standard MTT assay procedures.[8][9][12]

Materials:

  • Normal human cell line of interest (e.g., normal human lymphocytes, fibroblasts)

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.

Protocol 2: LDH Release Assay for Assessing this compound-Induced Cytotoxicity

This protocol is based on standard LDH assay procedures.[10][13][14]

Materials:

  • Normal human cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • LDH assay kit (containing LDH substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the end of the incubation period.

    • Background: Medium only.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Visualizations

Signaling Pathway

Daturaolone_Mechanism cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits TNFa TNF-α TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Apoptosis Apoptosis IkB->Apoptosis Promotes Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-survival & Inflammatory Gene Expression NFkB->Gene_Expression Induces Cell_Survival Cell Survival Gene_Expression->Cell_Survival Mitigation_Workflow Start Start: Observe High Cytotoxicity in Normal Cells Seed_Cells Seed Normal Cells in 96-well Plates Start->Seed_Cells Pre_treatment Pre-treatment with Potential Mitigating Agent (e.g., Antioxidant) Seed_Cells->Pre_treatment Daturaolone_Treatment Treat with this compound (with and without Mitigating Agent) Seed_Cells->Daturaolone_Treatment No (Control) Pre_treatment->Daturaolone_Treatment Yes Incubation Incubate for a Defined Period (e.g., 24h, 48h) Daturaolone_Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assays (MTT and LDH) Incubation->Cytotoxicity_Assay Data_Analysis Analyze Data: Compare Viability with and without Mitigating Agent Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion: Determine if Mitigating Agent is Effective Data_Analysis->Conclusion

References

Technical Support Center: Daturaolone Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the successful administration of Daturaolone in preclinical animal studies. It addresses common challenges related to vehicle selection and formulation and offers troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting vehicle for administering this compound in rodents?

Based on published preclinical studies, a common and effective vehicle for the oral administration of this compound is a suspension in 10% Dimethyl Sulfoxide (DMSO) combined with Carboxymethyl Cellulose (CMC) .[1][2] For intraperitoneal (i.p.) injections, while specific data for this compound is less defined, a formulation with up to 10% DMSO in saline or PBS is a conventional starting point for poorly soluble compounds.[3][4]

Q2: this compound has poor aqueous solubility. How can I improve its formulation for in vivo studies?

Improving the formulation of poorly water-soluble compounds like this compound involves several strategies:

  • Co-solvents: Using a small percentage of a water-miscible organic solvent can significantly enhance solubility. DMSO is frequently used, but others like polyethylene glycol 300/400 (PEG300/400) or ethanol can also be effective.[5][6] It is critical to keep the concentration of these co-solvents as low as possible to avoid toxicity.[7]

  • Surfactants: Adding a non-ionic surfactant such as Tween 80 (Polysorbate 80) or Cremophor EL can help create stable micelles or emulsions that keep the compound in solution.[5][8]

  • Cyclodextrins: Encapsulating this compound within a cyclodextrin molecule, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form an inclusion complex that dramatically increases aqueous solubility and bioavailability.[9][10][11]

  • Suspending Agents: For oral administration, creating a uniform suspension using agents like carboxymethyl cellulose (CMC) is a reliable method, as demonstrated in existing this compound studies.[1][2]

Q3: What are the potential toxicities associated with common vehicles, and what are the maximum recommended concentrations?

Vehicle-induced toxicity is a critical consideration. Always include a vehicle-only control group in your experiments.

  • DMSO: While a powerful solvent, DMSO can have pharmacological effects and cause toxicity at high concentrations. For intraperitoneal injections in mice, the concentration should generally not exceed 10%.[3][4] Higher concentrations (>25%) are associated with significant adverse effects.[7]

  • Cremophor EL: Known to cause hypersensitivity reactions and can contribute to nephrotoxicity and neurotoxicity.[12][13] The No Observed Adverse Effect Level (NOAEL) in one rat study was 375 mg/kg via IV administration.[12]

  • Tween 80: Generally considered safe at low concentrations (e.g., 1-5%). Higher concentrations can lead to side effects and may interfere with drug metabolism.[5][14]

  • Ethanol: Can cause sedation and neurotoxicity, especially at higher doses. Its use should be carefully controlled.

Q4: How can I ensure my this compound formulation is stable?

Formulation stability is key to reliable and reproducible results.

  • Prepare Fresh: Ideally, formulations should be prepared fresh daily before administration.

  • Protect from Light and Temperature: Store the formulation in a dark container and at a controlled temperature (e.g., 4°C) if not used immediately.

  • Visual Inspection: Before each use, visually inspect the formulation for any signs of precipitation, crystallization, or phase separation. Vortex or sonicate briefly to ensure homogeneity, especially for suspensions.

  • Short-Term Stability Check: For a new formulation, let it sit at room temperature for a few hours and check for any physical changes to predict its stability during the course of an experiment.

Troubleshooting Guides

Problem 1: My this compound formulation is precipitating after preparation or during administration.

  • Step 1: Re-evaluate Solubility. The concentration of this compound may be too high for the chosen vehicle system. Attempt to prepare a lower concentration.

  • Step 2: Increase Solubilizing Agent. If using a co-solvent like DMSO, you can cautiously increase its percentage, but do not exceed toxicity limits (generally <10% for parenteral routes).[3]

  • Step 3: Add a Surfactant. Introduce a surfactant like Tween 80 (e.g., starting at 1-2% v/v) to the vehicle. The surfactant can help stabilize the compound and prevent it from crashing out of solution.

  • Step 4: Consider pH Adjustment. Although less common for neutral compounds like withanolides, the pH of the vehicle can sometimes influence the stability of a formulation. Ensure the pH is compatible with the administration route.

  • Step 5: Switch to a Suspension. If a stable solution is not achievable at the required dose, preparing a homogenous micronized suspension for oral gavage using suspending agents like CMC is a viable and proven alternative for this compound.[1][2]

Problem 2: I am observing adverse effects (e.g., lethargy, irritation) in my vehicle-only control group.

  • Step 1: Identify the Culprit. The observed toxicity is likely due to one of the excipients in your vehicle. Review the known toxicities of each component.

  • Step 2: Reduce Excipient Concentration. Lower the percentage of the co-solvent (e.g., DMSO, ethanol) or surfactant (e.g., Cremophor EL) in the formulation. This is the most common cause of vehicle-related adverse events.[7][13]

  • Step 3: Change the Vehicle Component. If reducing the concentration is not feasible due to solubility issues, replace the problematic excipient. For example, if Cremophor EL is causing hypersensitivity, consider switching to a Tween 80 or an HP-β-CD-based vehicle.

  • Step 4: Check Osmolality and pH. For injectable formulations, ensure the final solution is near isotonic and at a physiological pH to minimize irritation at the injection site.

Data Summary Tables

Table 1: Published Vehicle Formulations for this compound

Route of Administration Species Vehicle Composition Doses Tested Reference
Oral Gavage Rat 10% DMSO in Carboxymethyl Cellulose (CMC) 2.5, 5, 10 mg/kg [1]
Oral Gavage Mouse 10% DMSO in Carboxymethyl Cellulose (CMC) 5, 10, 20 mg/kg [2]

| Intraperitoneal (i.p.) | Mouse | Not specified for isolated compound | 5, 10, 20, 50 mg/kg |[15] |

Table 2: Properties of Common Excipients for Poorly Soluble Compounds

Excipient Type Function Typical Concentration Range (Parenteral) Notes
DMSO Co-solvent Solubilizer 1-10% Can have intrinsic pharmacological effects.[3]
PEG 300/400 Co-solvent Solubilizer 10-40% Can cause renal toxicity at high doses.
Tween 80 Surfactant Solubilizer, Emulsifier 1-5% Generally well-tolerated.[5]
Cremophor EL Surfactant Solubilizer, Emulsifier < 5% Associated with hypersensitivity reactions.[12]
HP-β-CD Complexing Agent Solubilizer 10-40% Forms inclusion complexes to enhance solubility.[9]

| CMC | Suspending Agent | Increases viscosity | 0.5-1% (for oral) | Used for preparing oral suspensions. |

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for Oral Gavage (Based on Published Methods)

  • Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and volume.

  • Prepare Vehicle: Prepare a 0.5% or 1% (w/v) solution of low-viscosity Carboxymethyl Cellulose (CMC) in sterile water. Stir until fully dissolved.

  • Initial Solubilization: In a separate sterile tube, add a volume of 100% DMSO that will equal 10% of your final desired volume (e.g., 1 mL of DMSO for a final volume of 10 mL).

  • Dissolve Compound: Add the weighed this compound powder to the DMSO and vortex or sonicate gently until it is fully dissolved. This creates a 10x stock solution.

  • Create Suspension: While vortexing the CMC solution from Step 2, slowly add the this compound-DMSO solution from Step 4 to reach the final volume.

  • Homogenize: Continue to vortex for 2-3 minutes to ensure a uniform and stable suspension. Visually inspect for any large particles. Store appropriately and vortex thoroughly before each administration.

Protocol 2: General Method for Preparing a Solubilized Formulation for Injection

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Co-solvent Addition: Add a minimal amount of a suitable co-solvent (e.g., DMSO, PEG 400) to the powder and vortex until fully dissolved.

  • Surfactant Addition (Optional): If needed, add the required volume of a surfactant stock solution (e.g., 10% Tween 80) to the dissolved compound and mix well.

  • Dilution to Final Volume: Slowly add sterile saline or PBS to the mixture, drop by drop, while continuously vortexing to avoid precipitation. Bring the formulation to the final desired volume.

  • Final Check: Inspect the final solution to ensure it is clear and free of any particulates. If precipitation occurs, the formulation is not suitable and must be optimized (e.g., by adjusting excipient ratios or lowering the drug concentration).

Visual Diagrams

Vehicle_Selection_Decision_Tree cluster_legend Legend Start Start Decision Decision Process Process/Vehicle End Outcome start Start: Need to Formulate This compound solubility Is desired concentration achievable in simple aqueous vehicle? start->solubility route Route of Administration? solubility->route No final_formulation Final Formulation solubility->final_formulation Yes oral Oral route->oral parenteral Parenteral route->parenteral suspension Prepare Suspension (e.g., 10% DMSO + 0.5% CMC) oral->suspension cosolvent Try Co-solvent System (e.g., 10% DMSO in Saline) parenteral->cosolvent stable_sol Is it a stable solution? cosolvent->stable_sol complexation Try Surfactant or Cyclodextrin (HP-β-CD) System stable_sol->complexation No stable_sol->final_formulation Yes complexation->final_formulation suspension->final_formulation

Caption: Decision tree for selecting a suitable vehicle for this compound.

Experimental_Workflow cluster_legend Legend Input Input/Goal Step Experimental Step QC QC/Check Output Output A Define Target Dose & Administration Route B Select Initial Vehicle (Based on literature) A->B C Prepare Formulation B->C D Assess Physical Stability (Precipitation, Clarity) C->D E Optimize Formulation (Adjust excipients) D->E Unstable F Run Pilot Study with Vehicle-Only Control D->F Stable E->C G Check for Vehicle Toxicity (Adverse clinical signs) F->G G->E Toxicity Observed H Proceed with Main Pharmacology Study G->H No Toxicity

Caption: Experimental workflow for formulation development and validation.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates & Degrades IκBα IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB DNA DNA (κB sites) NFkB->DNA Translocation & Binding IkB_NFkB->NFkB Release Transcription Pro-inflammatory Gene Transcription DNA->Transcription TNFa Inflammatory Stimuli (e.g., TNF-α) TNFa->IKK This compound This compound This compound->NFkB Inhibits Activation

Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.[2][16]

References

Addressing autofluorescence of Daturaolone in imaging studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Daturaolone in imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the potential issue of autofluorescence, ensuring the clarity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my research?

This compound is a pentacyclic oleanane triterpenoid naturally found in plants of the Datura species.[1] It is investigated for various biological activities, including anti-inflammatory, anti-fungal, and anti-bacterial properties.[1][2] Your research likely involves elucidating its mechanism of action, cellular targets, or effects on biological pathways, often visualized through cellular imaging techniques.

Q2: I am observing unexpected fluorescence in my imaging experiment after treating my cells/tissue with this compound. Is the compound itself fluorescent?

While there is limited direct data on the fluorescent properties of this compound, some pentacyclic triterpenoids can exhibit fluorescence.[3] The rigid, multi-ring structure of this compound, containing a ketone and a hydroxyl group, may contribute to intrinsic fluorescence, also known as autofluorescence, which can be detected in sensitive imaging systems.[1]

Q3: What is autofluorescence and how can it affect my imaging results?

Autofluorescence is the natural emission of light by biological structures or compounds when excited by light, which can interfere with the detection of your specific fluorescent signal.[4] This can lead to high background noise, reduced signal-to-noise ratio, and difficulty in interpreting the localization and quantification of your target molecules. Common sources of autofluorescence in biological samples include cellular components like NADH, flavins, collagen, and elastin.[4][5]

Q4: How can I confirm that the observed signal is autofluorescence from this compound and not from another source?

To determine the source of the autofluorescence, you should include the following controls in your experiment:

  • Unstained, untreated cells/tissue: This will show the baseline autofluorescence of your biological sample.

  • Unstained, this compound-treated cells/tissue: This will help to isolate the fluorescence signal originating from the compound itself.

  • Stained, untreated cells/tissue: This is your standard positive control for your fluorescent probe.

By comparing these controls, you can ascertain the contribution of this compound to the overall fluorescence signal.

Troubleshooting Guide: Addressing this compound Autofluorescence

If you have confirmed that this compound is contributing to unwanted background fluorescence, the following troubleshooting steps can help you mitigate the issue.

Problem: High background fluorescence in all channels after this compound treatment.

This is a common manifestation of autofluorescence, as the emission spectrum can be broad.

Solution 1: Spectral Unmixing and Fluorophore Selection

  • Rationale: Autofluorescence often has a broad emission spectrum.[6] Using spectrally well-separated fluorophores and spectral imaging with linear unmixing can computationally separate the this compound signal from your specific probe's signal.

  • Action:

    • Characterize the emission spectrum of this compound's autofluorescence in your experimental setup.

    • Select fluorophores for your probes that have emission maxima far from the peak emission of the autofluorescence. Fluorophores in the far-red or near-infrared spectrum are often a good choice as endogenous autofluorescence is typically weaker in this range.[7]

    • If available on your microscopy system, utilize spectral imaging and linear unmixing algorithms to subtract the autofluorescence signal.

Solution 2: Chemical Quenching

  • Rationale: Various chemical reagents can reduce autofluorescence by absorbing the emitted light or chemically modifying the fluorescent molecules.

  • Action: Treat your fixed samples with a chemical quenching agent. The choice of quencher may require some optimization. See the table below for a comparison of common quenching agents.

Quenching AgentTarget Autofluorescence SourceAdvantagesDisadvantages
Sudan Black B Lipofuscin and other endogenous sourcesEffective at reducing broad-spectrum autofluorescence.[8][9]Can introduce a dark precipitate; may have its own fluorescence in the far-red spectrum.[8]
Trypan Blue General autofluorescenceSimple to use.[7]May reduce specific signal intensity; can shift autofluorescence to longer wavelengths.[9]
Sodium Borohydride Aldehyde-induced autofluorescenceEffective for reducing background caused by glutaraldehyde or formaldehyde fixation.[1][7]Can damage tissue morphology if not used carefully.[10]
Copper (II) Sulfate General autofluorescenceCan be effective in some tissues.[9]Efficacy can be variable depending on the tissue and the source of autofluorescence.[11]
Commercial Quenchers (e.g., TrueVIEW™, TrueBlack™) Broad-spectrum, including lipofuscinOptimized formulations, often with high efficacy and lower impact on specific signal.[8][9]Can be more expensive than individual reagents.

Solution 3: Photobleaching

  • Rationale: Exposing the sample to intense light can selectively destroy the fluorophores contributing to autofluorescence before imaging your specific signal.

  • Action: Before incubating with your fluorescent probes, expose the this compound-treated sample to broad-spectrum, high-intensity light. The duration of exposure will need to be optimized to quench the background without damaging the sample's integrity for subsequent staining.[10]

Experimental Protocols

Protocol 1: Sudan Black B Staining for Autofluorescence Quenching
  • Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours and filter through a 0.2 µm filter to remove any undissolved particles.

  • Sample Preparation: Proceed with your standard fixation and permeabilization protocol.

  • Incubation: After the final washing step following secondary antibody incubation, immerse the slides in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Washing: Briefly wash the slides in 70% ethanol to remove excess Sudan Black B.

  • Final Washes: Wash the slides thoroughly with PBS or your preferred washing buffer.

  • Mounting: Mount the coverslips with an appropriate mounting medium and proceed with imaging.

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
  • Preparation: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. Caution: Sodium borohydride will fizz upon dissolution.

  • Sample Preparation: After fixation with an aldehyde-based fixative (e.g., formaldehyde, glutaraldehyde), wash the samples thoroughly with PBS.

  • Incubation: Incubate the samples in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature. For thicker sections, this step may be repeated with a fresh solution.[10]

  • Washing: Wash the samples extensively with PBS (3-4 times for 5 minutes each) to remove all traces of sodium borohydride.

  • Proceed with Staining: Continue with your standard immunofluorescence protocol (blocking, antibody incubations, etc.).

Visualizations

TroubleshootingWorkflow start High Background Fluorescence Observed with this compound control_exp Perform Control Experiments (Unstained +/- this compound) start->control_exp is_autofluor Is Autofluorescence Confirmed? control_exp->is_autofluor solution Implement Mitigation Strategy is_autofluor->solution Yes end Optimized Image Acquisition is_autofluor->end No, check other sources spectral Spectral Unmixing & Fluorophore Selection solution->spectral chemical Chemical Quenching (e.g., Sudan Black B) solution->chemical photobleach Photobleaching solution->photobleach spectral->end chemical->end photobleach->end

Caption: Troubleshooting workflow for addressing this compound-induced autofluorescence.

QuenchingMethods autofluor This compound Autofluorescence mitigation Mitigation Approaches autofluor->mitigation methodological Methodological mitigation->methodological chemical Chemical mitigation->chemical physical Physical mitigation->physical spectral_unmixing Spectral Unmixing methodological->spectral_unmixing far_red_dyes Far-Red Dyes methodological->far_red_dyes sudan_black Sudan Black B chemical->sudan_black trypan_blue Trypan Blue chemical->trypan_blue photobleaching_node Photobleaching physical->photobleaching_node

References

Ensuring reproducibility in Daturaolone in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Daturaolone In Vitro Experiments

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure reproducibility and success in in vitro experiments involving this compound. Here you will find frequently asked questions, detailed troubleshooting guides, standardized experimental protocols, and key data summaries.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a pentacyclic oleanane triterpenoid, a natural compound that has been isolated from plants such as Datura innoxia and Datura metel.[1] It is recognized for its diverse biological activities, making it a compound of interest for therapeutic research.

Q2: What are the primary in vitro biological activities of this compound?

A2: this compound has demonstrated several significant in vitro activities, including:

  • Anti-inflammatory effects: It significantly inhibits key inflammatory mediators like Nuclear Factor-kappa B (NF-κB) and nitric oxide (NO).[1][2]

  • Anticancer properties: It shows selective cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (Huh7.5) and prostate cancer (DU-145) cells.[1]

  • Enzyme inhibition: It is a potent inhibitor of α-glucosidase and β-secretase (BACE1), suggesting potential applications in diabetes and Alzheimer's disease research.[3]

  • Antimicrobial effects: It exhibits a broad spectrum of antibacterial and antifungal activities against selected pathogens.

Q3: What is the proposed anti-inflammatory mechanism of action for this compound?

A3: The anti-inflammatory effects of this compound are primarily attributed to its ability to disrupt key signaling pathways. It has been shown to interact with and inhibit TNF-α, phospholipase-A2, cyclooxygenases (COX), and lipoxygenase (LOX).[4] This action culminates in the significant inhibition of the downstream transcription factor NF-κB and a reduction in nitric oxide (NO) production.[1][4]

Q4: Is this compound cytotoxic to all cells?

A4: this compound exhibits selective cytotoxicity. While it is effective against certain cancer cell lines, studies have shown it has low toxicity towards normal human lymphocytes, with an IC50 value greater than 20 µg/mL.[1][2] This selectivity is a crucial characteristic for its potential as a therapeutic agent.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Q1: I am seeing high variability in my results between replicate experiments. What could be the cause?

A1: High variability is a common issue in cell-based assays.[5] Consider the following factors:

  • Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to altered morphology, growth rates, and responses to stimuli.[6]

  • Cell Seeding Density: Ensure uniform cell seeding across all wells. Edge effects in microplates can cause uneven cell distribution and evaporation.[7] Consider leaving the perimeter wells empty and filling them with sterile PBS to maintain humidity.

  • Compound Solubility: this compound is a lipophilic triterpenoid. Ensure it is fully dissolved in your stock solution (e.g., DMSO) before diluting it in the culture medium. Precipitates can lead to inconsistent concentrations.

  • Pipetting Technique: Inconsistent pipetting can introduce significant error. Use calibrated pipettes and consider techniques like reverse pipetting for viscous solutions.[6]

Q2: this compound is showing lower-than-expected (or no) activity in my assay.

A2: If this compound's activity is unexpectedly low, check the following:

  • Compound Degradation: Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles.

  • Interaction with Media Components: Components in serum (like proteins) can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if the assay allows, or performing a serum-free incubation.

  • Incorrect Concentration: Double-check all dilution calculations. For natural products, it's often useful to perform a wide dose-response curve to identify the optimal concentration range.

  • Assay Sensitivity: Your assay may not be sensitive enough. For absorbance-based assays, ensure the signal-to-background ratio is adequate. Luminescence-based assays often offer higher sensitivity.[6]

Q3: My vehicle control (e.g., DMSO) is showing significant cytotoxicity.

A3: The solvent used to dissolve this compound can be toxic to cells at higher concentrations.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low, typically ≤0.5%, and ideally ≤0.1%. Some cell lines are more sensitive to DMSO than others.

  • Vehicle Control: Always include a vehicle control group that contains the same final concentration of the solvent as your treatment groups. This allows you to differentiate the effect of the compound from the effect of the solvent.

  • Incubation Time: Long incubation periods can exacerbate solvent toxicity. Optimize the incubation time to be the minimum required to observe the desired effect.

Q4: My NF-κB reporter assay results are inconsistent.

A4: NF-κB reporter assays can be sensitive to several variables.

  • Stimulant Concentration: The concentration of the stimulant (e.g., TNF-α, IL-1β) used to activate the NF-κB pathway is critical. Use a concentration that yields a robust and consistent signal window (typically 80-90% of the maximal response).[8]

  • Timing of Treatment: The kinetics of NF-κB activation are transient. The timing of both stimulant and this compound addition must be consistent. A time-course experiment is recommended to determine the peak activation time.[9]

  • Cell Line Stability: If using a stably transfected cell line, periodically verify the expression of the reporter gene.

Quantitative Data Summary

The following tables summarize the key in vitro inhibitory concentrations (IC50) and cytotoxic concentrations of this compound reported in the literature.

Table 1: Anti-Inflammatory and Enzyme Inhibitory Activity of this compound
Target IC50 Value
NF-κB Inhibition1.2 ± 0.8 µg/mL[1][2]
Nitric Oxide (NO) Production4.51 ± 0.92 µg/mL[1][2]
β-Secretase (BACE1)260.70 ± 1.87 µM[3]
α-Glucosidase830.4 ± 2.01 µM[3]
Table 2: Cytotoxicity of this compound in Different Cell Lines
Cell Line IC50 Value
Huh7.5 (Hepatocellular Carcinoma)17.32 ± 1.43 µg/mL[1][2]
DU-145 (Prostate Cancer)18.64 ± 2.15 µg/mL[1]
Normal Human Lymphocytes>20 µg/mL[1][2]

Detailed Experimental Protocols

Protocol 1: Cell Viability / Cytotoxicity (MTT Assay)

This protocol is adapted from standard methodologies for assessing the effect of this compound on cell viability.[10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells for "cells only" (untreated) and "vehicle control" (DMSO only).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goal.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 550-570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the culture supernatant of macrophages (e.g., RAW 264.7).[1]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 2-4 hours.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.

  • Stimulation: Induce NO production by adding an inflammatory stimulus, typically Lipopolysaccharide (LPS, 1 µg/mL), to each well (except the negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Calculation: Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Protocol 3: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor in response to a stimulus. It requires a cell line (e.g., HEK293) stably or transiently transfected with an NF-κB-driven luciferase reporter plasmid.[9][12]

  • Cell Seeding/Transfection: Seed HEK293 cells stably expressing the NF-κB luciferase reporter in a white, clear-bottom 96-well plate. If using transient transfection, follow a standard protocol and allow 24 hours for gene expression.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Activate the NF-κB pathway by adding a stimulant such as TNF-α (e.g., 10 ng/mL) to the wells. Include appropriate controls (unstimulated, stimulated vehicle control).

  • Incubation: Incubate for 6-8 hours (or an optimized time point) at 37°C, 5% CO2.

  • Cell Lysis: Wash the cells with PBS and then add 20-50 µL of passive lysis buffer to each well.

  • Luciferase Reaction: Add 50-100 µL of luciferase assay reagent to each well.

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Calculation: Normalize the results (e.g., to cell viability if necessary) and express the data as a percentage of inhibition relative to the stimulated vehicle control.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound experiments.

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α PLA2 Phospholipase A2 Stimulus->PLA2 IkB IκB Stimulus->IkB Activates IKK LOX LOX COX COX NFkB_inactive NF-κB IkB->NFkB_inactive Inhibition NFkB_active Active NF-κB NFkB_inactive->NFkB_active Translocation This compound This compound This compound->Stimulus Inhibits This compound->PLA2 Inhibits This compound->LOX Inhibits This compound->COX Inhibits This compound->NFkB_inactive Inhibits Translocation Gene Pro-inflammatory Gene Expression (e.g., iNOS -> NO) NFkB_active->Gene

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) B Culture & Seed Cells in Microplate C Prepare Serial Dilutions & Treat Cells B->C E Add Inflammatory Stimulus (if applicable, e.g., LPS/TNF-α) C->E D Incubate (24-72h) F Perform Specific Assay (MTT, Griess, Luciferase, etc.) D->F E->D G Measure Signal (Absorbance/Luminescence) F->G H Data Analysis (Calculate % Inhibition / IC50) G->H

Caption: General experimental workflow for in vitro testing of this compound.

G Start Inconsistent or Unexpected Results Q1 Are controls (positive/vehicle) behaving as expected? Start->Q1 A1_Yes Check Compound-Specific Issues: - Solubility/Precipitation - Purity/Degradation - Dose-Response Curve Q1->A1_Yes Yes A1_No Check Assay System Issues: - Cell Health (Passage, Contamination) - Reagent Integrity/Expiration - Instrument Settings Q1->A1_No No End_Compound Optimize Compound Preparation & Dosing A1_Yes->End_Compound End_Assay Validate Assay Components & Cells A1_No->End_Assay

Caption: A logical flow diagram for troubleshooting this compound experiments.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Daturaolone and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of the natural compound Daturaolone and the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The following sections present available experimental data, outline methodologies for key assays, and illustrate the proposed and established mechanisms of action.

Executive Summary

Direct in vivo comparison in a carrageenan-induced paw edema model suggests that this compound, at a dose of 20 mg/kg, exhibits anti-inflammatory efficacy comparable to ibuprofen.[1] However, a significant gap exists in the scientific literature regarding direct, side-by-side in vitro comparisons of these two compounds. The available in vitro data for each compound originate from different studies with distinct experimental protocols, making a direct comparison of their potency based on metrics like IC50 values challenging. This guide presents the available data with the caveat that direct comparisons of in vitro potency should be approached with caution until head-to-head studies are conducted.

In Vivo Anti-inflammatory Activity

The most direct comparison of the anti-inflammatory effects of this compound and ibuprofen comes from an in vivo study using the carrageenan-induced paw edema model in mice. This assay is a standard preclinical model for evaluating acute inflammation.

CompoundDose (mg/kg)Inhibition of Paw Edema (%)Reference
This compound2081.73 ± 3.16[1]
IbuprofenNot Specified82.64 ± 9.49[1]

In Vitro Anti-inflammatory Activity

The following tables summarize the available in vitro data for this compound and ibuprofen from separate studies. Note: These values are not directly comparable due to variations in experimental conditions (e.g., cell types, stimuli, assay methods).

This compound: In Vitro Inhibitory Activity

TargetIC50 ValueExperimental SystemReference
NF-κB1.2 ± 0.8 µg/mLNot Specified[2]
Nitric Oxide (NO) Production4.51 ± 0.92 µg/mLNot Specified[2]

Ibuprofen: In Vitro Inhibitory Activity

TargetIC50 ValueExperimental SystemReference
NF-κB (S(+)-enantiomer)61.7 µMT-cells[3]
COX-112 µMHuman peripheral monocytes[4]
COX-280 µMHuman peripheral monocytes[4]

Mechanisms of Action

This compound is a pentacyclic triterpenoid with a proposed multi-target anti-inflammatory mechanism.[1] In silico and in vitro studies suggest that this compound may exert its effects through the inhibition of key inflammatory mediators including nuclear factor-kappa B (NF-κB), tumor necrosis factor-alpha (TNF-α), cyclooxygenases (COX), lipoxygenases (LOX), and nitric oxide (NO) production.[1][2]

Ibuprofen is a well-characterized NSAID that primarily functions as a non-selective inhibitor of cyclooxygenase enzymes, COX-1 and COX-2.[5] By inhibiting these enzymes, ibuprofen blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[5] Some studies also suggest that ibuprofen can inhibit the activation of NF-κB.[3]

Experimental Protocols

Carrageenan-Induced Paw Edema Assay (In Vivo)

This model is a widely used and reproducible assay for evaluating acute anti-inflammatory activity.

  • Animal Model: Typically, male Wistar rats or Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping: Animals are divided into control, standard (e.g., ibuprofen), and test groups (this compound at various doses).

  • Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the induction of inflammation.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

NF-κB Inhibition Assay (In Vitro)

This assay determines the ability of a compound to inhibit the activation of the transcription factor NF-κB.

  • Cell Culture: A suitable cell line, such as macrophages (e.g., RAW 264.7) or T-cells (e.g., Jurkat), is cultured.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or ibuprofen) for a specific duration.

  • Stimulation: NF-κB activation is induced by treating the cells with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) or TNF-α.

  • Nuclear Extraction: Nuclear extracts are prepared from the cells.

  • Detection of Activated NF-κB: The amount of activated NF-κB in the nuclear extracts is quantified using methods such as:

    • Electrophoretic Mobility Shift Assay (EMSA): Detects the binding of NF-κB to a labeled DNA probe.

    • Enzyme-Linked Immunosorbent Assay (ELISA)-based methods: Uses antibodies to detect the p65 subunit of NF-κB bound to an oligonucleotide-coated plate.

  • Data Analysis: The concentration of the test compound that inhibits NF-κB activation by 50% (IC50) is calculated.

Nitric Oxide (NO) Production Assay (Griess Assay - In Vitro)

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by cells.

  • Cell Culture: Typically, macrophage cell lines like RAW 264.7 are used.

  • Treatment and Stimulation: Cells are treated with the test compound and stimulated with an inflammatory agent like LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction: The Griess reagent is added to the supernatant. This reagent reacts with nitrite (a stable metabolite of NO) to produce a colored azo compound.

  • Quantification: The absorbance of the colored product is measured using a spectrophotometer, and the concentration of nitrite is determined by comparison with a standard curve.

  • Calculation of Inhibition: The percentage of inhibition of NO production is calculated for each concentration of the test compound, and the IC50 value is determined.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Grouping (Control, Standard, Test) acclimatization->grouping administration Drug Administration grouping->administration induction Carrageenan Injection administration->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4h) induction->measurement calculation Calculate % Inhibition measurement->calculation comparison Compare Efficacy calculation->comparison

Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

daturaolone_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) pla2 Phospholipase A2 (PLA2) inflammatory_stimuli->pla2 nfkb_activation NF-κB Activation inflammatory_stimuli->nfkb_activation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox_lox COX / LOX arachidonic_acid->cox_lox prostaglandins_leukotrienes Prostaglandins & Leukotrienes cox_lox->prostaglandins_leukotrienes inflammation Inflammation prostaglandins_leukotrienes->inflammation tnf_alpha TNF-α nfkb_activation->tnf_alpha inos iNOS nfkb_activation->inos tnf_alpha->inflammation no Nitric Oxide (NO) inos->no no->inflammation This compound This compound This compound->cox_lox Inhibits This compound->nfkb_activation Inhibits This compound->tnf_alpha Inhibits This compound->inos Inhibits

Proposed Anti-inflammatory Signaling Pathway of this compound.

ibuprofen_pathway membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1_cox2 COX-1 & COX-2 arachidonic_acid->cox1_cox2 prostaglandins Prostaglandins cox1_cox2->prostaglandins inflammation Pain, Fever, Inflammation prostaglandins->inflammation ibuprofen Ibuprofen ibuprofen->cox1_cox2 Inhibits

Established Anti-inflammatory Signaling Pathway of Ibuprofen.

References

Daturaolone vs. Established COX Inhibitors: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Daturaolone, a naturally occurring triterpenoid, with well-established cyclooxygenase (COX) inhibitors. The analysis is based on available in silico, in vitro, and in vivo experimental data to offer an objective overview for researchers and professionals in drug development.

Executive Summary

This compound has demonstrated noteworthy anti-inflammatory properties in preclinical studies. In silico molecular docking studies suggest that this compound interacts with both COX-1 and COX-2 enzymes, indicating its potential as a dual COX inhibitor. In vivo animal models have shown its anti-inflammatory and analgesic effects to be comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac. However, to date, specific in vitro IC50 values for this compound against COX-1 and COX-2 have not been reported in the available scientific literature. This guide presents the existing data for this compound alongside the well-documented in vitro efficacy of other known COX inhibitors to facilitate a comprehensive comparative assessment.

Quantitative Data Comparison

The following table summarizes the available inhibitory data for this compound and other prominent COX inhibitors. It is important to note the different methodologies used to obtain these values (in silico vs. in vitro), which should be considered when making direct comparisons.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Data Type
This compound Not ReportedNot ReportedNot ReportedIn vitro
Binding Energy: -7.0 kcal/molBinding Energy: -7.5 kcal/molIn silico[1]
Aspirin ~3.57~29.3~0.12In vitro
Ibuprofen ~12~80~0.15In vitro[2]
Diclofenac ~0.076~0.026~2.9In vitro[2]
Celecoxib ~82~6.8~12In vitro[2]
Rofecoxib >100~25>4.0In vitro[2]

Note: A lower IC50 value indicates greater potency. A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1. The binding energy for this compound is from molecular docking studies, where a more negative value suggests a stronger theoretical binding affinity.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Cyclooxygenase (COX) Signaling Pathway

The diagram below illustrates the role of COX enzymes in the inflammatory cascade, which is the target pathway for this compound and other NSAIDs.

COX_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimuli (e.g., Injury) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 gastro Gastric Mucosa Protection cox1->gastro cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxane Thromboxane A2 (TXA2) pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet Platelet Aggregation thromboxane->platelet

Caption: The COX signaling pathway illustrating the conversion of arachidonic acid to prostaglandins and thromboxanes.

General Experimental Workflow for In Vitro COX Inhibition Assay

This flowchart outlines the typical steps involved in determining the in vitro efficacy of a potential COX inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis enzyme Purified COX-1 or COX-2 Enzyme incubation Incubate Enzyme with Inhibitor enzyme->incubation inhibitor Test Compound (e.g., this compound) & Controls (e.g., Ibuprofen) inhibitor->incubation substrate Arachidonic Acid reaction Initiate Reaction with Substrate substrate->reaction incubation->reaction termination Terminate Reaction reaction->termination measurement Measure Prostaglandin Production (e.g., ELISA, LC-MS) termination->measurement calculation Calculate % Inhibition and IC50 measurement->calculation

Caption: A generalized workflow for determining the in vitro COX inhibitory activity of a test compound.

In Vivo Evidence for this compound's Efficacy

While specific in vitro IC50 values are not available, in vivo studies provide valuable insights into the anti-inflammatory and analgesic potential of this compound.

  • Carrageenan-Induced Paw Edema: In a mouse model of inflammation, this compound demonstrated a significant and dose-dependent reduction in paw edema.[1] At a dose of 30 mg/kg, the anti-inflammatory effect was comparable to that of diclofenac.[1] One study reported that at a 20 mg/kg dose, this compound inhibited edema by 81.73%, which was similar to the 82.64% inhibition observed with ibuprofen.

  • Acetic Acid-Induced Writhing: In a mouse model of pain, this compound significantly inhibited acetic acid-induced writhing, an indicator of analgesic activity.[1] The effect was dose-dependent, although slightly less potent than diclofenac at the same concentrations.[1]

These in vivo findings suggest that this compound possesses potent anti-inflammatory and analgesic properties that are comparable to established NSAIDs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experimental techniques mentioned in this guide.

In Silico Molecular Docking
  • Protein and Ligand Preparation: The three-dimensional crystal structures of human COX-1 and COX-2 are obtained from the Protein Data Bank (PDB). The structure of this compound is generated and optimized using chemical drawing software and energy minimization.

  • Docking Simulation: Molecular docking software (e.g., AutoDock, PyRx) is used to predict the binding affinity and interaction of this compound with the active sites of COX-1 and COX-2. The software calculates a binding energy score, with more negative values indicating a more favorable interaction.

  • Interaction Analysis: The docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the enzyme's active site.

In Vitro Cyclooxygenase (COX) Inhibition Assay
  • Enzyme and Reagent Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used. A reaction buffer (e.g., Tris-HCl), heme cofactor, and the substrate (arachidonic acid) are prepared.

  • Inhibitor Preparation: this compound and reference inhibitors (e.g., aspirin, ibuprofen) are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Assay Procedure:

    • The COX enzyme is pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined period (e.g., 2-5 minutes) and then terminated, often by the addition of a strong acid.

  • Detection of Prostaglandin Production: The amount of prostaglandin (typically PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The percentage of COX inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Male BALB/c mice or Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.

  • Drug Administration: Animals are divided into groups and administered this compound (at various doses), a reference drug (e.g., ibuprofen or diclofenac), or a vehicle control, typically via intraperitoneal injection or oral gavage.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema for each treatment group is calculated by comparing the increase in paw volume to that of the vehicle control group.

Conclusion

This compound presents a promising profile as a potential anti-inflammatory agent with a mechanism of action likely involving the inhibition of both COX-1 and COX-2 enzymes, as suggested by in silico and in vivo studies. Its efficacy in animal models is comparable to that of well-established NSAIDs. However, the absence of in vitro IC50 data for this compound is a significant gap in the current understanding of its potency and selectivity. Further in vitro enzymatic assays are necessary to quantitatively assess its inhibitory activity against COX-1 and COX-2 and to more definitively compare its efficacy to other known COX inhibitors. This would provide crucial information for its potential development as a novel anti-inflammatory drug.

References

Daturaolone: A Comparative Analysis of its In Vivo Analgesic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo analgesic effects of Daturaolone, a natural compound isolated from Datura species, against other established analgesic agents. The information presented is supported by experimental data from various preclinical studies, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Executive Summary

This compound has demonstrated significant dose-dependent analgesic and anti-inflammatory properties in various in vivo models. Its mechanism of action is primarily attributed to the inhibition of key inflammatory mediators, including cyclooxygenase (COX-1 and COX-2), lipoxygenase (LOX), and the nuclear factor-kappa B (NF-κB) signaling pathway. This dual action on both the inflammatory and nociceptive pathways positions this compound as a promising candidate for the development of new analgesic drugs. This guide will delve into the quantitative data from key preclinical studies, outline the experimental protocols used, and visualize the proposed mechanisms of action.

Comparative Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory potential of this compound has been evaluated in several standard in vivo models. The following tables summarize the quantitative data from these studies, comparing its efficacy with commonly used analgesic drugs.

Table 1: Effect of this compound in Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a model of visceral pain. The number of abdominal writhes is an indicator of nociception.

TreatmentDose (mg/kg)Route of Administration% Inhibition of WrithingReference Drug% Inhibition by Reference Drug
This compound10i.p.31.00 ± 9.53%Diclofenac (10 mg/kg)-
This compound30i.p.50.33 ± 8.95%Diclofenac (30 mg/kg)-
ED50 13.8 i.p. -Diclofenac ED50 -

Data presented as mean ± SEM.

Table 2: Effect of this compound in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used test for evaluating the anti-inflammatory activity of compounds.

TreatmentDose (mg/kg)Route of Administration% Inhibition of Edema (at 4h)Reference Drug% Inhibition by Reference Drug
This compound10i.p.SignificantDiclofenac (10 mg/kg)More remarkable
This compound20-81.73 ± 3.16%Ibuprofen82.64 ± 9.49%
This compound30i.p.SignificantDiclofenac (30 mg/kg)More remarkable
ED50 10.1 i.p. -Diclofenac ED50 8.2

Data presented as mean ± SD or as described in the study.

Table 3: Effect of this compound in Hot Plate Test

The hot plate test is a model of centrally mediated (supraspinal) nociception. An increase in the latency to a painful stimulus indicates an analgesic effect.

TreatmentDose (mg/kg)Route of Administration% AntinociceptionReference Drug% Antinociception by Reference Drug
This compound20-89.47 ± 9.01%Tramadol-

Data presented as mean ± SD.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key in vivo experiments cited in this guide.

Acetic Acid-Induced Writhing Test

This model is used to induce visceral pain in mice.

  • Animals: Male Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping: Mice are randomly divided into control, standard, and test groups.

  • Drug Administration: The test compound (this compound) or the standard drug (e.g., Diclofenac sodium) is administered intraperitoneally (i.p.) at various doses. The control group receives the vehicle.

  • Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes), 0.6% acetic acid solution is injected i.p. to induce writhing.

  • Observation: The number of abdominal constrictions (writhes) is counted for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.

Carrageenan-Induced Paw Edema

This model assesses the anti-inflammatory activity of a compound.

  • Animals: Wistar rats are commonly used.

  • Baseline Measurement: The initial paw volume of the rats is measured using a plethysmometer.

  • Drug Administration: The test compound (this compound) or a standard anti-inflammatory drug (e.g., Diclofenac sodium) is administered, typically orally or i.p.

  • Induction of Edema: After a specified time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.

Hot Plate Test

This test evaluates the central analgesic activity of a compound.

  • Animals: Mice are typically used for this assay.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Baseline Latency: The initial reaction time (latency) of each mouse to the heat stimulus (e.g., licking of the paws or jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compound (this compound) or a standard central analgesic (e.g., Tramadol) is administered.

  • Post-Treatment Latency: The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of antinociception is calculated using the formula: [((Test Latency - Control Latency) / (Cut-off Time - Control Latency)) x 100].

Mandatory Visualizations

Signaling Pathway of this compound's Analgesic and Anti-inflammatory Action

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan, Acetic Acid) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane NFkB_Pathway NF-κB Signaling Pathway Inflammatory_Stimuli->NFkB_Pathway activates PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid produces COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Leukotrienes->Inflammation_Pain Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Pathway->Proinflammatory_Cytokines induces Proinflammatory_Cytokines->Inflammation_Pain This compound This compound This compound->COX inhibits This compound->LOX inhibits This compound->NFkB_Pathway inhibits

Caption: Proposed mechanism of this compound's action.

Experimental Workflow for In Vivo Analgesic Testing

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Nociceptive Challenge cluster_3 Data Collection & Analysis Acclimatization Acclimatization Grouping Random Grouping Acclimatization->Grouping Drug_Admin Drug Administration (this compound, Vehicle, Standard) Grouping->Drug_Admin Induction Induction of Pain/Inflammation (Acetic Acid, Carrageenan, Heat) Drug_Admin->Induction Observation Observation & Measurement (Writhing Count, Paw Volume, Latency) Induction->Observation Analysis Statistical Analysis (% Inhibition) Observation->Analysis

Caption: General workflow for in vivo analgesic assays.

Cross-Study Validation of Daturaolone's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Daturaolone, a pentacyclic oleanane triterpenoid found in various Datura species.[1][2] The focus is on cross-validating its anti-inflammatory and anticancer properties by examining data from multiple studies. This document summarizes key quantitative findings, details experimental protocols, and visualizes the underlying mechanisms and workflows to offer a critical perspective on the current state of research and highlight areas for future investigation.

Comparative Analysis of Biological Activity

This compound has been the subject of several studies to elucidate its therapeutic potential. The primary areas of investigation have been its anti-inflammatory and cytotoxic activities. This section compares the quantitative data from key publications to provide a consolidated view of its efficacy.

In Vitro Anti-Inflammatory and Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various targets and cell lines as reported in different studies. This allows for a direct comparison of its potency across different experimental setups.

Activity Target/Cell Line IC50 (µg/mL) Reference Compound Reference IC50 (µg/mL) Source
Anti-inflammatory TNF-α activated NF-κB1.2 ± 0.8Nα-tosyl-L-phenylalanine chloromethyl ketoneNot specifiedBaig et al., 2021[1]
Anti-inflammatory Nitric Oxide (NO) Production4.51 ± 0.92Curcumin2.94 ± 0.74Baig et al., 2021[1][3]
Cytotoxicity Hepatocellular Carcinoma (Huh7.5)17.32 ± 1.43Vincristine5.62 ± 0.72Baig et al., 2021[1]
Cytotoxicity Prostate Cancer (DU-145)18.64 ± 2.15Cabazitaxel4.75 ± 1.12Baig et al., 2021[1]
Cytotoxicity Normal Lymphocytes>20Vincristine>20Baig et al., 2021[1]
In Vivo Anti-Inflammatory and Antinociceptive Activity

The following table presents the median effective dose (ED50) values from in vivo studies, providing insight into the compound's potency in a whole-organism context.

Activity Model ED50 (mg/kg) Reference Compound Reference ED50 (mg/kg) Source
Anti-inflammatory Carrageenan-induced paw edema10.1Diclofenac8.2Rauf et al., 2016[4][5][6]
Antinociceptive Acetic acid-induced writhing13.8Diclofenac5.0Rauf et al., 2016[4][5][6]

Detailed Experimental Protocols

To facilitate the replication and further validation of these findings, this section provides detailed methodologies for the key experiments cited in the literature.

NF-κB Inhibition Assay (as described by Baig et al., 2021)
  • Cell Line: Stably transfected Human Embryonic Kidney 293 (HEK293) cells containing a luciferase reporter gene under the control of an NF-κB promoter were used.

  • Cell Culture: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Procedure:

    • Cells were seeded in 96-well plates and incubated until confluent.

    • The medium was replaced with fresh medium containing various concentrations of this compound or the positive control.

    • After a 30-minute pre-incubation, cells were stimulated with 10 ng/mL Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway.

    • The plates were incubated for another 6 hours.

    • Luciferase activity was measured using a luminometer, which is proportional to NF-κB activity.

    • The percentage of inhibition was calculated relative to untreated, TNF-α stimulated cells.

    • IC50 values were determined from dose-response curves.

Nitric Oxide (NO) Production Assay (as described by Baig et al., 2021)
  • Principle: This assay measures the amount of nitrite, a stable metabolite of NO, in the supernatant of stimulated macrophages using the Griess reagent.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Assay Procedure:

    • RAW 264.7 cells were seeded in 96-well plates and allowed to adhere.

    • Cells were treated with various concentrations of this compound.

    • After 1 hour, cells were stimulated with 1 µg/mL lipopolysaccharide (LPS) to induce NO production.

    • The plates were incubated for 24 hours.

    • An aliquot of the cell culture supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The absorbance was measured at 540 nm.

    • The quantity of nitrite was determined from a sodium nitrite standard curve.

    • IC50 values were calculated based on the inhibition of NO production.

Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Lines: Various cancer cell lines (e.g., Huh7.5, DU-145) and normal cells (e.g., lymphocytes).

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a specific density and incubated for 24 hours.

    • The cells were then treated with different concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • After the treatment period, the medium was removed, and MTT solution (0.5 mg/mL in serum-free medium) was added to each well.

    • The plates were incubated for 4 hours at 37°C.

    • The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

    • The absorbance was measured at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability was calculated relative to untreated control cells.

    • IC50 values were determined from the dose-response curves.

Carrageenan-Induced Paw Edema in Mice (as described by Rauf et al., 2016)
  • Animal Model: Male Swiss albino mice.

  • Procedure:

    • Animals were divided into groups and fasted overnight with free access to water.

    • This compound, a reference drug (Diclofenac), or vehicle was administered intraperitoneally.

    • After a specified time (e.g., 30 minutes), 1% carrageenan solution was injected into the sub-plantar region of the right hind paw of each mouse to induce inflammation.

    • The paw volume was measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema was calculated for each group in comparison to the control group.

    • The ED50 value was determined from the dose-response curve.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Proposed Anti-Inflammatory Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid TNFaR TNF-α Receptor IKK IKK TNFaR->IKK activates COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB_inactive->NFkB_IkB NFkB_IkB->IkB degradation NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active releases Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, etc.) NFkB_active->Inflammatory_Genes promotes transcription Inflammatory_Genes->Inflammation This compound This compound This compound->PLA2 inhibits This compound->COX2 inhibits This compound->LOX5 inhibits This compound->NFkB_active inhibits translocation This compound->Inflammatory_Genes inhibits expression Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->TNFaR

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for Biological Activity Validation

G cluster_insilico In Silico Studies cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis & Validation docking Molecular Docking (e.g., COX-2, NF-κB) enzyme_inhibition Enzyme Inhibition Assays (e.g., COX, 5-LOX) docking->enzyme_inhibition admet ADMET Prediction toxicity_study Acute Toxicity Study admet->toxicity_study paw_edema Carrageenan-Induced Paw Edema enzyme_inhibition->paw_edema nfkb_assay NF-κB Inhibition Assay nfkb_assay->paw_edema no_assay Nitric Oxide Assay no_assay->paw_edema cytotoxicity Cytotoxicity Assays (Cancer & Normal Cells) cytotoxicity->toxicity_study ic50 IC50/ED50 Determination paw_edema->ic50 writhing_test Acetic Acid-Induced Writhing writhing_test->ic50 comparison Comparison with Reference Compounds ic50->comparison cross_validation Cross-Study Validation comparison->cross_validation

Caption: A generalized workflow for validating this compound's bioactivity.

Conclusion

The available data from multiple studies provide strong evidence for the anti-inflammatory and cytotoxic properties of this compound. The cross-study comparison reveals a consistent pattern of activity, particularly in the inhibition of key inflammatory mediators such as NF-κB, COX-2, and nitric oxide. The in vivo data further corroborates the in vitro findings, demonstrating significant anti-inflammatory and antinociceptive effects at relatively low doses.

However, it is important to note that the number of comprehensive studies remains limited. Future research should focus on:

  • Head-to-head comparative studies: Directly comparing this compound with standard drugs in a wider range of in vitro and in vivo models.

  • Mechanism of action: Further elucidating the precise molecular targets and signaling pathways involved in its anticancer activity.

  • Pharmacokinetics and safety: Conducting detailed pharmacokinetic and long-term toxicity studies to assess its drug-like properties and safety profile.

This guide serves as a valuable resource for researchers by consolidating the existing data and providing the necessary experimental details to build upon the current understanding of this compound's biological activities. The visualized pathways and workflows offer a conceptual framework for future investigations into this promising natural compound.

References

Daturaolone's Cyclooxygenase Selectivity: An In Silico Perspective Compared to Established NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cyclooxygenase (COX) selectivity of daturaolone, a natural triterpenoid, against the well-established non-steroidal anti-inflammatory drugs (NSAIDs), celecoxib and diclofenac. A critical distinction of this analysis is the reliance on in silico (computational) data for this compound, as experimental in vitro inhibitory concentrations (IC50) are not publicly available. This guide contrasts the predictive computational findings for this compound with the robust experimental data for celecoxib and diclofenac to offer a preliminary assessment of its potential COX-inhibitory profile.

Executive Summary

  • This compound: In silico molecular docking studies suggest that this compound may interact with both COX-1 and COX-2 enzymes. One study indicates a stronger interaction with COX-1, while another shows interaction with COX-2.[1][2] Crucially, experimental IC50 values, which are necessary to quantify its inhibitory potency and selectivity, are not available in the reviewed literature.

  • Celecoxib: A well-characterized selective COX-2 inhibitor, celecoxib demonstrates significantly higher potency against COX-2 than COX-1, which is reflected in its high selectivity ratio.[3][4][5]

  • Diclofenac: This widely used NSAID is a potent inhibitor of both COX-1 and COX-2, exhibiting a profile of a non-selective to slightly COX-2 selective inhibitor depending on the assay conditions.[6][7][8]

Comparative Analysis of COX Inhibition

The following table summarizes the available data for this compound, celecoxib, and diclofenac. It is imperative to note the different nature of the data presented: binding energies from computational models for this compound versus experimental IC50 values for the reference compounds.

CompoundTargetParameterValueSelectivity Ratio (COX-1/COX-2)Data Type
This compound COX-1Binding Energy-7.0 kcal/molNot ApplicableIn Silico[1]
COX-2Binding Energy-7.5 kcal/molIn Silico[1]
Celecoxib COX-1IC5015 µM375In Vitro[5]
COX-2IC5040 nM (0.04 µM)In Vitro[5]
Diclofenac COX-1IC504 nM0.325In Vitro (Human CHO cells)[7]
COX-2IC501.3 nMIn Vitro (Human CHO cells)[7]
COX-1IC500.611 µM~1In Vitro (Human articular chondrocytes)[6]
COX-2IC500.63 µMIn Vitro (Human articular chondrocytes)[6]

Note on Selectivity Ratio Calculation: The selectivity ratio is a key indicator of a compound's preference for inhibiting one COX isoform over the other. It is typically calculated as the ratio of the IC50 values (IC50 COX-1 / IC50 COX-2). A higher ratio indicates greater selectivity for COX-2.[9] For diclofenac, the selectivity can vary based on the experimental system.[6][7]

Experimental Protocols: In Vitro Cyclooxygenase Inhibition Assay

To provide a framework for the experimental validation of this compound's COX inhibitory activity, a general protocol for an in vitro COX inhibition assay is detailed below. This protocol is based on commonly used methods for assessing NSAID activity.[10]

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compound (this compound) and reference inhibitors (celecoxib, diclofenac) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., a colorimetric or fluorescent probe to measure prostaglandin production)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, and test compounds in the reaction buffer.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add various concentrations of the test compound or reference inhibitors to the wells. Include control wells with solvent only (no inhibitor).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Termination and Detection: After a specific incubation time (e.g., 2-10 minutes), stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method. The amount of product is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanism and a Path to Validation

To better understand the context of this compound's potential mechanism of action and the experimental workflow required for its validation, the following diagrams are provided.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA Stimuli (e.g., Cytokines) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PLA2 PLA2 PLA2->PL PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostanoids1 Prostaglandins, Thromboxane PGH2_1->Prostanoids1 Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) Prostanoids2 Prostaglandins PGH2_2->Prostanoids2 Inflammation, Pain, Fever Inhibitor NSAIDs (e.g., this compound?) Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to prostanoids by COX-1 and COX-2 and the inhibitory action of NSAIDs.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: Enzymes (COX-1/COX-2), Substrate (AA), Test Compounds, Buffer plate_setup Plate Setup: Add Enzyme, Buffer, and Test Compound/Control to wells reagents->plate_setup pre_incubation Pre-incubate to allow inhibitor binding plate_setup->pre_incubation reaction_start Initiate reaction with Arachidonic Acid (AA) pre_incubation->reaction_start reaction_stop Stop reaction and measure product formation reaction_start->reaction_stop calc_inhibition Calculate % Inhibition vs. Control reaction_stop->calc_inhibition dose_response Plot Dose-Response Curve calc_inhibition->dose_response ic50 Determine IC50 Value dose_response->ic50 selectivity Calculate Selectivity Ratio (IC50 COX-1 / IC50 COX-2) ic50->selectivity

Caption: A generalized workflow for an in vitro COX inhibition assay to determine the IC50 and selectivity ratio of a test compound.

Conclusion

References

Unveiling Synergistic Potential: A Comparative Guide to Daturaolone in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the known biological activities of Daturaolone and explores its potential for synergistic interactions with other compounds. While direct experimental evidence for this compound's synergistic effects is currently limited, this document draws comparisons with structurally related pentacyclic triterpenoids to illuminate promising avenues for future research and drug development. Detailed experimental protocols for assessing synergy are provided to facilitate further investigation.

This compound: A Profile of its Anti-inflammatory and Analgesic Properties

This compound, a pentacyclic oleanane triterpenoid, has demonstrated significant anti-inflammatory, antinociceptive (analgesic), and antidepressant properties in preclinical studies.[1][2] Its mechanism of action involves the modulation of key inflammatory pathways.

Key Molecular Targets of this compound:

  • Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes reduces the production of prostaglandins, key mediators of inflammation and pain.[3][4][5]

  • Lipoxygenase (LOX): By inhibiting LOX, this compound can decrease the production of leukotrienes, which are involved in inflammatory and allergic responses.[3][5]

  • Nuclear Factor-kappa B (NF-κB): this compound has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[2][3][5]

  • Tumor Necrosis Factor-alpha (TNF-α): This pro-inflammatory cytokine is a key target in many inflammatory diseases, and this compound has been shown to interact with it.[3][5]

  • Nitric Oxide (NO): this compound can inhibit the production of nitric oxide, which plays a role in inflammation and pain signaling.[2][6]

Quantitative Data on this compound's Bioactivity
Bioactivity MetricValueExperimental ModelReference
NF-κB Inhibition (IC₅₀) 1.2 ± 0.8 µg/mLIn vitro assay[2][6]
Nitric Oxide Inhibition (IC₅₀) 4.51 ± 0.92 µg/mLIn vitro assay[2][6]
Anti-inflammatory (ED₅₀) 10.1 mg/kgCarrageenan-induced mouse paw edema[4]
Antinociceptive (ED₅₀) 13.8 mg/kgAcetic acid-induced writhing in mice[4]

Synergistic Potential: A Comparative Look at Pentacyclic Triterpenoids

While specific studies on the synergistic effects of this compound are scarce, research on other structurally similar pentacyclic triterpenoids offers valuable insights into potential combination therapies. These compounds often exhibit enhanced therapeutic effects when combined with conventional anti-inflammatory drugs.

Oleanolic Acid and its Derivatives

Oleanolic acid, a closely related pentacyclic triterpenoid, has been the subject of several synergy studies.

  • With NSAIDs: Conjugates of oleanolic acid derivatives with diclofenac have demonstrated enhanced anti-cancer activity by modulating the NF-κB and Nrf2 signaling pathways, both of which are crucial in regulating inflammation.[7][8][9] This suggests a potential for synergistic anti-inflammatory effects.

  • With Opioids: A study on a new oleanolic acid derivative found synergistic analgesic activity when combined with morphine.[10]

Ursolic Acid

Ursolic acid has also shown promise in combination therapies.

  • With NSAIDs: Studies have investigated the combination of ursolic acid with diclofenac, indicating a potential for increased analgesic efficacy.[11] Another study showed that ursodeoxycholic acid can ameliorate ibuprofen-induced enteropathy, suggesting a protective synergistic effect.[12]

Betulinic Acid

Betulinic acid and its derivatives have been explored for their anti-inflammatory and immunomodulatory effects.[13]

  • With Corticosteroids: Research suggests that betulinic acid can mitigate the oxidative stress induced by dexamethasone, indicating a potential for synergistic or supportive roles in combination therapy to reduce side effects.[14] Betulin has been investigated as a potential dissociated glucocorticoid receptor modulator, suggesting it could work in concert with corticosteroids to provide anti-inflammatory action with a reduced side-effect profile.[15]

Experimental Protocols for Investigating Synergistic Effects

To rigorously assess the synergistic potential of this compound with other compounds, standardized experimental protocols are essential. The following methodologies are widely accepted for quantifying drug interactions.

In Vitro Synergy Assessment: The Checkerboard Assay

The checkerboard assay is a common in vitro method to screen for synergy between two compounds.[16][17][18][19][20]

Methodology:

  • Preparation of Compounds: Prepare stock solutions of this compound and the compound to be tested.

  • Serial Dilutions: In a 96-well plate, create a matrix of concentrations by making serial dilutions of this compound along the rows and the other compound along the columns.

  • Cell Culture and Treatment: Seed the wells with appropriate cells (e.g., macrophages for anti-inflammatory studies) and treat them with the different combinations of the compounds.

  • Assay for Biological Effect: After a suitable incubation period, measure the biological effect of interest (e.g., inhibition of nitric oxide production, reduction of pro-inflammatory cytokine levels).

  • Data Analysis: The results are analyzed to determine the nature of the interaction.

Quantifying Synergy: Isobolographic Analysis and Combination Index (CI)

The data from the checkerboard assay can be used to perform isobolographic analysis and calculate the Combination Index (CI).[1][2][4][5][21][22][23][24]

  • Isobolographic Analysis: This graphical method plots the concentrations of the two drugs that produce a specific level of effect (e.g., 50% inhibition). A concave isobole indicates synergy, a straight line indicates an additive effect, and a convex isobole indicates antagonism.[1][2]

  • Combination Index (CI): The CI method, based on the Chou-Talalay principle, provides a quantitative measure of the interaction.[5][23][24]

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

In Vivo Models for Synergy Assessment

In vivo studies are crucial to confirm the synergistic effects observed in vitro.[6][25][26][27][28]

Common Models for Anti-inflammatory Synergy:

  • Carrageenan-Induced Paw Edema: This model is used to assess acute inflammation. The reduction in paw volume in animals treated with the combination of compounds is compared to those treated with individual compounds.

  • Adjuvant-Induced Arthritis: This model mimics chronic inflammation and is suitable for evaluating the long-term synergistic effects of anti-inflammatory agents.

Visualizing Pathways and Workflows

Signaling Pathway of this compound's Anti-inflammatory Action

This compound Anti-inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 TNFa_Receptor TNF-α Receptor Inflammatory_Stimuli->TNFa_Receptor Cell_Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation & Pain Prostaglandins->Inflammation Leukotrienes->Inflammation NFkB_Pathway NF-κB Signaling Pathway TNFa_Receptor->NFkB_Pathway TNFa TNF-α NFkB NF-κB (p65/p50) NFkB_Pathway->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Nucleus Gene_Expression->Inflammation This compound This compound This compound->PLA2 This compound->COX This compound->LOX This compound->TNFa This compound->NFkB

Caption: this compound's multi-target anti-inflammatory mechanism.

Experimental Workflow for Synergy Assessment

Synergy Assessment Workflow Start Start: Hypothesize Synergy In_Vitro In Vitro Synergy Screening (Checkerboard Assay) Start->In_Vitro Data_Collection Measure Biological Effect (e.g., NO, Cytokine levels) In_Vitro->Data_Collection Analysis Data Analysis Data_Collection->Analysis Isobologram Isobolographic Analysis Analysis->Isobologram CI_Calc Combination Index (CI) Calculation Analysis->CI_Calc Interpretation Interpret Results: Synergy, Additivity, or Antagonism Isobologram->Interpretation CI_Calc->Interpretation In_Vivo In Vivo Validation (e.g., Animal Models) Interpretation->In_Vivo If Synergy (CI < 1) Confirmation Confirm Synergistic Effect and Assess Safety In_Vivo->Confirmation End End: Lead for Further Development Confirmation->End

Caption: A typical workflow for assessing synergistic interactions.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target anti-inflammatory and analgesic agent. While direct evidence of its synergistic effects is yet to be established, comparative analysis with other pentacyclic triterpenoids strongly suggests its potential for combination therapies. Future research should focus on systematic in vitro and in vivo studies to investigate the synergistic interactions of this compound with existing NSAIDs, corticosteroids, and other relevant therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for such investigations, which could unlock novel and more effective treatments for inflammatory and pain-related conditions.

References

Daturaolone's Anti-Inflammatory Effects: A Comparative Guide on a Promising Natural Compound

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the existing experimental data on the anti-inflammatory properties of Daturaolone. While the compound shows significant potential, this analysis highlights the current state of research and the critical need for independent validation to confirm its therapeutic viability.

This compound, a triterpenoid isolated from plants of the Datura genus, has emerged as a compound of interest for its potent anti-inflammatory effects demonstrated in preclinical studies. Research suggests that its mechanism of action involves the inhibition of key inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and the reduction of nitric oxide (NO) production. This guide synthesizes the available quantitative data, details the experimental protocols used, and visualizes the reported mechanisms to offer an objective overview of the current evidence and its reproducibility.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in a limited number of studies. The following table summarizes the key findings from the primary research available. A significant observation is the lack of independent replication of these results by unrelated research groups, a crucial step in the validation of preclinical data.

Parameter Reported Value (IC50/ED50) Study (Lab) Source Organism Assay Type
NF-κB Inhibition 1.2 ± 0.8 µg/mLAkhtar et al., 2021Datura innoxiaIn vitro
Nitric Oxide (NO) Production Inhibition 4.51 ± 0.92 µg/mLAkhtar et al., 2021Datura innoxiaIn vitro
Carrageenan-Induced Paw Edema ED50 = 10.1 mg/kgRauf et al., 2016Pistacia integerrimaIn vivo (mouse)
Carrageenan-Induced Paw Edema (% Inhibition) 81.73 ± 3.16% at 20 mg/kgAkhtar et al., 2021Datura innoxiaIn vivo (mouse)
Acetic Acid-Induced Writhing ED50 = 13.8 mg/kgRauf et al., 2016Pistacia integerrimaIn vivo (mouse)

Experimental Protocols

The methodologies employed in the key studies provide the foundation for the reported anti-inflammatory effects of this compound. Understanding these protocols is essential for assessing the data and for designing future reproducibility studies.

In Vitro NF-κB Inhibition Assay (Akhtar et al., 2021)
  • Cell Line: Human embryonic kidney (HEK) 293 cells.

  • Method: A stable cell line co-transfected with a pNF-κB-luciferase reporter vector and a pRL-TK vector (for normalization) was used.

  • Stimulus: Tumor Necrosis Factor-α (TNF-α) was used to induce NF-κB activation.

  • Treatment: Cells were pre-incubated with varying concentrations of this compound before stimulation with TNF-α.

  • Endpoint Measurement: Luciferase activity was measured as an indicator of NF-κB activation. The IC50 value was calculated based on the dose-dependent inhibition of luciferase activity.

In Vitro Nitric Oxide (NO) Production Assay (Akhtar et al., 2021)
  • Cell Line: Mouse macrophage RAW 264.7 cells.

  • Method: The Griess assay was used to measure the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Stimulus: Lipopolysaccharide (LPS) was used to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Treatment: Cells were co-incubated with LPS and different concentrations of this compound.

  • Endpoint Measurement: The absorbance at 540 nm was measured to determine the nitrite concentration. The IC50 value was determined from the dose-response curve of NO inhibition.

In Vivo Carrageenan-Induced Paw Edema (Rauf et al., 2016 & Akhtar et al., 2021)
  • Animal Model: Albino mice.

  • Method: Inflammation was induced by injecting a 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Treatment: this compound was administered intraperitoneally at various doses (e.g., 1-30 mg/kg) 30-60 minutes before the carrageenan injection.

  • Endpoint Measurement: The volume of the paw was measured using a plethysmometer at different time points after the carrageenan injection. The percentage of edema inhibition was calculated by comparing the paw volume of the treated group with that of the control group. The ED50 was calculated from the dose-dependent reduction in paw edema.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the proposed molecular interactions and the experimental process, the following diagrams have been generated.

G cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response Stimulus LPS / TNF-α Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK IKK Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces DNA DNA NFkB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes DNA->Pro_inflammatory_genes Transcription Pro_inflammatory_genes->iNOS_mRNA Transcription This compound This compound This compound->IKK Inhibits This compound->iNOS_protein Inhibits This compound->NFkB_n Inhibits

Proposed Anti-inflammatory Signaling Pathway of this compound.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., RAW 264.7, HEK 293) Stimulation Inflammatory Stimulus (e.g., LPS, TNF-α) Cell_Culture->Stimulation Treatment This compound Treatment (Dose-Response) Stimulation->Treatment Assay Endpoint Assay (Griess, Luciferase) Treatment->Assay IC50 IC50 Calculation Assay->IC50 Animal_Model Animal Model (e.g., Mouse) Induction Inflammation Induction (e.g., Carrageenan) Animal_Model->Induction Drug_Admin This compound Administration (Dose-Response) Induction->Drug_Admin Measurement Measurement (e.g., Paw Volume) Drug_Admin->Measurement ED50 ED50 Calculation Measurement->ED50

General Experimental Workflow for Assessing this compound's Anti-inflammatory Effects.

Conclusion and Future Directions

The existing data from a limited number of research groups suggest that this compound is a potent inhibitor of key inflammatory pathways. The reported low-micromolar to nanomolar efficacy in vitro and significant in vivo effects highlight its potential as a lead compound for the development of novel anti-inflammatory drugs.

However, the core principle of scientific validation lies in the independent reproducibility of experimental findings. To date, the promising anti-inflammatory effects of this compound have not been independently verified by disparate research laboratories. Therefore, while the initial findings are encouraging, they should be interpreted with caution.

For the scientific and drug development communities, the following steps are crucial for advancing the study of this compound:

  • Independent Replication: There is a critical need for independent laboratories to conduct studies to replicate the reported in vitro and in vivo anti-inflammatory effects of this compound.

  • Mechanism of Action Studies: Further research is required to elucidate the precise molecular targets of this compound within the inflammatory signaling cascades.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency and pharmacokinetic properties.

  • Toxicology Studies: Comprehensive toxicological evaluation is necessary to determine the safety profile of this compound for potential therapeutic use.

Comparing the safety profile of Daturaolone to traditional NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profiles of Daturaolone, a novel anti-inflammatory compound, and traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The following sections present a detailed analysis of their mechanisms of action, preclinical safety data, and the experimental protocols used to generate this information.

Mechanism of Action: A Tale of Two Pathways

Traditional NSAIDs, such as ibuprofen and diclofenac, primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 enzyme disrupts its homeostatic functions, leading to common adverse effects like gastrointestinal bleeding and renal dysfunction.[1][2]

This compound, a pentacyclic triterpenoid, presents a more targeted mechanism of action.[1] Preclinical studies have demonstrated its ability to inhibit key inflammatory mediators, including nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and nitric oxide production.[3][4][5] By selectively targeting these pro-inflammatory pathways, this compound may offer a safer alternative to traditional NSAIDs, potentially mitigating the risks associated with COX-1 inhibition.

G cluster_0 Traditional NSAIDs cluster_1 This compound NSAIDs NSAIDs (Ibuprofen, Diclofenac) COX1 COX-1 NSAIDs->COX1 Inhibition COX2 COX-2 NSAIDs->COX2 Inhibition Prostaglandins_H Prostaglandins COX1->Prostaglandins_H COX2->Prostaglandins_H GI_Protection GI Protection Platelet Aggregation Prostaglandins_H->GI_Protection Inflammation Inflammation Pain, Fever Prostaglandins_H->Inflammation This compound This compound NFkB NF-κB This compound->NFkB Inhibition COX2_D COX-2 This compound->COX2_D Inhibition LOX5 5-LOX This compound->LOX5 Inhibition NO Nitric Oxide This compound->NO Inhibition Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response COX2_D->Inflammatory_Response LOX5->Inflammatory_Response NO->Inflammatory_Response

Figure 1: Comparative Signaling Pathways of NSAIDs and this compound.

Preclinical Safety and Efficacy Data

The following tables summarize the key preclinical data for this compound in comparison to traditional NSAIDs.

Table 1: In Vitro Efficacy and Cytotoxicity
ParameterThis compoundReference CompoundSource
NF-κB Inhibition (IC50) 1.2 ± 0.8 µg/mL-[3][4]
Nitric Oxide Production Inhibition (IC50) 4.51 ± 0.92 µg/mLCurcumin (2.94 ± 0.74 µg/mL)[3]
Cytotoxicity in Normal Lymphocytes (IC50) >20 µg/mLVincristine (67.73 ± 1.70% inhibition at highest conc.)[3]
Cytotoxicity in Huh7.5 Cancer Cells (IC50) 17.32 ± 1.43 µg/mL-[3][4]
Table 2: In Vivo Anti-Inflammatory and Antinociceptive Activity
AssayThis compound (ED50)Diclofenac (ED50)Source
Carrageenan-Induced Paw Edema 10.1 mg/kg8.2 mg/kg[6]
Acetic Acid-Induced Writhing 13.8 mg/kg5.0 mg/kg[6]
Table 3: Preclinical Toxicity Profile
ParameterThis compoundTraditional NSAIDs (Ibuprofen/Diclofenac)Source
Acute Oral Toxicity (Rats) GHS Category 5Ibuprofen: Toxic effects unlikely below 100 mg/kg, severe above 400 mg/kg.[7][8]
Sub-acute Oral Toxicity (Rats - 28 days) NOAEL: 5 mg/kg. Dose-dependent changes in hepatic enzymes, bilirubin, creatinine, and glucose at higher doses.Chronic use is associated with renal tubular acidosis and potential life-threatening hypokalemia (Ibuprofen).[7][9]
Gastrointestinal Toxicity Not explicitly reported in preclinical studies.Dose-related GI blood loss (Ibuprofen).[10] Increased risk of ulcers and bleeding (Diclofenac).[11][10][11]
Cardiovascular Toxicity In silico prediction: No hERG inhibition.Diclofenac is associated with an increased risk of thrombotic events.[12] All NSAIDs (except naproxen) increase cardiovascular risk.[13][3][12][13]
Renal Toxicity Dose-dependent changes in creatinine at high doses in sub-acute studies.Can cause acute kidney injury, tubulointerstitial nephritis, and chronic kidney disease.[14][7][14]
Genotoxicity In silico prediction: Non-carcinogenic.Diclofenac is not considered genotoxic based on a comprehensive set of studies.[3][15]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to allow for replication and further investigation.

Carrageenan-Induced Paw Edema in Mice

This model is used to assess the acute anti-inflammatory activity of a compound.

G cluster_workflow Experimental Workflow start Acclimatize Mice dosing Administer this compound (i.p.) or Vehicle Control start->dosing wait Wait 30 minutes dosing->wait induction Inject Carrageenan (1%) into sub-plantar region of right hind paw wait->induction measurement Measure Paw Volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) induction->measurement calculation Calculate % Inhibition of Edema measurement->calculation end Data Analysis calculation->end

Figure 2: Carrageenan-Induced Paw Edema Workflow.

Protocol:

  • Animal Model: Male Swiss albino mice (25-30 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Mice are randomly divided into groups (n=6): vehicle control, positive control (e.g., Diclofenac 10 mg/kg), and this compound treatment groups (e.g., 5, 10, 20 mg/kg).

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) 30 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Acetic Acid-Induced Writhing in Mice

This model is employed to evaluate the peripheral analgesic activity of a compound.

Protocol:

  • Animal Model: Male Swiss albino mice (25-30 g) are used.

  • Acclimatization: Animals are acclimatized as described above.

  • Grouping: Mice are randomly assigned to vehicle control, positive control (e.g., Diclofenac 10 mg/kg), and this compound treatment groups.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) 30 minutes prior to the induction of writhing.

  • Induction of Writhing: 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, the number of writhes (a specific stretching posture) is counted for a period of 20 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated for each treatment group compared to the vehicle control group.

Conclusion

The available preclinical data suggests that this compound possesses a promising anti-inflammatory and analgesic profile with a potentially improved safety profile compared to traditional NSAIDs. Its targeted mechanism of action, which spares COX-1, may translate to a lower incidence of gastrointestinal and renal adverse effects. In preclinical toxicity studies, this compound was found to be comparatively safer than the co-assessed compound withametelin, with a No Observable Adverse Effect Level (NOAEL) of 5 mg/kg in a 28-day rat study.[7] However, dose-dependent changes in hepatic and renal markers were observed at higher concentrations, indicating the need for careful dose selection in future studies.

In contrast, traditional NSAIDs are well-documented to carry significant risks of gastrointestinal, cardiovascular, and renal complications, even at therapeutic doses.[1][14][16] The data presented in this guide highlights the potential of this compound as a lead compound for the development of a safer class of anti-inflammatory drugs. Further comprehensive, long-term safety and efficacy studies are warranted to fully elucidate its therapeutic potential and to establish a definitive comparative safety profile against traditional NSAIDs in a clinical setting.

References

Validation of Daturaolone's mechanism of action in different cell types

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Daturaolone's anti-inflammatory and cytotoxic effects in various cell types, with a comparative look at other withanolides and standard anti-inflammatory agents.

This compound, a pentacyclic triterpenoid, has emerged as a compound of interest for its potential therapeutic properties, particularly its anti-inflammatory and cytotoxic activities. This guide provides a detailed examination of its mechanism of action, supported by experimental data, and compares its performance with other relevant compounds. This information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and potential therapeutic applications.

Anti-inflammatory Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting key mediators in the inflammatory cascade. In silico, in vitro, and in vivo studies have demonstrated its ability to interact with and inhibit several crucial molecules involved in the inflammatory response.[1][2][3]

The proposed primary mechanism involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression.[1] this compound has been shown to significantly inhibit TNF-α activated NF-κB.[1] This inhibition disrupts the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and enzymes.[1][2][3]

Furthermore, this compound interacts with and inhibits the activity of key enzymes in the arachidonic acid pathway, namely Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[1][2][3] By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[2]

Another significant aspect of its anti-inflammatory action is the inhibition of nitric oxide (NO) production.[1][4] Elevated levels of NO are associated with inflammation, and this compound has been shown to be a potent inhibitor of NO generation.[1] This effect may be mediated through direct interaction with inducible nitric oxide synthase (iNOS) or indirectly through its action on other inflammatory proteins.[1][2][3]

The multifaceted anti-inflammatory action of this compound is summarized in the signaling pathway diagram below.

Daturaolone_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory Stimuli->PLA2 iNOS iNOS Inflammatory Stimuli->iNOS IKK IKK Inflammatory Stimuli->IKK Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 LOX5 5-LOX Arachidonic Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes NO Nitric Oxide iNOS->NO IkB IκB IKK->IkB P NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Inflammatory Genes Inflammatory Gene Expression NFkB_active->Inflammatory Genes This compound This compound This compound->PLA2 This compound->COX2 This compound->LOX5 This compound->iNOS This compound->NFkB_inactive

Caption: Proposed anti-inflammatory mechanism of action of this compound.

Comparative Performance Data

The following tables summarize the quantitative data on the inhibitory and cytotoxic effects of this compound, with comparisons to other relevant compounds where available.

Table 1: In Vitro Anti-inflammatory Activity of this compound

TargetAssayCell LineThis compound IC₅₀Positive ControlPositive Control IC₅₀Reference
NF-κBTNF-α activated NF-κB inhibition-1.2 ± 0.8 µg/mL--[1]
Nitric OxideNitric oxide production-4.51 ± 0.92 µg/mLCurcumin2.94 ± 0.74 µg/mL[1]

Table 2: In Vivo Anti-inflammatory and Antinociceptive Activity of this compound

ActivityModelThis compound EffectPositive ControlPositive Control EffectReference
Anti-inflammatoryCarrageenan-induced paw edema81.73 ± 3.16% inhibition (20 mg/kg)Ibuprofen82.64 ± 9.49% inhibition[1]
AntinociceptiveHeat-induced pain89.47 ± 9.01% antinociception--[1]

Table 3: Cytotoxicity of this compound in Different Cell Lines

Cell LineCell TypeThis compound IC₅₀ (µg/mL)Reference
Huh7.5Liver Cancer17.32 ± 1.43[1]
DU-145Prostate Cancer18.64 ± 2.15[1]
Normal LymphocytesNormal Blood Cells>20[1]

Comparison with Other Withanolides and NSAIDs

This compound belongs to the withanolide class of compounds, which are known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[5][6] While direct comparative studies between this compound and other specific withanolides are limited, the available data suggests that its anti-inflammatory potency is comparable to some established agents.

For instance, in the carrageenan-induced paw edema model, this compound at a dose of 20 mg/kg showed an inhibition of 81.73%, which is comparable to the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (82.64% inhibition).[1] This suggests that this compound may have a similar in vivo anti-inflammatory efficacy to some commonly used NSAIDs.

The mechanism of action of this compound, involving the inhibition of COX and LOX pathways, is also a hallmark of many NSAIDs.[2] However, this compound's additional activity of potently inhibiting NF-κB and nitric oxide production suggests a broader spectrum of anti-inflammatory action.[1][4]

Several other withanolides isolated from Datura metel have also demonstrated inhibitory effects on nitric oxide production in RAW 264.7 cells, with IC₅₀ values ranging from 11.6 µM to 33.3 µM.[5] this compound's IC₅₀ for nitric oxide inhibition was reported as 4.51 ± 0.92 µg/mL, which, depending on its molecular weight, is likely within a comparable micromolar range, indicating its potency among this class of compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

NF-κB Inhibition Assay

The inhibitory effect of this compound on TNF-α-induced NF-κB activation is a critical measure of its anti-inflammatory potential. A common method to assess this is through a reporter gene assay.

NFkB_Assay_Workflow cluster_workflow NF-κB Inhibition Assay Workflow Start Start Cell_Culture Culture cells with NF-κB reporter gene Start->Cell_Culture Treatment Treat cells with This compound Cell_Culture->Treatment Stimulation Stimulate with TNF-α Treatment->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Lysis Lyse cells Incubation->Lysis Measurement Measure reporter gene activity (e.g., Luciferase) Lysis->Measurement Analysis Analyze data and calculate IC₅₀ Measurement->Analysis End End Analysis->End

Caption: Workflow for NF-κB inhibition reporter gene assay.

Protocol:

  • Cell Culture: Cells (e.g., HEK293T) are stably or transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

  • Treatment: The cells are pre-incubated with varying concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulation: NF-κB activation is induced by adding a stimulating agent, such as Tumor Necrosis Factor-alpha (TNF-α), to the cell culture medium.

  • Incubation: The cells are incubated for a further period (e.g., 6-24 hours) to allow for reporter gene expression.

  • Cell Lysis: The cells are lysed to release the cellular components, including the expressed luciferase enzyme.

  • Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the NF-κB activity. The percentage of inhibition by this compound is calculated relative to the stimulated control, and the IC₅₀ value is determined.

Nitric Oxide Production Assay

The Griess assay is a widely used method for the colorimetric determination of nitrite (NO₂⁻), a stable and quantifiable breakdown product of nitric oxide (NO).

Protocol:

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in a multi-well plate and treated with various concentrations of this compound.

  • Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Color Development: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the development of a pink/magenta azo dye.

  • Absorbance Measurement: The absorbance of the colored product is measured at a specific wavelength (typically 540 nm) using a microplate reader.

  • Quantification: The concentration of nitrite is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production by this compound is then calculated.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard method for evaluating the anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Rodents (e.g., rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The animals are orally or intraperitoneally administered with this compound or a vehicle control. A positive control group receiving a standard anti-inflammatory drug (e.g., ibuprofen) is also included.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of carrageenan solution is given into the hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of paw edema by this compound is calculated by comparing the increase in paw volume in the treated group with that of the vehicle-treated control group.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: The selected cell lines (e.g., Huh7.5, DU-145, and normal lymphocytes) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours (e.g., 2-4 hours). During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

References

Daturaolone Exhibits Selective Cytotoxicity Towards Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available preclinical data reveals that Daturaolone, a natural compound, demonstrates significant cytotoxic effects against various cancer cell lines while exhibiting lower toxicity towards non-cancerous cells. This selective cytotoxicity profile suggests its potential as a promising candidate for further investigation in anticancer drug development. This guide provides a detailed comparison of its effects, supported by experimental data and protocols.

Comparative Cytotoxicity: Cancerous vs. Non-Cancerous Cells

This compound has been evaluated for its cytotoxic activity across a panel of human cancer cell lines and normal cells. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, was determined in these studies. A lower IC50 value indicates a higher potency of the compound.

The available data, summarized in the table below, indicates that this compound is significantly more potent against hepatocellular carcinoma (Huh7.5) and prostate cancer (DU-145) cells compared to normal human lymphocytes.

Cell LineCell TypeIC50 (µg/mL)Reference
Huh7.5Hepatocellular Carcinoma17.32 ± 1.43[1]
DU-145Prostate Carcinoma18.64 ± 2.15[1]
MCF7Breast Adenocarcinoma> 20[1]
PC3Prostate Adenocarcinoma> 20[1]
Normal Human LymphocytesNon-Cancerous> 20[1][2]

Table 1: Comparative IC50 Values of this compound in Cancerous and Non-Cancerous Cell Lines. Data is presented as mean ± standard deviation. An IC50 value of >20 µg/mL indicates low to no cytotoxic activity at the tested concentrations.

These findings highlight the selective nature of this compound's cytotoxicity, a desirable characteristic for an anticancer agent, as it suggests a wider therapeutic window and potentially fewer side effects.

Mechanism of Action: Induction of Apoptosis via NF-κB Inhibition

The primary mechanism underlying this compound's cytotoxic effect appears to be the induction of apoptosis, or programmed cell death, in cancer cells. Research suggests that this compound targets the Nuclear Factor-kappa B (NF-κB) signaling pathway[1]. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and inflammation, while inhibiting apoptosis.

By inhibiting the NF-κB pathway, this compound effectively removes the pro-survival signals in cancer cells, thereby triggering the apoptotic cascade. This inhibition of NF-κB is a key factor in the differential response observed between cancerous and non-cancerous cells, as cancer cells are often more dependent on this pathway for their survival.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing the Process: Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the proposed mechanism of action, the following diagrams are provided.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment A Cell Seeding (Cancerous & Non-cancerous) B Treatment with this compound (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D MTT Assay (Cell Viability) C->D E Annexin V-FITC/PI Assay (Apoptosis Detection) C->E F Data Analysis (IC50 & Apoptosis Rate) D->F E->F

Experimental workflow for assessing this compound's cytotoxicity.

G cluster_1 Proposed Signaling Pathway of this compound-Induced Apoptosis in Cancer Cells This compound This compound NFkB NF-κB (Nuclear Factor-kappa B) This compound->NFkB Inhibition AntiApoptotic Anti-apoptotic Proteins (e.g., Bcl-2, XIAP) NFkB->AntiApoptotic Activation ProApoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) AntiApoptotic->ProApoptotic Inhibition Caspases Caspase Cascade (Caspase-9, Caspase-3) ProApoptotic->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution

This compound inhibits NF-κB, leading to apoptosis in cancer cells.

Conclusion

The available evidence strongly suggests that this compound possesses selective cytotoxic properties against cancerous cells, primarily through the induction of apoptosis mediated by the inhibition of the NF-κB signaling pathway. These findings warrant further in-depth studies to explore its full therapeutic potential and to elucidate the detailed molecular mechanisms involved in its selective action. The data presented in this guide provides a solid foundation for researchers and drug development professionals interested in the anticancer properties of natural compounds.

References

Assessing the Therapeutic Index of Daturaolone in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of Daturaolone, a naturally derived compound with demonstrated anti-inflammatory and analgesic properties, against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models. The data presented herein is compiled from various preclinical studies to offer a quantitative and methodological comparison, aiding in the evaluation of this compound's potential as a therapeutic agent.

Comparative Analysis of Preclinical Efficacy and Toxicity

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. In preclinical studies, this is typically calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). A higher TI indicates a wider margin of safety.

The following table summarizes the available preclinical data for this compound and selected comparator drugs in rodent models. The primary model for assessing anti-inflammatory efficacy is the carrageenan-induced paw edema model in rats, a standard and well-validated assay for acute inflammation. Acute oral toxicity is presented as LD50 values determined in rats.

CompoundPreclinical Model (Efficacy)Median Effective Dose (ED50) (oral, rat)Preclinical Model (Toxicity)Median Lethal Dose (LD50) (oral, rat)Estimated Therapeutic Index (LD50/ED50)
This compound Carrageenan-induced paw edema~20 mg/kg (81.73% inhibition)[1]Acute Oral Toxicity (OECD 420)>2000 - 5000 mg/kg (GHS Category 5)[2]>100 - 250
Ibuprofen Carrageenan-induced paw edema8.75 - 35 mg/kg (significant inhibition)Acute Oral Toxicity636 mg/kgNot explicitly calculated
Diclofenac Carrageenan-induced paw edema5 - 20 mg/kg (significant inhibition)[3][4]Acute Oral Toxicity53 mg/kg[5]~2.65 - 10.6
Celecoxib Carrageenan-induced paw edema7.1 mg/kgAcute Oral Toxicity>2000 mg/kg>281

Note: The ED50 for this compound is an estimation based on the dose showing comparable efficacy to a known dose of Ibuprofen. The therapeutic index for Ibuprofen and Diclofenac is presented as a range due to the variability in reported effective doses.

Experimental Methodologies

Assessment of Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats

This is a widely used preclinical model to evaluate the acute anti-inflammatory activity of pharmacological agents.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (this compound or comparator drug) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a specific pre-treatment time (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

    • The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated for the treated groups relative to the vehicle-treated control group.

  • Endpoint: The primary endpoint is the reduction in paw volume (edema) compared to the control group. The ED50, the dose that causes a 50% reduction in edema, is then calculated.

Assessment of Acute Oral Toxicity: OECD Guideline 425 (Up-and-Down Procedure)

This method is used to determine the acute oral toxicity (LD50) of a substance.

  • Animals: Typically, female rats are used.

  • Procedure:

    • A single animal is dosed at a starting level just below the estimated LD50.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.

    • The dosing of subsequent animals is adjusted up or down based on the outcome of the previously dosed animal.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The LD50 value is calculated from the results of a small number of animals (typically 4-6) using a maximum likelihood method. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals uses the LD50 value to assign a substance to a toxicity category. This compound has been characterized as a GHS category 5 compound, indicating an LD50 between 2000 and 5000 mg/kg.[2]

Visualizing Key Pathways and Processes

Proposed Anti-inflammatory Signaling Pathway of this compound

This compound is believed to exert its anti-inflammatory effects by targeting multiple key components of the inflammatory cascade. The diagram below illustrates its proposed mechanism of action.

Daturaolone_Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane NFkB NF-κB Inflammatory_Stimulus->NFkB Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LOX COX Cyclooxygenase (COX-1 & COX-2) LOX Lipoxygenase (LOX) Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Leukotrienes->Inflammation_Pain TNFa TNF-α TNFa->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Proinflammatory_Genes->COX Proinflammatory_Genes->TNFa This compound This compound This compound->PLA2 This compound->COX This compound->LOX This compound->TNFa This compound->NFkB

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for Therapeutic Index Assessment

The determination of a therapeutic index involves a systematic preclinical evaluation of both the efficacy and toxicity of a compound. The following workflow outlines the key steps.

Therapeutic_Index_Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment cluster_calculation Therapeutic Index Calculation efficacy_model Select Preclinical Model (e.g., Carrageenan Paw Edema) dose_response_efficacy Dose-Response Study (Multiple Dose Groups) efficacy_model->dose_response_efficacy ed50 Calculate ED50 dose_response_efficacy->ed50 ti_calc Therapeutic Index = LD50 / ED50 ed50->ti_calc toxicity_model Select Toxicity Model (e.g., OECD 425 Acute Oral Toxicity) dose_response_toxicity Dose-Escalation Study toxicity_model->dose_response_toxicity ld50 Determine LD50 dose_response_toxicity->ld50 ld50->ti_calc

References

Safety Operating Guide

Navigating the Safe Disposal of Daturaolone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Daturaolone, a natural triterpenoid with recognized anti-inflammatory and antinociceptive properties, requires careful handling throughout its lifecycle, including its final disposition.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of novel or investigational chemical compounds in a laboratory setting provide a clear framework for its safe management.

Understanding this compound: Key Chemical Data

A comprehensive understanding of a compound's properties is foundational to its safe handling and disposal. Below is a summary of available quantitative data for this compound.

PropertyValueReference
CAS Number 41498-80-0[1]
Molecular Formula C30H48O2[1]
Molecular Weight 440.7 g/mol

Standard Operating Procedure for this compound Disposal

In the absence of a specific SDS for this compound, it must be treated as a potentially hazardous chemical waste. The following step-by-step protocol outlines the recommended procedure for its disposal, emphasizing consultation with your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol: Disposal of this compound

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with general laboratory trash or other waste streams unless explicitly approved by your institution's EHS.

  • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.

  • For solutions containing this compound, use a separate, compatible, and clearly labeled liquid hazardous waste container.

3. Labeling:

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and its CAS number (41498-80-0). Indicate the approximate quantity of the compound.

4. Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

5. Consultation and Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with all available information on this compound. They will determine the final disposal method in accordance with local, state, and federal regulations.

6. Documentation:

  • Maintain accurate records of the amount of this compound disposed of, including the date and method of collection.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound in a laboratory setting.

Daturaolone_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposition start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe Safety First segregate Segregate Waste ppe->segregate label_waste Label Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs Institutional Protocol document Document Disposal contact_ehs->document end_node End: Compliant Disposal document->end_node

Caption: Logical workflow for the safe disposal of this compound.

The Critical Role of Institutional EHS

For any investigational compound like this compound, your institution's Environmental Health and Safety department is the ultimate authority on proper disposal procedures. They have the expertise to assess the potential hazards of a compound based on its chemical class (in this case, a triterpenoid) and ensure that all disposal methods comply with regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

By adhering to these general best practices and consulting with your EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding your commitment to environmental stewardship.

References

Essential Safety and Logistical Information for Handling Daturaolone

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties of Daturaolone

A summary of the known quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₃₀H₄₈O₂PubChem
Molar Mass 440.71 g/mol PubChem
Appearance PowderTargetMol[2]
Storage Temperature (Powder) -20°C for 3 yearsTargetMol[2]
Storage Temperature (In solvent) -80°C for 1 yearTargetMol[2]
Acute Toxicity (Oral) GHS Category 5ResearchGate[3]
Carcinogenicity Predicted non-carcinogenicPubMed Central[3][4][5][6]

Personal Protective Equipment (PPE)

Due to the lack of a specific SDS, a conservative approach to PPE is recommended. The following PPE should be worn at all times when handling this compound to minimize exposure risk.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. It is crucial to inspect gloves for any tears or punctures before use and to practice proper glove removal technique to avoid skin contact.

  • Body Protection: A laboratory coat must be worn to protect the skin and clothing from contamination.

  • Respiratory Protection: While this compound is not reported to be volatile, a dust mask or respirator should be used when handling the powder outside of a fume hood to prevent inhalation.

Operational Plan for Safe Handling

Adherence to a strict operational plan is critical for minimizing the risk of exposure and ensuring a safe laboratory environment.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood.
  • Ensure all necessary PPE is available and in good condition.
  • Have a chemical spill kit readily accessible.
  • Review the experimental protocol and ensure all required equipment is clean and functional.

2. Handling:

  • Always handle this compound powder within a certified chemical fume hood to control airborne particles.
  • Use a spatula or other appropriate tools to transfer the powder. Avoid creating dust.
  • If weighing the compound, do so in a draft-shielded balance inside the fume hood.
  • When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

3. Post-Handling:

  • Decontaminate all surfaces and equipment used for handling this compound with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
  • Remove and dispose of gloves and any other disposable PPE in the designated chemical waste container.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on the material.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal A Review Protocol & Assemble PPE B Prepare Designated Workspace (Fume Hood) A->B C Locate Spill Kit B->C D Weigh this compound Powder C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Surfaces & Equipment F->G H Dispose of Contaminated Waste G->H I Remove PPE & Wash Hands H->I

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Daturaolone
Reactant of Route 2
Daturaolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.